Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Description
Properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSPVJYILSEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307558 | |
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-03-2 | |
| Record name | NSC192722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the precise understanding of molecular properties is paramount. This guide provides a comprehensive technical overview of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key building block in contemporary pharmaceutical research. This molecule, while seemingly a simple derivative, holds a significant position as a precursor and linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its phthalimide moiety serves as a crucial E3 ligase binder, making its physicochemical characteristics of profound interest to those designing next-generation therapeutics. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies used to determine them, ensuring a robust and applicable understanding for the discerning researcher.
Molecular Identity and Structure
This compound is a chemical compound that integrates a phthalimide group with a methyl butanoate chain. The phthalimide group is a bicyclic aromatic structure, while the methyl butanoate provides a flexible aliphatic chain with a terminal ester group.
dot digraph "Methyl_4-(1,3-dioxoisoindolin-2-yl)butanoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; O1 [label="O", pos="-1.8,-1.1!"]; C2 [label="C", pos="1.2,-0.5!"]; O2 [label="O", pos="1.8,-1.1!"]; C3 [label="C", pos="-0.8,1.0!"]; C4 [label="C", pos="0.8,1.0!"]; C5 [label="C", pos="-1.5,2.0!"]; C6 [label="C", pos="-0.8,3.0!"]; C7 [label="C", pos="0.8,3.0!"]; C8 [label="C", pos="1.5,2.0!"];
C9 [label="C", pos="0,-1.5!"]; H9a [label="H", pos="-0.5,-2.0!"]; H9b [label="H", pos="0.5,-2.0!"]; C10 [label="C", pos="0,-3.0!"]; H10a [label="H", pos="-0.5,-3.5!"]; H10b [label="H", pos="0.5,-3.5!"]; C11 [label="C", pos="0,-4.5!"]; H11a [label="H", pos="-0.5,-5.0!"]; H11b [label="H", pos="0.5,-5.0!"]; C12 [label="C", pos="0,-6.0!"]; O3 [label="O", pos="-0.8,-6.8!"]; O4 [label="O", pos="1.0,-6.0!"]; C13 [label="C", pos="2.0,-6.5!"]; H13a [label="H", pos="2.5,-6.0!"]; H13b [label="H", pos="2.5,-7.0!"]; H13c [label="H", pos="1.8,-7.2!"];
// Bonds N1 -- C1; C1 -- O1 [style=double]; N1 -- C2; C2 -- O2 [style=double]; N1 -- C9; C1 -- C3; C2 -- C4; C3 -- C4; C3 -- C5; C4 -- C8; C5 -- C6; C6 -- C7; C7 -- C8;
C9 -- H9a; C9 -- H9b; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- C11; C11 -- H11a; C11 -- H11b; C11 -- C12; C12 -- O3 [style=double]; C12 -- O4; O4 -- C13; C13 -- H13a; C13 -- H13b; C13 -- H13c; } Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39739-03-2 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| InChI | InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |
| InChIKey | XZGSPVJYILSEIY-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCN1C(=O)c2ccccc2C1=O |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The properties of this compound are summarized below.
Table 2: Physical Properties of this compound
| Property | Value | Source/Comment |
| Appearance | White to yellow solid | [1] |
| Melting Point | 87-88.5 °C | [2] |
| Boiling Point | 387.6 ± 35.0 °C (Predicted) | [3] |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [4] |
Expert Insights:
-
The solid nature and relatively high melting point of this compound are characteristic of the planar and rigid phthalimide group, which promotes efficient crystal packing.
-
The poor aqueous solubility is expected due to the predominantly nonpolar aromatic phthalimide ring and the aliphatic chain. The ester group offers some polarity, but not enough to overcome the hydrophobic nature of the rest of the molecule. For biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the phthalimide and the methyl ester.
3.1. Phthalimide Group Reactivity:
The phthalimide group is a derivative of phthalic acid and ammonia. The nitrogen atom is bonded to two carbonyl carbons, which significantly influences its reactivity.
-
Hydrolysis: The imide bonds are susceptible to hydrolysis under both acidic and basic conditions to yield phthalic acid and 4-aminobutanoic acid methyl ester. Basic hydrolysis is generally faster. The kinetics of hydrolysis of N-substituted phthalimides have been studied, showing a dependence on pH and the nature of the substituent.[5][6]
-
Gabriel Synthesis: The phthalimide group is a cornerstone of the Gabriel synthesis of primary amines.[7] In the context of this molecule, the N-C bond was formed via a nucleophilic substitution reaction, a key step in its synthesis (see Section 4).
3.2. Methyl Ester Group Reactivity:
The methyl ester is a classic carboxylic acid derivative and undergoes reactions typical of this functional group.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, under acidic or basic conditions.
-
Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.
-
Aminolysis: Reaction with amines will lead to the corresponding amides. This reactivity is particularly relevant in the synthesis of PROTACs, where the ester can be converted to an amide to link to a warhead targeting a protein of interest.
3.3. Application in PROTACs:
The primary utility of this molecule in modern drug discovery is as a building block for PROTACs. The phthalimide moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8] By incorporating this molecule into a larger structure, researchers can create heterobifunctional molecules that bring a target protein into proximity with the E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The butanoate chain acts as a flexible linker, and the terminal methyl ester provides a handle for further chemical modification.[4][6]
Synthesis and Experimental Protocols
This compound is typically synthesized via a nucleophilic substitution reaction, a variation of the Gabriel synthesis.
4.1. General Synthetic Approach:
The most common route involves the N-alkylation of potassium phthalimide with a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). The phthalimide anion acts as a nucleophile, displacing the halide to form the C-N bond.
4.2. Detailed Experimental Protocol (Representative):
This protocol is based on established procedures for the synthesis of N-alkylphthalimides.[7][9]
-
Reaction Setup: To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl 4-bromobutanoate (1.0-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.
Justification of Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
-
Work-up: Pouring the reaction mixture into water causes the product, which is poorly water-soluble, to precipitate, allowing for its easy separation from the water-soluble DMF and inorganic salts.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes residual impurities.
Spectroscopic Characterization
5.1. ¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The four protons on the phthalimide ring will appear as two multiplets in the aromatic region, typically between δ 7.7 and 7.9 ppm.
-
Methylene Protons (N-CH₂): The two protons on the carbon adjacent to the nitrogen will be a triplet at approximately δ 3.7 ppm.
-
Methylene Protons (-CH₂-): The two protons of the central methylene group of the butanoate chain will be a multiplet (likely a quintet) around δ 2.1 ppm.
-
Methylene Protons (-CH₂-CO): The two protons adjacent to the carbonyl group will be a triplet at approximately δ 2.4 ppm.
-
Methyl Protons (O-CH₃): The three protons of the methyl ester will be a singlet at around δ 3.6 ppm.
5.2. ¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons (Imide): The two equivalent carbonyl carbons of the phthalimide will appear around δ 168 ppm.
-
Carbonyl Carbon (Ester): The ester carbonyl carbon will be found at approximately δ 173 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 123-134 ppm.
-
Aliphatic Carbons: The methylene carbons of the butanoate chain will appear between δ 20 and 40 ppm. The methyl carbon of the ester will be around δ 51 ppm.
5.3. Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretching (Imide): Strong, characteristic absorptions around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).
-
C=O Stretching (Ester): A strong absorption band around 1735 cm⁻¹.
-
C-N Stretching: A band in the 1300-1400 cm⁻¹ region.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
5.4. Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 247.25) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).
-
Fragmentation: Common fragmentation patterns for N-substituted phthalimides include the loss of CO and the cleavage of the N-alkyl bond.[6] The ester group may undergo fragmentation via loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Safety and Handling
This compound should be handled with the care appropriate for a laboratory chemical.
-
Hazards: It is classified as acutely toxic if swallowed (H302).[1]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its significance is particularly pronounced in the field of targeted protein degradation, where its phthalimide moiety serves as a reliable anchor for the E3 ligase Cereblon. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and synthesis of novel therapeutics. The methodologies and insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their scientific endeavors.
References
-
Khan, M. N. (2001). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 33(5), 299-307. Available at: [Link]
-
Liang, X. R., Guo, Z. L., & Yu, C. M. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(9), 1338-1343. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
Foley, C. A., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 64(20), 15065-15085. Available at: [Link]
-
Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 20(27), 5364-5368. Available at: [Link]
-
Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2786. Available at: [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Tetrahedron Letters, 38(27), 4943-4946. Available at: [Link]
-
Pearson Education. (n.d.). Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. Available at: [Link]
-
ChemBK. (n.d.). (E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate from Phthalic Anhydride
Abstract
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key intermediate in advanced medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from phthalic anhydride and 4-aminobutanoic acid (GABA). This document delves into the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and high-yield outcome. Designed for researchers, chemists, and drug development professionals, this guide integrates practical laboratory instructions with the essential theoretical framework, ensuring both reproducibility and a deep understanding of the chemical transformations involved. The significance of the target molecule is underscored by its application as a versatile building block, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs), a frontier technology in targeted protein degradation.[1]
Strategic Overview of the Synthesis
The conversion of phthalic anhydride to this compound is efficiently achieved through a two-stage synthetic sequence. This strategy leverages well-established and reliable chemical transformations known for their high yields and operational simplicity.
-
Stage 1: N-Phthaloylation of 4-Aminobutanoic Acid. This initial step involves the condensation of phthalic anhydride with the primary amine of 4-aminobutanoic acid (GABA). This reaction, analogous to the Gabriel synthesis of primary amines, forms the stable phthalimide ring structure, yielding the carboxylic acid intermediate, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[2][3]
-
Stage 2: Fischer Esterification. The carboxyl group of the intermediate is then esterified using methanol under acidic catalysis. This classic Fischer esterification reaction converts the carboxylic acid to its corresponding methyl ester, affording the final target molecule.[4][5]
The entire workflow is designed to be logical, scalable, and grounded in fundamental principles of organic chemistry.
Stage 1: Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid
Principle and Mechanism
The formation of the phthalimide ring is a robust condensation reaction. The process is initiated by the nucleophilic attack of the primary amine of GABA on one of the carbonyl carbons of phthalic anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via nucleophilic acyl substitution, where the newly formed amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the highly stable five-membered imide ring.[6][7] This method is a cornerstone for the N-protection of amino acids in organic synthesis.[1]
Experimental Protocol: Thermal Condensation
This protocol is adapted from a well-established method for the N-phthaloylation of amino acids via solvent-free fusion, which is noted for its efficiency and high yield.[1][3]
Materials and Reagents:
-
Phthalic Anhydride (C₈H₄O₃): 1.05 eq.
-
4-Aminobutanoic Acid (GABA, C₄H₉NO₂): 1.00 eq.
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.05 eq.) and 4-aminobutanoic acid (1.00 eq.).
-
Thermal Reaction: Immerse the flask in a preheated oil bath at 150-160 °C.
-
Melt and Stir: The solids will melt to form a clear, viscous liquid. Stir the reaction mixture vigorously at this temperature for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Cooling and Solidification: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The molten mixture will solidify upon cooling.
-
Purification by Recrystallization:
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 7:3 v/v) to the flask to dissolve the crude solid.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water.
-
-
Drying: Dry the purified white, crystalline product in a vacuum oven to a constant weight.
Validation and Expected Outcome
This procedure typically affords the product, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, as a white crystalline solid.
| Parameter | Expected Value | Source |
| Yield | >80% | [1] |
| Appearance | White Crystalline Solid | [1] |
| CAS Number | 3130-75-4 | |
| Molecular Weight | 233.22 g/mol |
Characterization should be performed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm the structure and purity of the intermediate.
Stage 2: Synthesis of this compound
Principle and Mechanism: Fischer Esterification
Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The mechanism involves several reversible steps. Initially, the acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.[5]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.[2]
Materials and Reagents:
-
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: 1.00 eq.
-
Methanol (Anhydrous): Large excess (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄): Catalytic amount (e.g., 0.1 eq.)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.00 eq.) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up - Quenching and Neutralization:
-
Allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. (Caution: CO₂ evolution). Repeat until effervescence ceases.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
-
Purification (if necessary): The resulting product is often of high purity. If further purification is required, it can be achieved by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography.
Validation and Final Product Characterization
The final product, this compound, is expected to be a white to yellow solid.[8]
| Parameter | Expected Value | Source |
| Yield | >90% (typical for Fischer Esterification) | [2] |
| Appearance | White to Yellow Solid | [8] |
| CAS Number | 39739-03-2 | |
| Molecular Weight | 247.25 g/mol | |
| Purity | >95% | [8] |
Final product confirmation should be rigorously performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to verify the molecular structure and assess purity.
References
- Indian Journal of Experimental Biology. (1989). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative.
- Benchchem. This compound.
-
Raza, A., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2002. Available from: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
- Química Organica.org. Amino Acid Synthesis - Gabriel.
- Unacademy. Gabriel Phthalimide Synthesis Mechanism.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2014). 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o291–o292. Available from: [Link]
-
Quora. What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Available from: [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available from: [Link]
-
YouTube. (2024). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. Available from: [Link]
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- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methyl-sulfan-yl)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No. 39739-03-2)
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 39739-03-2. The document elucidates its chemical structure, systematic IUPAC nomenclature, and key physicochemical properties.[1][2][3] This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its molecular characteristics and potential as a versatile building block.
Chemical Identity and Nomenclature
The compound registered under CAS number 39739-03-2 is an organic molecule featuring a phthalimide group linked to a methyl butanoate chain.[1][4] This bifunctional nature underpins its utility in chemical synthesis.
IUPAC Name
The systematically generated and preferred IUPAC name for this compound is methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate .[5]
Synonyms
In literature and commercial listings, this compound may be referred to by several synonyms, including:
-
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate[1]
-
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid methyl ester[1][3]
Chemical Formula and Molecular Weight
Molecular Structure and Representation
The molecular architecture of this compound is characterized by a planar isoindoline-1,3-dione (phthalimide) moiety connected via a nitrogen atom to a flexible four-carbon ester chain.
2D Chemical Structure
Caption: 2D structure of this compound.
Structural Identifiers
For unambiguous identification in databases and computational models, the following structural identifiers are provided:
| Identifier | Value |
| SMILES | COC(=O)CCCN1C(=O)c2ccccc2C1=O[1] |
| InChI | InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |
| InChIKey | XZGSPVJYILSEIY-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Value/Description | Source |
| Physical State | Colorless to pale yellow liquid or solid, depending on purity. | [1] |
| Solubility | Likely soluble in organic solvents; limited solubility in water. | [1] |
| Storage | Store in a dry, sealed container at room temperature. | [8] |
| Purity | Commercially available in various purities, commonly ≥95%. | [7] |
The presence of the ester and imide functional groups dictates its chemical reactivity.[1] The phthalimide group is a well-known protecting group for primary amines, and the ester moiety is susceptible to hydrolysis and can participate in transesterification reactions. The dioxo groups on the isoindole ring suggest potential for nucleophilic addition reactions.[1]
Synthetic and Research Applications
This compound is a valuable intermediate in organic synthesis.[1][5] Its structure makes it a suitable building block for the synthesis of more complex molecules, particularly in the pharmaceutical field.[1][5] The phthalimide group can be deprotected under specific conditions (e.g., using hydrazine) to reveal a primary amine, which can then be used for further functionalization. This makes the compound a useful reagent for introducing a protected amino-butanoate chain into a target molecule.
General Experimental Workflow: Amine Deprotection
The following represents a generalized workflow for the deprotection of the phthalimide group, a common synthetic transformation involving this class of compounds.
Caption: Generalized workflow for phthalimide deprotection.
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260, P271, P280, P301+P330+P331, P304+P340, P305+P351+P338.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. PubChem. [Link]
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- 4. CAS Number List_3_Page355_Chemicalbook [chemicalbook.com]
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- 8. 39739-03-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectral Analysis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
Introduction
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a derivative of phthalimide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The phthalimide group is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The structural rigidity and electron-withdrawing nature of the phthalimide ring system contribute to favorable pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of the spectral characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and elucidation of their roles in various chemical and biological processes. This guide provides a comprehensive overview of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[2][3] The molecule consists of a central phthalimide group connected to a methyl butanoate chain via a nitrogen atom. This structure gives rise to distinct spectral signatures that are invaluable for its characterization.
Caption: Molecular structure of this compound.
Experimental Protocols
The acquisition of high-quality spectral data is contingent on meticulous experimental execution. The following protocols outline the standard procedures for obtaining NMR, IR, and Mass Spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Acquisition Workflow
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard proton experiment is run with a 45° pulse angle and a relaxation delay of 1 second. Typically, 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed with a 30° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
FT-IR (KBr Pellet) Workflow
Caption: Workflow for FT-IR data acquisition (KBr pellet method).
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of air is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.
Spectral Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the methyl butanoate chain.
-
Aromatic Region (δ 7.7-7.9 ppm): The four protons on the benzene ring of the phthalimide moiety are expected to appear as a complex multiplet in this region.
-
Alkyl Chain:
-
-N-CH₂- (δ ~3.7 ppm): The two protons attached to the nitrogen atom are expected to appear as a triplet.
-
-CH₂-CH₂-CO- (δ ~2.4 ppm): The two protons adjacent to the carbonyl group of the ester are expected to appear as a triplet.
-
-N-CH₂-CH₂- (δ ~2.0 ppm): The two protons in the middle of the alkyl chain are expected to appear as a multiplet (quintet).
-
-
Methyl Ester (-OCH₃) (δ ~3.6 ppm): The three protons of the methyl ester group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbons (δ ~168 ppm and ~173 ppm): Two distinct signals are expected for the carbonyl carbons: one for the two equivalent imide carbonyls of the phthalimide group and another for the ester carbonyl.
-
Aromatic Carbons (δ ~123-134 ppm): The carbons of the benzene ring will resonate in this region.
-
Alkyl Chain Carbons:
-
-N-CH₂- (δ ~37 ppm)
-
-CH₂- (δ ~25 ppm)
-
-CH₂-CO- (δ ~31 ppm)
-
-
Methyl Ester Carbon (-OCH₃) (δ ~51 ppm)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretching (Imide): A strong absorption band around 1770-1710 cm⁻¹ is characteristic of the carbonyl groups of the phthalimide.
-
C=O Stretching (Ester): A strong absorption band around 1735 cm⁻¹ is expected for the ester carbonyl group.
-
C-N Stretching: This will likely appear in the fingerprint region.
-
Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Absorption bands just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 247, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 216.
-
Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 188.
-
Cleavage of the alkyl chain, leading to various smaller fragments.
-
A prominent peak at m/z = 147 corresponding to the phthalimide cation.
-
Summary of Key Spectral Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |
| ¹H NMR | Aromatic Protons | δ 7.7-7.9 ppm | Phthalimide-H |
| Methylene Protons | δ ~3.7 ppm | -N-CH₂- | |
| Methylene Protons | δ ~2.4 ppm | -CH₂-CO- | |
| Methylene Protons | δ ~2.0 ppm | -N-CH₂-CH₂- | |
| Methyl Protons | δ ~3.6 ppm | -OCH₃ | |
| ¹³C NMR | Carbonyl Carbons | δ ~168, ~173 ppm | Imide C=O, Ester C=O |
| Aromatic Carbons | δ ~123-134 ppm | Phthalimide-C | |
| Methylene Carbon | δ ~37 ppm | -N-CH₂- | |
| Methylene Carbon | δ ~25 ppm | -N-CH₂-CH₂- | |
| Methylene Carbon | δ ~31 ppm | -CH₂-CO- | |
| Methyl Carbon | δ ~51 ppm | -OCH₃ | |
| IR | C=O Stretching | ~1770-1710 cm⁻¹ | Imide C=O |
| C=O Stretching | ~1735 cm⁻¹ | Ester C=O | |
| Aromatic C-H | >3000 cm⁻¹ | Phthalimide C-H | |
| Aliphatic C-H | <3000 cm⁻¹ | Alkyl C-H | |
| MS | Molecular Ion | m/z = 247 | [M]⁺ |
| Fragment Ion | m/z = 147 | Phthalimide cation |
Conclusion
The spectral analysis of this compound by NMR, IR, and Mass Spectrometry provides a detailed fingerprint of its molecular structure. The predicted spectral data, based on its chemical structure and comparison with related compounds, offers a robust framework for its identification and characterization in various research and development settings. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectral data of this important phthalimide derivative.
References
-
MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]
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Solubility profile of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate in common lab solvents.
Technical Guide: Solubility Profile of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
An In-depth Analysis for Drug Development and Research Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in medicinal chemistry, particularly in the synthesis of GABA analogues.[1][2] Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation development. This document outlines its core physicochemical properties, provides a predicted solubility profile based on molecular structure, and details a robust experimental protocol for empirical determination. The methodologies are presented with a rationale grounded in chemical principles and aligned with Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3][4]
Introduction to this compound
This compound (CAS No. 39739-03-2) is an N-substituted phthalimide derivative.[5] Structurally, it serves as a protected form of gamma-aminobutyric acid (GABA), where the primary amine is masked by the phthalimide group. This protection strategy is a cornerstone of the Gabriel synthesis, allowing for controlled reactions at the carboxylic acid end of the GABA moiety.[6] Its utility as a precursor for pharmacologically active molecules makes a thorough understanding of its physical and chemical behavior, especially its solubility, indispensable for process chemists and formulation scientists.
The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts reaction kinetics, crystallization, purification efficiency, and bioavailability. This guide serves as a senior application scientist's perspective on characterizing the solubility of this compound in common laboratory solvents.
Physicochemical Properties
A compound's solubility is intrinsically linked to its physical properties. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39739-03-2 | [7] |
| Molecular Formula | C₁₃H₁₃NO₄ | [5][8] |
| Molecular Weight | 247.25 g/mol | [7] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 87-88.5 °C | [5] |
| InChI Key | XZGSPVJYILSEIY-UHFFFAOYSA-N | [7] |
Predicted Solubility Profile: A Structural Rationale
-
A large, nonpolar phthalimide group: This aromatic, bicyclic imide structure is hydrophobic.
-
A polar methyl ester and alkyl chain: The -(CH₂)₃COOCH₃ portion introduces polarity, with the ester group capable of acting as a hydrogen bond acceptor.
This dual nature suggests the compound will be most soluble in moderately polar to polar aprotic solvents that can effectively solvate both the aromatic ring and the polar ester. Its solubility is expected to be limited in highly nonpolar solvents (which cannot stabilize the polar end) and highly polar protic solvents like water (where the hydrophobic phthalimide group dominates).
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Ethyl Acetate, THF): Predicted High Solubility. These solvents can engage in dipole-dipole interactions with the ester and imide carbonyls, while their organic character can solvate the phthalimide ring system.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted Moderate Solubility. These alcohols can act as hydrogen bond donors to the carbonyl oxygens, but their ability to solvate the nonpolar phthalimide is less effective than aprotic solvents. Solubility is expected to decrease with increasing chain length of the alcohol (e.g., higher in methanol than in isopropanol).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Predicted Low to Very Low Solubility. Hexane lacks any polarity to interact with the ester group. Toluene, being aromatic, may have slightly better interaction with the phthalimide ring, but overall solubility is expected to be poor.
-
Water: Predicted Very Low to Insoluble. The large, hydrophobic phthalimide moiety is the dominant feature, making the molecule poorly soluble in water despite the presence of the ester group.[8]
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is required. The following protocol describes a robust, semi-quantitative method for determining the solubility of this compound. This method is designed to be self-validating and adheres to the principles of Good Laboratory Practice (GLP) for data integrity.[3][11]
Core Principle
The protocol is based on the equilibrium shake-flask method, a gold standard for solubility measurement.[10] A known mass of the solute is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. For a semi-quantitative approach, visual observation of complete dissolution is used.
Materials and Equipment
-
Solute: this compound (purity >95%)
-
Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene).
-
Equipment: Analytical balance (±0.1 mg), calibrated pipettes/burettes, vortex mixer, thermostatically controlled shaker or water bath, 4 mL glass vials with screw caps, filtration apparatus (0.45 µm PTFE syringe filters).
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.
Step-by-Step Methodology
This procedure should be performed in a well-ventilated fume hood.
-
Preparation: Accurately weigh approximately 25 mg of this compound into a clean, dry 4 mL glass vial.[12] Record the exact mass.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the vial. This creates an initial high concentration of 100 mg/mL.
-
Agitation and Equilibration: Cap the vial securely and vortex for 1-2 minutes. Place the vial in a shaker set to a constant temperature (e.g., 25 °C) for at least 1 hour to promote equilibrium. Causality: Vigorous agitation increases the surface area of the solid, accelerating the dissolution process to reach equilibrium faster.
-
Visual Assessment: After equilibration, visually inspect the vial.
-
If the solid is completely dissolved: The compound is soluble at ≥100 mg/mL. Record this result.
-
If solid remains: Proceed to the next step.
-
-
Stepwise Dilution: Sequentially add additional volumes of the solvent to the vial, vortexing for 1-2 minutes and allowing the sample to equilibrate after each addition, as detailed in the table below. Visually inspect for complete dissolution at each step.[13]
| Step | Solvent Added | Total Volume | Concentration if Dissolved |
| A | 0.25 mL | 0.50 mL | 50 mg/mL |
| B | 0.50 mL | 1.00 mL | 25 mg/mL |
| C | 1.50 mL | 2.50 mL | 10 mg/mL |
| D | 2.50 mL | 5.00 mL | 5 mg/mL |
-
Final Classification: If the solid does not dissolve after the final addition (total volume of 5.00 mL), the solubility is classified as <5 mg/mL. Trustworthiness: This stepwise approach provides a semi-quantitative range for solubility, which is often sufficient for process development and avoids the need for more complex quantitative analysis in initial screenings.
-
Data Recording: Meticulously record all masses, volumes, temperatures, and visual observations in a laboratory notebook.[3]
Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
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Introduction: The Isoindoline Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Isoindoline Compounds
The isoindoline nucleus, a heterocyclic aromatic compound featuring a fused benzene and pyrrole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural isomers, particularly isoindolinone and isoindoline-1,3-dione (also known as phthalimide), form the foundation for a vast array of molecules with significant and diverse pharmacological effects.[3] From the historical notoriety of thalidomide to the modern therapeutic success of its immunomodulatory analogs and a wide range of investigational agents, the isoindoline framework has proven to be a versatile template for drug design.[2] This guide provides a detailed exploration of the multifaceted biological activities of isoindoline derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties, intended for researchers and professionals in drug development.
Anticancer Activity: Multifaceted Mechanisms Against Malignancy
Isoindoline derivatives have emerged as a significant class of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines.[4] Their efficacy stems not from a single mechanism but from a complex interplay of actions that disrupt cancer cell proliferation, survival, and signaling.
Core Mechanisms of Antineoplastic Action
The anticancer effects of isoindoline compounds are often attributed to their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit crucial enzymes that cancer cells rely on for growth.[5][6]
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was shown to trigger both apoptosis and necrosis in Raji (Burkitt's lymphoma) cells.[7] This process is often verified through flow cytometry using Annexin V and propidium iodide (PI) staining, which distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]
-
Enzyme Inhibition: Many derivatives function by targeting specific enzymes. Certain isoindolinones act as potent, nanomolar-range inhibitors of histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer.[8] Others have been found to inhibit carbonic anhydrase (hCA) I and II isozymes and tyrosine kinases, further disrupting cancer cell function.[6][9]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. This effect is often evaluated alongside cytotoxicity to build a complete picture of the compound's antiproliferative profile.[10]
Quantitative Anticancer Data
The cytotoxic potential of isoindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Compound 7 (azide/silyl ether deriv.) | A549 (Lung Carcinoma) | 19.41[11] |
| Compound 11 (isoindolinone deriv.) | HepG2 (Liver Carcinoma) | 5.89[12] |
| Compound 5b (isoindolinone deriv.) | Various Cancer Lines | Potent (nanomolar range)[8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL[5][7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL[5][7] |
Experimental Protocol: BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.[11]
Objective: To determine the IC₅₀ value of an isoindoline derivative.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, C6).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test isoindoline compounds dissolved in DMSO.
-
BrdU labeling solution.
-
FixDenat solution.
-
Anti-BrdU-POD antibody.
-
Substrate solution (TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindoline compounds (e.g., 5, 25, 50, 100 µM) and a positive control like 5-Fluorouracil (5-FU).[11] Add the compounds to the respective wells and incubate for 24-48 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours. BrdU, a thymidine analog, will be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the culture medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes. The antibody will bind to the incorporated BrdU.
-
Substrate Reaction: Wash the wells three times with PBS. Add 100 µL of the substrate solution and incubate until a color change is visible.
-
Measurement: Add 50 µL of stop solution and measure the absorbance (optical density) on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the percentage of cell proliferation inhibition compared to the untreated control and determine the IC₅₀ value using dose-response curve analysis.
Caption: Simplified intrinsic pathway of apoptosis induced by isoindoline derivatives.
Neuroprotective Activity: Combating Oxidative Stress and Neurodegeneration
A growing body of evidence highlights the potential of isoindoline compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their primary neuroprotective mechanisms involve mitigating oxidative stress and inhibiting enzymes that contribute to neuronal damage.
Core Mechanisms of Neuroprotection
-
Activation of the NRF2 Pathway: A key mechanism is the activation of the NRF2 transcription factor, a master regulator of the cellular antioxidant response.[13][14] Upon activation by isoindoline derivatives, NRF2 translocates to the nucleus and increases the expression of phase II antioxidative enzymes such as NQO-1 and GSTK1.[14][15] This cellular defense enhancement leads to a reduction in reactive oxygen species (ROS) and protein carbonyls, protecting neuronal cells from oxidative damage.[16]
-
Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, a significant decrease in the neurotransmitter acetylcholine is a key pathological feature. Some isoindoline-1,3-dione hybrids have been designed as potent acetylcholinesterase (AChE) inhibitors.[17] By inhibiting AChE, these compounds increase acetylcholine levels in the brain. Some of these compounds were shown to interact with both the catalytic and peripheral anionic sites of the enzyme.[17]
Quantitative Neuroprotective Data
| Compound/Derivative | Assay | Result |
| Compounds 7a & 7f (para-fluoro substituted) | AChE Inhibition | IC₅₀ = 2.1 µM[17] |
| Isoindoline derivatives (3a-3c) | Neuroprotection vs. H₂O₂ | Increased SH-SY5Y cell viability[13][14] |
| Isoindoline derivatives (3a-3c) | Gene Expression | Increased NRF2, NQO-1, GSTK1 levels[13][14] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes how to assess the neuroprotective effect of isoindoline derivatives against oxidative stress in a neuronal-like cell line.[13][14]
Objective: To evaluate if a test compound can protect neuronal cells from H₂O₂-induced oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12).
-
Test isoindoline compounds dissolved in DMSO.
-
Hydrogen peroxide (H₂O₂) solution.
-
MTT or similar cell viability reagent.
-
96-well plates.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells and seed them into 96-well plates. Allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the isoindoline compounds for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ for a set duration (e.g., 1-2 hours) to induce oxidative damage. A control group should not be exposed to H₂O₂.
-
Cell Viability Assessment: Remove the H₂O₂-containing medium and add fresh medium containing a cell viability reagent like MTT.
-
Incubation: Incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: Read the absorbance on a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control. A significant increase in viability in the compound-treated, H₂O₂-exposed group compared to the H₂O₂-only group indicates a neuroprotective effect.
Caption: Activation of the NRF2 antioxidant pathway by isoindoline derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The isoindoline scaffold is also present in compounds with significant antimicrobial properties, active against both bacteria and fungi.[18][19]
Spectrum and Mechanism
Derivatives have been synthesized and tested against a variety of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and fungi (Candida albicans).[9][18][20] While mechanisms can vary, some quinolone-isoindoline hybrids are known to function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[21] The presence of specific functional groups, such as a cyclohexanol group or halogenation, has been shown to enhance the antimicrobial potency and broaden the spectrum of activity.[9][10]
Quantitative Antimicrobial Data
Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound/Derivative | Microorganism | MIC or Activity |
| Quinolone-isoindoline hybrid | S. aureus, E. coli, P. aeruginosa | <0.025 - 0.39 µg/mL[21] |
| Isoindolinone derivatives | B. subtilis, S. aureus, E. coli | 0.328 - 3.6 mg/mL[21] |
| Compound 7 (phthalimido-chalcone hybrid) | Broad Spectrum Bacteria | Potent activity[18] |
| Compound 4b (phthalimido-chalcone hybrid) | Fungi | Promising activity[18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method to determine the MIC of an antimicrobial agent.
Objective: To find the lowest concentration of an isoindoline compound that inhibits the growth of a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test isoindoline compound stock solution in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin).[20]
-
Negative control (broth only) and vehicle control (broth + DMSO).
Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + DMSO vehicle).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Confirmation (Optional): A growth indicator like resazurin can be added to aid in visualizing viability.
Caption: Common synthetic route for N-substituted isoindoline-1,3-diones.[2]
Conclusion and Future Outlook
The isoindoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects. The versatility of its core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. Future research will undoubtedly continue to uncover novel isoindoline-based compounds with unique mechanisms of action, further solidifying the importance of this heterocyclic system in the development of next-generation therapeutics for a wide range of human diseases.
References
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Journal of Receptors and Signal Transduction, 43(6), 123-132. [Link]
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Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008). JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. [Link]
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Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. (n.d.). Semantic Scholar. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Center for Biotechnology Information. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 11953–11960. [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. [Link]
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Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]
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A Review on Antibacterial Activity of Some Isoindole Derivatives. (n.d.). Der Pharma Chemica. [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Polycyclic Aromatic Compounds, 42(4), 1435-1447. [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (n.d.). ProQuest. [Link]
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A review on biological activity and synthetic methods of isoindole nucleus. (2024). ResearchGate. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024). PubMed. [Link]
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Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2000). Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631. [Link]
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Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (2018). Journal of Saudi Chemical Society, 22(7), 864-875. [Link]
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 174, 19-31. [Link]
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The chemistry of isoindole natural products. (n.d.). National Center for Biotechnology Information. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2025). ResearchGate. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Taylor & Francis Online. [Link]
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Molecular weight and formula of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
An In-Depth Technical Guide to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, outlines a robust, field-proven synthesis protocol, and describes the standard analytical methodologies for its structural confirmation and purity assessment. Furthermore, it explores the compound's primary application as a versatile building block, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Core Physicochemical Properties
This compound is a phthalimide derivative that serves as a valuable building block in organic synthesis. The phthalimide group acts as a masked primary amine, a strategy widely employed in the synthesis of pharmaceuticals.[1] The compound's structure, featuring both a protected amine and a methyl ester functional group, makes it a bifunctional linker ideal for constructing more complex molecules.
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₃NO₄ | [2][3][4][5] |
| Molecular Weight | 247.25 g/mol | [2][3][4][5][6] |
| CAS Number | 39739-03-2 | [2][3][4] |
| Appearance | White to yellow solid | [2][4] |
| Purity (Typical) | ≥95% | [4][7] |
| Storage Conditions | Sealed in a dry environment at room temperature | [4][8] |
| IUPAC Name | methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | [9][10] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method utilizes the phthalimide anion as a robust nucleophile to displace a halide from an alkyl chain, providing a clean and efficient route to the N-alkylated product.
Synthesis Principle
The reaction proceeds by N-alkylation of potassium phthalimide with methyl 4-bromobutanoate. Potassium phthalimide is preferred over phthalimide itself as it is a more potent nucleophile, and its salt form ensures the deprotonation of the phthalimide nitrogen is complete. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (1.0 eq.) and anhydrous DMF. Stir the resulting suspension.
-
Addition of Electrophile: Add methyl 4-bromobutanoate (1.05 eq.) dropwise to the suspension at room temperature.
-
Causality: A slight excess of the alkyl bromide ensures the complete consumption of the more valuable potassium phthalimide. The addition is done dropwise to control any potential exotherm.
-
-
Reaction: Stir the mixture vigorously. The reaction can be run at room temperature for 12-24 hours or gently heated (e.g., 80 °C) for 2-4 hours to increase the rate.
-
Self-Validation: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting phthalimide spot is consumed.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve the DMF and inorganic salts.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.
-
Expected Ionization: In positive ion mode, the expected molecular ions would be [M+H]⁺ at m/z ≈ 248.09 and/or the sodium adduct [M+Na]⁺ at m/z ≈ 270.07.
-
Trustworthiness: The observation of these ions with high mass accuracy (using a high-resolution mass spectrometer) provides strong evidence for the compound's elemental composition (C₁₃H₁₃NO₄).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: A multiplet integrating to 4H between δ 7.7-7.9 ppm, corresponding to the protons on the benzene ring of the phthalimide group.
-
Ester Methyl Protons: A singlet integrating to 3H around δ 3.6-3.7 ppm (–OCH₃).
-
Methylene Protons (α to N): A triplet integrating to 2H around δ 3.7-3.8 ppm (–N–CH₂–).
-
Methylene Protons (α to C=O): A triplet integrating to 2H around δ 2.3-2.4 ppm (–CH₂–C=O).
-
Methylene Protons (β to N and C=O): A multiplet (quintet) integrating to 2H around δ 2.0-2.1 ppm (–N–CH₂–CH₂–CH₂–).
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: Two signals are expected for the carbonyls, one for the imide (~168 ppm) and one for the ester (~173 ppm).
-
Aromatic Carbons: Signals in the ~123-134 ppm region.
-
Aliphatic Carbons: Four distinct signals are expected: the ester methyl carbon (~51 ppm) and the three methylene carbons of the butyl chain (~24, 31, and 37 ppm).
-
Applications in Drug Development: A PROTAC Building Block
The primary utility of this compound in modern drug discovery is as a synthetic intermediate for Proteolysis-Targeting Chimeras (PROTACs).[9]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The phthalimide moiety is a well-known structural motif found in immunomodulatory drugs (IMiDs) like thalidomide and its analogs (pomalidomide, lenalidomide), which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound serves as a critical linker precursor.[9] The phthalimide group can be used directly or modified to act as the E3 ligase binder. The methyl ester provides a versatile chemical handle that can be:
-
Hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a target protein ligand via amide bond formation.
-
Reduced to an alcohol for ether linkage chemistry.
This bifunctional nature allows for the systematic and modular construction of PROTAC libraries, enabling researchers to optimize linker length and composition, which is a critical determinant of PROTAC efficacy.
References
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(E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. ChemBK. [Link]
-
4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. MDPI. [Link]
-
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. PubChem. [Link]
-
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. National Institutes of Health. [Link]
-
Supporting Materials for Synthesis. [Source providing general synthetic procedures and characterization]. [Link]
-
Electronic Supplementary Information A Novel Molecular Tube. The Royal Society of Chemistry. [Link]
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(S)-3-METHYL-2-(1,3-DIOXOISOINDOLIN-2-YL)-BUTANOIC-ACID. [NMR Database]. [Link]
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(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methyl-sulfan-yl)butanoic acid. PubMed. [Link]
-
Application of methyl in drug design. PubMed. [Link]
-
Table of Contents. The Royal Society of Chemistry. [Link]
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Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate. PubMed Central. [Link]
-
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. PubMed Central. [Link]
-
Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. [ScienceDirect]. [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. [Link]
-
METHYL BUTYRATE; EI-B; MS. MassBank. [Link]
-
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]
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Methodological & Application
Synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate: An Application Note and Standard Protocol
Introduction
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a valuable bifunctional molecule that serves as a key building block in synthetic organic chemistry and drug discovery. Its structure incorporates a protected primary amine in the form of a phthalimide group and a methyl ester functionality. This arrangement makes it an ideal precursor for the synthesis of a variety of compounds, including amino acids, peptides, and heterocyclic systems. The phthalimide group provides a stable and neutral surrogate for a primary amine, preventing common side reactions like over-alkylation that can occur with free amines.[1] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in both academic and industrial settings.
Reaction Principle: The Gabriel Synthesis
The synthesis of this compound is achieved via a classic Gabriel synthesis , a robust and reliable method for the preparation of primary amines.[1] The core of this reaction is the N-alkylation of the phthalimide anion with an appropriate alkyl halide. In this specific application, the nucleophilic phthalimide anion, generated by treating phthalimide with a base, undergoes a nucleophilic substitution (SN2) reaction with a methyl 4-halobutanoate. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is known to accelerate this type of reaction.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS Number |
| Potassium Phthalimide | ≥98% | Sigma-Aldrich | 1074-82-4 |
| Methyl 4-bromobutanoate | 97% | Alfa Aesar | 4897-84-1 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FTIR spectrometer
Experimental Protocol
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Stir the suspension at room temperature until the potassium phthalimide is well-dispersed.
-
Add methyl 4-bromobutanoate (1.81 g, 1.35 mL, 10 mmol, 1.0 equiv.) to the suspension. A slight excess (e.g., 1.05 equiv.) of the alkyl halide can be used to ensure complete consumption of the phthalimide salt.
-
-
Reaction:
-
Attach a condenser to the flask and heat the reaction mixture to 60-80 °C using a heating mantle.
-
Stir the reaction mixture at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A related synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione is conducted at room temperature for 24 hours.[2][3]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.
-
A precipitate of the crude product may form. Stir the aqueous mixture for 15-20 minutes.
-
Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot methanol or an ethanol/water mixture. For related compounds, a 7:3 ethanol:water mixture has been used successfully.[4][5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 87-88.5 °C |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the phthalimide aromatic protons (a multiplet around δ 7.7-7.9 ppm), a triplet for the methylene group attached to the nitrogen (around δ 3.7 ppm), a triplet for the methylene group adjacent to the ester (around δ 2.4 ppm), a multiplet for the central methylene group (around δ 2.0 ppm), and a singlet for the methyl ester protons (around δ 3.7 ppm). For the closely related 2-(4-bromobutyl)isoindoline-1,3-dione, the methylene protons adjacent to the nitrogen appear as a triplet at δ 3.72 ppm.[2]
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon (around δ 173 ppm), the imide carbonyl carbons (around δ 168 ppm), aromatic carbons (in the range of δ 123-134 ppm), the methyl ester carbon (around δ 51 ppm), and the three methylene carbons of the butyl chain (in the range of δ 24-37 ppm). For 2-(4-bromobutyl)isoindoline-1,3-dione, the imide carbonyl appears at δ 168.51 ppm, and the aromatic carbons at δ 134.13, 132.18, and 123.40 ppm. The methylene carbon attached to the nitrogen is at δ 37.09 ppm.[2]
-
FTIR (KBr, cm⁻¹): The infrared spectrum should display strong absorption bands characteristic of the functional groups present. Expect a strong C=O stretching vibration for the imide group around 1770 and 1715 cm⁻¹, a strong C=O stretching for the ester at approximately 1730 cm⁻¹, C-N stretching vibrations, and aromatic C-H stretching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature slightly. Ensure anhydrous conditions as water can hydrolyze the starting materials. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Minimize the amount of solvent used for washing the crystals. | |
| Impure Product | Incomplete reaction or side reactions. | Ensure the use of pure starting materials. Optimize the recrystallization process by choosing an appropriate solvent and ensuring slow cooling. |
| Oily Product | Presence of residual solvent or impurities. | Ensure the product is completely dry. A second recrystallization may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.
-
Methyl 4-bromobutanoate is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain this valuable synthetic intermediate in high purity. The provided characterization data will aid in the verification of the final product.
References
-
Chen, Z., Leong, K. F., Coluccini, C., Coghi, P., Chan, K. F. A., & Mok, S. W. F. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Molbank, 2023(2), M1629. [Link]
-
Raza, A., Razak, I. A., Chantrapromma, S., Fun, H. K., & Usman, A. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o2002. [Link]
-
Raza, A., Razak, I. A., Chantrapromma, S., Fun, H. K., & Usman, A. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2581. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
ResearchGate. (a) Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione 3 (i) DMF, 1, 4-dibromobutane, 24 h, room temperature; (b) synthesis of 4-(1,3-dioxoisoindolin-2-yl)butyl (2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate (ii); 3 (6 equiv.), K2CO3 (6 equiv.), DMF, room temperature; 12 h. [Link]
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High-Resolution ¹H and ¹³C NMR Analysis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No: 39739-03-2) using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral processing. Furthermore, a thorough analysis of the expected chemical shifts, multiplicities, and carbon environments is provided to facilitate accurate spectral interpretation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and quality control who require robust methods for molecular structure elucidation and purity verification.
Introduction
This compound is a chemical compound featuring a phthalimide group attached to a methyl butanoate linker. The phthalimide moiety is a common structural motif in medicinal chemistry and serves as a crucial protecting group for primary amines in organic synthesis.[1] Accurate and unambiguous structural confirmation of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei) makes it an indispensable tool. This document outlines the complete workflow for analyzing this compound, explaining the causality behind experimental choices to ensure high-quality, reproducible results.
Molecular Structure and Predicted Spectral Features
The first step in any NMR analysis is to understand the molecule's structure and predict the expected spectral features. This allows for a more targeted analysis and confident assignment of the observed signals.
The structure of this compound, with protons and carbons systematically labeled for assignment, is shown below.
Caption: Standard workflow for NMR analysis.
Materials and Equipment
-
Compound: this compound (>95% purity). [2]* Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: 5 mm NMR tubes, analytical balance, volumetric pipette.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Sample Preparation Protocol
This protocol is designed to create a sample of optimal concentration for high-resolution NMR.
-
Weighing: Accurately weigh 8-12 mg of the compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ with TMS to the vial.
-
Transfer: Gently swirl the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.
-
Capping: Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
Table 3: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 400 MHz | Standard for high-resolution analysis. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Covers the full range of expected proton signals. |
| Acquisition Time | ~ 4 seconds | Ensures good resolution. |
| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of protons between scans. |
| Number of Scans | 16 | Provides excellent signal-to-noise for ¹H. |
| Temperature | 298 K | Standard room temperature analysis. |
Table 4: Recommended ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 100 MHz | Corresponding ¹³C frequency for a 400 MHz instrument. |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Spectral Width | 0 to 200 ppm | Covers the full range of expected carbon signals. |
| Acquisition Time | ~ 1.5 seconds | Balances resolution and experiment time. |
| Relaxation Delay (d1) | 2 seconds | Standard delay for most carbon types. |
| Number of Scans | 1024 | Required to overcome the low natural abundance of ¹³C. |
| Temperature | 298 K | Standard room temperature analysis. |
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Correction: Perform automated or manual phase correction to ensure all peaks are in positive absorption mode. Apply a baseline correction to ensure the signal baseline is flat.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm. [3]Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. [4]4. Analysis:
-
¹H Spectrum: Integrate all signals. The singlet at ~3.67 ppm corresponding to the -OCH₃ group (Hᶠ) can be set to an integral of 3H to serve as a reference for the other signals. Assign peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values in Table 1.
-
¹³C Spectrum: Identify and assign all nine expected carbon signals based on their chemical shifts as detailed in Table 2.
-
Trustworthiness and Best Practices
-
Solvent Purity: Always use high-purity deuterated solvents to avoid interfering impurity peaks.
-
Shimming: Proper shimming is crucial for achieving high resolution and symmetrical peak shapes. Modern spectrometers have automated shimming routines that are highly effective.
-
Quantitative Analysis: For accurate quantitative measurements (e.g., purity assessment), a longer relaxation delay (d1) of at least 5 times the longest T₁ relaxation time should be used in ¹H NMR.
-
2D NMR: For unambiguous assignment, especially in more complex molecules, consider running 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with validated, step-by-step protocols, researchers can confidently perform structural elucidation and verification. The provided parameters and interpretation guide serve as a reliable starting point for routine analysis in both academic and industrial settings, ensuring data integrity and accelerating research and development timelines.
References
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Brainly. (2022). NMR Analysis of Methyl Butanoate: Chemical Shift (ppm) Integration Multiplicity Corresponding Part of Structure. Available at: [Link]
-
Transtutors. (2024). Methyl butanoate, produces the proton NMR that is shown. Please... Available at: [Link]
-
PLOS. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of phthalimide analog. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... Available at: [Link]
-
(Author institution). (n.d.). SUPPORTING MATERIALS. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). Available at: [Link]
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Application Notes and Protocols for Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate in Anticancer Research
Introduction: The Phthalimide Scaffold in Oncology
The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Historically, the trajectory of phthalimide-based drugs is famously marked by thalidomide, a compound with a complex past that has been repurposed for the treatment of multiple myeloma.[2] Modern research has since evolved to engineer novel phthalimide derivatives with enhanced therapeutic indices and reduced toxicities. These derivatives have demonstrated significant potential as anti-inflammatory, immunomodulatory, and notably, anticancer agents.[3] The structural versatility of the phthalimide ring allows for modifications that can fine-tune its pharmacological properties, leading to the development of numerous derivatives with promising therapeutic potential.[1] This document provides a detailed guide for researchers on the application of a specific phthalimide derivative, Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate, in the context of anticancer research.
This compound is a chemical compound with the linear formula C13H13O4N1 and a molecular weight of 247.25. While extensive research on this specific molecule is emerging, its structural similarity to other bioactive phthalimides suggests its potential as a subject of interest in anticancer drug discovery.
Hypothesized Mechanism of Action
Phthalimide derivatives exert their anticancer effects through a variety of mechanisms.[3][4] Based on the activities of related compounds, the potential mechanisms of action for this compound could include:
-
Induction of Apoptosis: Many phthalimide-based compounds have been shown to trigger programmed cell death in cancer cells.[2] This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.[5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common hallmark of anticancer drugs. Phthalimide derivatives have been observed to cause cell cycle arrest at various phases, thereby inhibiting tumor cell proliferation.[5]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some phthalimide analogs have demonstrated anti-angiogenic properties.[7]
-
Modulation of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as PI3K/AKT, ERK, and p38, can be targeted by phthalimide derivatives.[2][5]
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to an anticancer effect.
Caption: Hypothesized mechanism of action for this compound.
In Vitro Experimental Protocols
The initial assessment of the anticancer potential of this compound should be conducted using a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Recommended Value |
| Cell Lines | MCF-7, HCT116, A549, PC3 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Positive Control | Doxorubicin |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Proposed In Vivo Experimental Workflow
Based on promising in vitro results, the anticancer efficacy of this compound can be evaluated in vivo using a xenograft mouse model.[10][11]
Caption: Proposed in vivo experimental workflow for anticancer efficacy testing.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, and a positive control like paclitaxel).
-
Treatment Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI).
-
Toxicity Evaluation: Collect major organs for histopathological analysis to assess any potential toxicity.[12]
| Parameter | Recommendation |
| Animal Model | Athymic Nude Mice |
| Cell Line | HCT116 or A549 |
| Tumor Implantation | Subcutaneous, 1x10^6 cells |
| Treatment Groups | Vehicle, Compound (2-3 doses), Positive Control |
| Administration Route | Intraperitoneal or Oral |
| Monitoring | Tumor Volume, Body Weight |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
Conclusion
This compound, as a member of the pharmacologically significant phthalimide class of compounds, warrants investigation for its potential anticancer properties. The protocols and workflows detailed in this application note provide a robust framework for a systematic evaluation of its efficacy, from initial in vitro screening to in vivo validation. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound in the field of oncology.
References
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Phthalimide derivatives developed as anticancer agents. ResearchGate. Available at: [Link]
-
Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. PubMed. Available at: [Link]
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Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. Available at: [Link]
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Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. PubMed. Available at: [Link]
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Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. Hindawi. Available at: [Link]
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The mechanisms of action of phthalimide analouges as anticancer agents... ResearchGate. Available at: [Link]
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Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. SemOpenAlex. Available at: [Link]
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Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. Available at: [Link]
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Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. ResearchGate. Available at: [Link]
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Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. PubMed. Available at: [Link]
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Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. National Institutes of Health (NIH). Available at: [Link]
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4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... MDPI. Available at: [Link]
-
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. National Institutes of Health (NIH). Available at: [Link]
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Cytotoxicity of the synthetic compounds. MTT assays of cell viability... ResearchGate. Available at: [Link]
-
Off-Target/On-Target Cytotoxicity Assay. React4Life. Available at: [Link]
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Methyl 2-Cyano-3,11-dioxo-18-olean-1,12-dien-30-oate (CDODA-Me), a Derivative of Glycyrrhetinic Acid, Functions as a Potent Angiogenesis Inhibitor. National Institutes of Health (NIH). Available at: [Link]
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Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. Available at: [Link]
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Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines. Oriental Journal of Chemistry. Available at: [Link]
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Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. Available at: [Link]
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
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Experimental setup for studying enzyme inhibition by Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
An Application Note and Protocol for the Enzymatic Study of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Abstract
The inhibition of enzymes is a cornerstone of drug discovery and development, providing a primary mechanism for therapeutic intervention in numerous diseases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the enzyme inhibitory potential of this compound. We present a logical workflow, from initial potency assessment to detailed kinetic analysis, to elucidate the compound's mechanism of action. The protocols are designed to be robust and self-validating, incorporating essential controls and detailed data analysis procedures. This guide leverages established principles of enzyme kinetics to provide a framework for characterizing the interaction between this specific compound and a target enzyme.[3][4]
Introduction to the Test Compound
This compound is a chemical entity featuring a phthalimide group, a common motif in medicinal chemistry, linked to a methyl butanoate ester.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| Synonym | methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | [6] |
| CAS Number | 39739-03-2 | [5][7] |
| Molecular Formula | C₁₃H₁₃NO₄ | [5] |
| Molecular Weight | 247.25 g/mol | [5][7] |
| Physical Form | White to Yellow Solid |[5] |
Foundational Principles of Enzyme Inhibition
Before proceeding to experimental design, it is critical to understand the primary modes of reversible enzyme inhibition.[4][9] An inhibitor's mechanism is defined by how it interacts with the enzyme and/or the enzyme-substrate (ES) complex.
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds exclusively to the enzyme's active site, directly competing with the substrate.[10][11] This form of inhibition can be overcome by increasing the substrate concentration. Kₘ (Michaelis constant) appears to increase, while Vₘₐₓ (maximum reaction velocity) remains unchanged.[9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[10] It can bind to either the free enzyme or the ES complex with equal affinity. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Vₘₐₓ is lowered, but Kₘ remains unchanged.[9]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex, preventing the conversion of substrate to product.[3][12] This type of inhibition is most effective at high substrate concentrations. Both Vₘₐₓ and Kₘ are reduced.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[12] This is a general case that affects both Kₘ and Vₘₐₓ values.[9]
Overall Experimental Workflow
A systematic approach is essential to move from an unknown compound to a well-characterized enzyme inhibitor. The workflow outlined below ensures that each step builds logically on the last, from initial screening to a detailed mechanistic understanding.
Sources
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- 5. This compound | 39739-03-2 [sigmaaldrich.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Protocol for recrystallization of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate for high purity.
Application Note & Protocol
Topic: High-Purity Recrystallization of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound, a phthalimide derivative with the CAS Number 39739-03-2, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] The phthalimide group is a versatile synthon, often used to introduce a primary amine functional group in a controlled manner during multi-step syntheses. The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Commercially available this compound often has a purity of around 95%, necessitating a robust purification step to meet the stringent requirements of drug development and manufacturing.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove residual starting materials, by-products, and other contaminants, yielding a product of high crystalline and chemical purity. This document provides a detailed, scientifically-grounded protocol for the recrystallization of this compound, designed to guide researchers in achieving high-purity material suitable for downstream applications.
Core Principle: The Science of Recrystallization
The success of recrystallization hinges on a fundamental principle: the solubility of most solids increases with temperature. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving the more soluble impurities behind in the solution.[2]
Solvent System Selection: A Rationale Based on Analogous Compounds
Based on protocols for related compounds, several solvent systems are promising candidates:
-
Ethanol/Methanol: Simple alcohols are frequently used for recrystallizing phthalimides.[3] They often provide the desired solubility profile of high solubility when hot and lower solubility when cold.
-
Ethanol/Water Mixtures: For phthalimide derivatives with carboxylic acid groups, ethanol/water mixtures have proven effective.[4][5] The addition of water as an anti-solvent can dramatically decrease the solubility of the organic compound at lower temperatures, promoting higher crystal recovery.
-
Ethyl Acetate: This is a common solvent for the purification of moderately polar organic compounds and has been used for crystallizing phthalimide derivatives.[6]
-
Acetone: Known for its high solvating power, acetone can be an effective solvent, though its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[7]
For this protocol, we will focus on Methanol and Ethanol/Water as primary and secondary recommendations, respectively, due to their frequent success with analogous structures. A preliminary solvent screening is always recommended as the first experimental step.
Experimental Protocol: Achieving High Purity
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Methanol (ACS Grade or higher)
-
Ethanol (ACS Grade or higher)
-
Deionized Water
-
Activated Charcoal (decolorizing grade)
-
Erlenmeyer Flasks (250 mL and 500 mL)
-
Hot Plate with Magnetic Stirring
-
Condenser (Allihn or Graham)
-
Buchner Funnel and Flask
-
Filter Paper (Whatman No. 1 or equivalent)
-
Glass Funnel (for hot filtration)
-
Watch Glass
-
Spatula
-
Vacuum Oven or Desiccator
Step-by-Step Recrystallization Procedure
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of methanol to the flask. The solid will likely not dissolve completely at room temperature.
-
Attach a condenser to the flask, place it on a hot plate, and bring the solvent to a gentle boil with continuous stirring.
-
Add more methanol in small portions (2-3 mL at a time) through the top of the condenser until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. Note the final volume of solvent used.
Step 2: Decolorization and Hot Filtration (Optional but Recommended) This step is necessary if the initial solution is colored (e.g., yellow or brown). The crude material is often described as a "White to Yellow Solid".
-
Once the solid is fully dissolved, remove the flask from the heat source. Allow the solution to cool slightly for a minute to prevent flash boiling in the next step.
-
Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the solution.
-
Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Meanwhile, pre-heat a glass funnel and a second Erlenmeyer flask (500 mL) containing a few mL of the pure solvent on the hot plate. This prevents premature crystallization in the funnel.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the pre-heated flask. Perform this step quickly and safely in a fume hood. This removes the charcoal and any insoluble impurities.
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Isolation and Washing
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold methanol to rinse away any remaining mother liquor containing dissolved impurities.
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
Step 5: Drying
-
Transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
-
Weigh the final product and calculate the percent recovery. Determine the melting point and compare it to the literature value for the pure compound (if available) or the crude starting material to assess purity.
Data Summary and Visualization
Quantitative Parameters
| Parameter | Recommended Value | Rationale |
| Compound to Solvent Ratio (Initial) | ~1 g per 4-5 mL Methanol | Based on typical solubility for phthalimide derivatives. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes large, pure crystal formation. |
| Washing Solvent | Ice-cold Methanol | Minimizes dissolution of the desired product during washing. |
| Drying Temperature | 40-50 °C (Vacuum Oven) | Sufficient to remove solvent without melting or decomposing the product. |
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is extremely soluble even at low temperatures. | - Boil off some of the solvent to re-concentrate the solution.- Try adding a suitable anti-solvent (e.g., ice-cold water) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal from a previous batch. |
| Oily Product Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Lower the temperature at which the solution becomes saturated by adding more solvent.- Re-dissolve the oil in fresh solvent and attempt recrystallization again, possibly with a different solvent system. |
| Low Recovery Yield | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- Ensure the filtration apparatus is pre-heated to prevent clogging. |
| Product Purity is Still Low (e.g., by m.p.) | - Cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.- Experiment with a different solvent system identified during solvent screening. |
References
-
Organic Syntheses Procedure. (n.d.). Phthalimide. Retrieved from [Link]
- Google Patents. (1995). US5382589A - Phthalimide compounds and methods of producing same.
-
Organic Syntheses Procedure. (n.d.). Phthalide. Retrieved from [Link]
-
ChemBK. (n.d.). (E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. Retrieved from [Link]
-
ResearchGate. (2006). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Retrieved from [Link]
-
MDPI. (2020). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Retrieved from [Link]
-
MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. Retrieved from [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States [mdpi.com]
- 8. This compound | 39739-03-2 [amp.chemicalbook.com]
- 9. Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate as a Precursor in Organic Synthesis
Introduction: The Strategic Advantage of a Masked Amine
In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate emerges as a highly valuable precursor, embodying the concept of a "masked" primary amine. Its structure incorporates a phthalimide group, a robust and reliable protecting group for primary amines, attached to a four-carbon chain terminating in a methyl ester.[1][2] This bifunctional nature makes it an exceptionally useful building block, particularly in the synthesis of bioactive molecules and pharmacologically relevant scaffolds.[3]
The phthalimide moiety offers significant advantages. By converting the highly nucleophilic primary amine into a less reactive imide, it prevents unwanted side reactions, such as over-alkylation, which is a common issue when working with primary amines directly.[4][5] The electron-withdrawing nature of the two adjacent carbonyl groups renders the nitrogen atom non-nucleophilic, allowing for selective transformations at other parts of the molecule.[4] This inherent stability, coupled with well-established methods for its removal, positions this compound as a key intermediate in multi-step syntheses.
This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of γ-aminobutyric acid (GABA) and its analogues. Detailed protocols for its synthesis and subsequent transformations are provided to empower researchers in their synthetic endeavors.
Core Application: A Gateway to GABA and its Analogues
The most prominent application of this compound is as a precursor to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[6][7] GABA analogues are a significant class of therapeutic agents used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[8][9] The structural backbone of this compound provides the precise four-carbon chain required for the synthesis of GABA and its derivatives.
The synthetic strategy hinges on a two-step deprotection process: first, the liberation of the primary amine from the phthalimide protecting group, followed by the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a variation of the Gabriel synthesis, a classic and reliable method for the formation of primary amines and their protected precursors.[4][10] The reaction involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. In this case, methyl 4-bromobutanoate is used to introduce the desired four-carbon chain with a terminal methyl ester.
Reaction Scheme:
Caption: Synthesis of the target precursor via N-alkylation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Potassium Phthalimide | 1074-82-4 | 185.22 | 10.0 g |
| Methyl 4-bromobutanoate | 4897-84-1 | 181.03 | 9.73 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (10.0 g, 54.0 mmol).
-
Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the suspension.
-
Add methyl 4-bromobutanoate (9.73 g, 53.7 mmol) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 500 mL of cold deionized water with stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Protocol 2: Deprotection to Methyl 4-Aminobutanoate Hydrochloride
The liberation of the primary amine is a critical step. The Ing-Manske procedure, which utilizes hydrazine, is a widely adopted and effective method for cleaving the phthalimide group.[10][11] This protocol details the hydrazinolysis of this compound to yield methyl 4-aminobutanoate, which is then isolated as its hydrochloride salt.
Reaction Scheme:
Caption: Hydrazinolysis for amine liberation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 39739-03-2 | 247.25 | 5.0 g |
| Hydrazine monohydrate (64-65%) | 7803-57-8 | 50.06 | 1.5 mL |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 20.2 mmol) in ethanol (50 mL).
-
Add hydrazine monohydrate (1.5 mL, ~30 mmol) to the solution.
-
Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form.[10]
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a clean flask and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in a minimal amount of water and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Remove the water under reduced pressure to obtain the crude hydrochloride salt.
-
The crude product can be purified by recrystallization from an ethanol/diethyl ether mixture to yield methyl 4-aminobutanoate hydrochloride as a white crystalline solid.
Protocol 3: Saponification to γ-Aminobutyric Acid (GABA)
The final step in the synthesis of GABA is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by neutralization.
Reaction Scheme:
Caption: Final hydrolysis step to yield GABA.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-aminobutanoate hydrochloride | 13031-50-2 | 153.61 | 3.0 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.0 g |
| Deionized Water | 7732-18-5 | 18.02 | 30 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL |
Procedure:
-
Dissolve methyl 4-aminobutanoate hydrochloride (3.0 g, 19.5 mmol) in deionized water (20 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (1.0 g, 25 mmol) in deionized water (10 mL).
-
Add the sodium hydroxide solution to the flask containing the amino ester.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the solution to room temperature and carefully neutralize it to pH 7 by the dropwise addition of concentrated hydrochloric acid.
-
Concentrate the neutralized solution under reduced pressure to a small volume.
-
Add ethanol to the concentrated solution to precipitate the inorganic salts (NaCl).
-
Filter off the salts and wash them with a small amount of ethanol.
-
Collect the filtrate and concentrate it under reduced pressure to obtain crude GABA.
-
The crude product can be purified by recrystallization from a water/ethanol mixture to yield pure γ-aminobutyric acid as a white crystalline solid.
Alternative Deprotection Methodologies
While hydrazinolysis is a robust method, the conditions can be harsh for sensitive substrates. An exceptionally mild, two-stage, one-flask deprotection has been developed using sodium borohydride in 2-propanol, followed by acetic acid.[12] This method is particularly advantageous when dealing with molecules prone to racemization or other side reactions under strongly basic or acidic conditions.[1][12]
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Ing-Manske | Hydrazine Monohydrate | Reflux in Ethanol | High yield, reliable | Harsh conditions, removal of phthalhydrazide |
| Mild Reduction | NaBH₄, Acetic Acid | 2-propanol, room temp. to reflux | Near-neutral, good for sensitive substrates | May require chromatographic purification |
| Acid Hydrolysis | Strong Acid (e.g., HBr) | High temperatures, prolonged heating | Simple reagents | Very harsh, can cleave other functional groups |
Conclusion
This compound is a versatile and strategically important precursor in modern organic synthesis. Its utility is most profoundly demonstrated in the synthesis of GABA and its analogues, where the phthalimide group serves as an effective "masked" amine, enabling the clean and efficient construction of the target molecules. The protocols detailed herein provide a reliable framework for the synthesis and transformation of this valuable building block, empowering researchers in the fields of medicinal chemistry and drug development to access a wide range of biologically active compounds. The choice of deprotection methodology can be tailored to the specific requirements of the synthetic target, offering flexibility and control over the final outcome.
References
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
- Cook, M. C., Witherell, R. D., & White, R. L. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1), 9-13.
- Al-Masoudi, W. A. (2017). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Global Pharma Technology, 9(9), 1-7.
-
ResearchGate. (2025, August 6). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]
-
ACS Publications. (2023, May 30). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes | Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
Byju's. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and resolution of 2-methyl analogues of GABA | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
Reddit. (2023, July 13). Deprotection conditions for pthalimide protected oxyamine?. Retrieved from [Link]
-
ChemBK. (n.d.). (E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. Retrieved from [Link]
-
Knovel. (n.d.). 8.1 Introduction 8.2 lmides and Amides. Retrieved from [Link]
-
PubMed. (2009, July 25). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methyl-sulfan-yl)butanoic acid. Retrieved from [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GABAA Receptor Modulation by Etomidate Analogues. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]
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- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Step-by-step guide for the esterification of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
An authoritative guide to the esterification of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic protocols, mechanistic insights, and practical considerations for this crucial chemical transformation.
Introduction
4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a valuable building block in medicinal chemistry and drug development. The presence of the carboxylic acid moiety offers a versatile handle for structural modification, enabling the synthesis of a diverse range of derivatives with tailored pharmacological profiles. Esterification of this carboxylic acid is a key strategy employed to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of an ester group can be a critical step in the development of prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid. This application note details two robust and widely applicable methods for the esterification of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid: the Fischer-Speier esterification and a carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Physicochemical Properties and Reagent Safety
A comprehensive understanding of the chemical and physical properties of all substances is crucial for experimental success and laboratory safety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Safety Precautions |
| 4-(1,3-dioxoisoindolin-2-yl)butanoic acid | C₁₂H₁₁NO₄ | 233.22[1][2][3] | Solid | May cause skin and eye irritation. |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Liquid | Corrosive. Causes severe skin burns and eye damage. |
| Methanol (as a representative alcohol) | CH₄O | 32.04 | Liquid | Highly flammable. Toxic if swallowed, inhaled, or in contact with skin. |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Solid | Toxic in contact with skin.[4] May cause an allergic skin reaction. Causes serious eye damage.[4] |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Solid | Fatal in contact with skin.[5][6] Toxic if swallowed or inhaled.[5] Causes serious eye damage.[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | May cause cancer. Causes skin and eye irritation. |
Note: Always consult the material safety data sheet (MSDS) for each reagent before commencing any experimental work.[7][8][9]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly well-suited for simple primary and secondary alcohols where the carboxylic acid is not sensitive to strong acid and heat.[10][11] This reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent.[12][13]
Reaction Mechanism
The mechanism involves several equilibrium steps.[14] Initially, the carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[12][15][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[16] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product.[12][16]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq) and the desired alcohol (20-50 eq, serving as both reactant and solvent).
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
Method 2: Steglich Esterification (DCC/DMAP)
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative.[11] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Mechanism
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[17] DMAP, a hypernucleophilic acylation catalyst, then reacts with this intermediate to generate an even more reactive acylpyridinium species.[18] The alcohol subsequently attacks this species to furnish the ester and regenerate the DMAP catalyst. A significant advantage of this method is the formation of the dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.
Caption: Experimental workflow for Steglich Esterification.
Experimental Protocol
-
Reaction Setup: To a flame-dried, inert atmosphere (N₂ or Ar) flask, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Solvent and Cooling: Dissolve the mixture in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction due to equilibrium. | Use a larger excess of the alcohol; remove water using a Dean-Stark trap. |
| Low Yield (Steglich) | Presence of moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Product Contamination | Residual DCU after filtration. | Cool the reaction mixture before filtration to further decrease DCU solubility; purify carefully by column chromatography.[19] |
| Side Reactions | For tertiary alcohols in Fischer esterification, elimination can occur.[10] | Use the milder Steglich esterification conditions for sensitive substrates.[17] |
Conclusion
The esterification of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a versatile and essential transformation in synthetic and medicinal chemistry. The choice between the Fischer-Speier and Steglich methods will depend on the nature of the alcohol and the overall sensitivity of the substrate. By following the detailed protocols and considering the mechanistic insights provided, researchers can effectively synthesize a wide array of esters to advance their drug discovery and development programs.
References
- BenchChem. (2025). Navigating the Safe Handling of 4-Dimethylaminopyridine (DMAP): A Comprehensive Guide.
- Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism.
- ScienceMotive. (2021, October 1).
- Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
- Wikipedia.
- Organic Chemistry Portal.
- Sigma-Aldrich. (2021, October 7).
- Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.
- CDH Fine Chemical.
- Apollo Scientific. 4-Dimethylaminopyridine.
- Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
- Santa Cruz Biotechnology. N,N′-Dicyclohexylcarbodiimide.
- Jubilant Ingrevia. (2021, February 5).
- Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
- MedChemExpress. (2025, July 10). N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry D
- ChemicalBook. 4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butanoic acid.
- ChemicalBook. 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID synthesis.
- Royal Society of Chemistry. (2021, July 29).
- ChemicalBook. (2025, July 4). 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID.
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- Reddit. (2024, July 21).
- ResearchGate. (2013, December 10).
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- University of Calgary.
- Moldb. 3130-75-4 | 4-(1,3-Dioxoisoindol-2-yl)butanoic acid.
- Santa Cruz Biotechnology. 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | CAS 3130-75-4.
- Organic Chemistry Portal.
- Sigma-Aldrich. 4-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BUTYRIC ACID METHYL ESTER AldrichCPR.
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Application Note: A Robust HPLC Method for Purity Determination of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and stability testing in drug development and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.
Introduction
This compound (Figure 1) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The phthalimide group serves as a masked primary amine, a common strategy in the synthesis of complex molecules.[1] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, high-quality analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for pharmaceutical analysis. This note presents a detailed protocol for an RP-HPLC method, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound should be inserted here. CAS Number: 39739-03-2[4] Molecular Formula: C13H13NO4[4][5] Molecular Weight: 247.25 g/mol [4][6]
Chromatographic Method Development: The "Why" Behind the "How"
The development of a robust HPLC method is a systematic process involving the optimization of several parameters to achieve the desired separation. The choices made are grounded in the physicochemical properties of the analyte and potential impurities.
Analyte Properties and Initial Considerations
This compound is a moderately polar compound due to the presence of the ester and phthalimide functional groups.[6] This polarity dictates the choice of the stationary and mobile phases. A reversed-phase approach, where the stationary phase is non-polar and the mobile phase is polar, is the most common and effective strategy for such analytes.[7]
Column Selection: The Heart of the Separation
The choice of the HPLC column is critical for achieving the desired resolution.[8] For this method, a C18 (octadecylsilane) stationary phase was selected. C18 columns are widely used in reversed-phase chromatography due to their hydrophobicity, which provides excellent retention for a broad range of organic molecules.[7]
-
Rationale: The C18 stationary phase interacts with the non-polar regions of the analyte molecule, primarily the benzene ring and the alkyl chain, providing good retention. The moderate polarity of the analyte ensures it does not elute too quickly or too slowly, allowing for a reasonable analysis time. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm was chosen to balance efficiency, resolution, and backpressure. Shorter columns can provide faster analysis, but longer columns often yield better resolution for complex samples.[8]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a powerful tool for controlling retention and selectivity.[9][10][11] A mixture of an aqueous component and an organic modifier is typically used in reversed-phase HPLC.
-
Organic Modifier: Acetonitrile was chosen over methanol.
-
Rationale: Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which is advantageous for detection at lower wavelengths.[12] It often provides sharper peaks for aromatic compounds compared to methanol.
-
-
Aqueous Phase and pH Control: A phosphate buffer was chosen to maintain a consistent pH.
-
Rationale: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[9][10] While this compound is not strongly acidic or basic, controlling the pH helps to ensure reproducible retention times and peak shapes by suppressing the ionization of any potential acidic or basic impurities. A pH of 6.8 was selected to be well within the stable operating range of the silica-based C18 column.
-
-
Elution Mode: A gradient elution was selected over an isocratic elution.
-
Rationale: Gradient elution, where the mobile phase composition is changed during the run, is ideal for analyzing samples that may contain impurities with a wide range of polarities.[9][10] It allows for the efficient elution of both early and late-eluting compounds, improving peak shape and reducing analysis time.
-
Detection Wavelength: Seeing the Analyte
A UV detector is suitable for this compound due to the presence of the phthalimide chromophore.
-
Rationale: To determine the optimal detection wavelength, a UV scan of the analyte was performed. The wavelength of maximum absorbance (λmax ) was found to be approximately 220 nm . This wavelength provides high sensitivity for the main component and any related impurities containing the phthalimide chromophore.[13][14]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 6.8).
-
Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH to 6.8 with a dilute solution of potassium hydroxide or phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 6.8) |
| B: Acetonitrile | |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 20.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16] The validation parameters assessed include specificity, linearity, precision, accuracy, and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This was demonstrated by analyzing a placebo (if applicable), the reference standard, the sample, and a spiked sample. The analyte peak should be well-resolved from any other peaks, and peak purity analysis using a photodiode array (PDA) detector can confirm the spectral homogeneity of the main peak.[17]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13]
-
Procedure: A series of solutions were prepared from the reference standard stock solution at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 2: Expected Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | (Expected Value) |
| 75 | (Expected Value) |
| 100 | (Expected Value) |
| 125 | (Expected Value) |
| 150 | (Expected Value) |
| r² | ≥ 0.999 |
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Six replicate injections of the sample solution at the nominal concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: The repeatability assay was repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Table 3: Expected Precision Data
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[13] It is often assessed by a recovery study on a spiked sample.
-
Procedure: The sample was spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 4: Expected Accuracy Data
| Spiking Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purity determination of this compound.
Caption: Workflow for HPLC purity analysis.
Factors Influencing Chromatographic Separation
The quality of the chromatographic separation is dependent on several interconnected factors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate | C13H13NO4 | CID 57859126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. mastelf.com [mastelf.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]
- 15. database.ich.org [database.ich.org]
- 16. scribd.com [scribd.com]
- 17. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Topic: Techniques for Monitoring the Progress of Reactions Involving Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective monitoring of chemical reactions involving Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This compound is a common intermediate in organic synthesis, particularly in the context of the Gabriel synthesis for the preparation of primary amines. Accurate reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide moves beyond a simple listing of techniques, offering detailed, field-tested protocols and explaining the scientific rationale behind the selection of specific methods and parameters. We cover a suite of analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing both qualitative and quantitative frameworks for robust reaction analysis.
Introduction: The Chemistry and Importance of Monitoring
This compound is a phthalimide-protected form of methyl 4-aminobutanoate. The phthalimide group serves as a highly effective protecting group for the primary amine, preventing it from undergoing unwanted side reactions. A common and critical reaction this molecule undergoes is the deprotection step to release the free amine, typically achieved through hydrazinolysis (the Ing-Manske procedure), hydrolysis (acidic or basic), or other methods.
Why is precise monitoring essential?
-
Incomplete Reactions: Failure to reach completion results in a mixture of starting material and product, complicating purification and reducing overall yield.
-
Side-Product Formation: Deprotection conditions can sometimes lead to side reactions, such as hydrolysis of the methyl ester group. Monitoring allows for the early detection of these impurities.
-
Optimization: By tracking the rate of disappearance of the starting material and the appearance of the product, reaction parameters (e.g., temperature, catalyst loading, reaction time) can be fine-tuned for optimal efficiency.
This guide provides the methodologies to create a self-validating system for monitoring these transformations, ensuring reproducible and high-quality synthetic outcomes.
The Monitored Reaction: A Case Study in Deprotection
The primary example used throughout this guide will be the hydrazinolysis of this compound to yield Methyl 4-aminobutanoate. This reaction is illustrative because it involves a significant change in the polarity and structural features of the molecule, making it an excellent model for demonstrating the power of the analytical techniques discussed.
Figure 1: A generalized workflow for iterative reaction monitoring.
Technique 1: Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is the quintessential technique for rapid, qualitative reaction monitoring in organic synthesis. Its power lies in its simplicity, speed, and low cost. The principle is based on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). For the deprotection of this compound, we expect a significant change in polarity. The starting material is relatively nonpolar, while the product, Methyl 4-aminobutanoate, is significantly more polar due to the free amine group. This polarity difference is the key to achieving excellent separation on a TLC plate.
Trustworthiness: A self-validating TLC protocol involves running three lanes: a sample of the starting material (SM), a co-spotted lane (C) containing both the starting material and the reaction mixture, and a lane for the reaction mixture (RM) itself. This "co-spot" is critical; it definitively proves whether the spot in the reaction mixture is, or is not, the starting material. The reaction is deemed complete when the starting material spot is completely absent from the RM lane.
Detailed Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Spotting:
-
Lane 1 (SM): Dissolve a tiny amount of the starting this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot it on the origin.
-
Lane 2 (RM): Withdraw a small aliquot (e.g., ~5 µL) from the reaction vessel using a capillary tube and spot it directly on the origin.
-
Lane 3 (Co-spot): First, spot the starting material (as in Lane 1). Then, without moving the plate, carefully spot the reaction mixture directly on top of the SM spot.
-
-
Elution:
-
Prepare the mobile phase. A good starting point for this system is a 30:70 mixture of ethyl acetate (EtOAc) and hexanes.
-
Pour a small amount of this eluent into a developing chamber (a beaker covered with a watch glass works well).
-
Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The phthalimide group is a strong UV chromophore and will appear as a dark spot. Circle the spots with a pencil.
-
Further visualization can be achieved by staining, for example, with potassium permanganate (KMnO₄) or ninhydrin. Ninhydrin is particularly useful as it specifically stains primary amines, providing positive confirmation of the product's appearance.
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
The starting material (nonpolar) will have a high Rf value.
-
The product (polar amine) will have a very low Rf value, possibly staying at the origin.
-
The reaction is complete when the spot corresponding to the starting material (confirmed by the SM and co-spot lanes) is no longer visible in the RM lane.
-
| Compound | Expected Rf (30:70 EtOAc/Hexanes) | Visualization |
| Starting Material | ~0.6 - 0.7 | UV active |
| Product (Amine) | ~0.0 - 0.1 | UV inactive, Ninhydrin positive |
| Phthalhydrazide (byproduct) | Baseline (polar) | UV active |
Technique 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: When quantitative data is required (e.g., for kinetic studies or precise determination of conversion), HPLC is the method of choice. The phthalimide moiety in the starting material contains an excellent chromophore, making it easily detectable by a UV-Vis detector. A reverse-phase HPLC method, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is ideal. In this setup, the more polar product will elute earlier than the less polar starting material.
Trustworthiness: A robust HPLC method requires validation. This involves establishing a baseline separation of the starting material and product, demonstrating linearity of the detector response with concentration, and ensuring reproducibility. By integrating the peak areas of the starting material and product over time, a precise reaction profile can be constructed.
Detailed Protocol for HPLC Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (~10-20 µL) from the reaction mixture.
-
Quench the reaction within the aliquot by diluting it into a known, large volume (e.g., 1.0 mL) of the mobile phase. This stops the reaction and prepares the sample for injection. A typical dilution factor might be 1:100 or 1:1000 depending on the reaction concentration.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or Formic Acid.
-
Detector: UV-Vis detector set to a wavelength where the phthalimide absorbs strongly (e.g., 220 nm or 280 nm).
-
Injection Volume: 5 - 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Elution Method (Gradient):
-
A gradient elution is recommended to ensure good separation and efficient cleaning of the column after each run.
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 90% | 10% |
| 10.0 | 10% | 90% |
| 12.0 | 10% | 90% |
| 12.1 | 90% | 10% |
| 15.0 | 90% | 10% |
-
Data Analysis:
-
Identify the peaks corresponding to the product (early retention time) and starting material (later retention time).
-
Integrate the area under each peak.
-
Calculate the percent conversion: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100. (Note: This assumes similar molar absorptivity. For precise quantitation, a calibration curve is needed).
-
Figure 2: Decision logic for choosing between HPLC and TLC.
Technique 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy provides the most detailed structural information. It allows for the unambiguous identification of both the starting material and the product by observing their unique proton signals. For reaction monitoring, specific, well-resolved peaks for both species are chosen, and their relative integrals are tracked over time. The disappearance of the characteristic aromatic protons of the phthalimide group and the appearance of new signals corresponding to the product are definitive markers of reaction progress.
Trustworthiness: NMR is inherently quantitative, as the area under a peak is directly proportional to the number of protons it represents. By comparing the integral of a product peak to a starting material peak, a direct molar ratio can be determined, providing a highly accurate measure of conversion without the need for calibration curves.
Detailed Protocol for NMR Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (~50-100 µL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (or a stream of nitrogen). Causality Note: This is crucial to avoid large solvent signals in the NMR spectrum that could obscure the analyte peaks.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 seconds) to allow for full relaxation of all protons, which is essential for accurate integration.
-
-
Spectral Analysis and Quantitation:
-
Identify Key Signals:
-
Starting Material: Look for the characteristic multiplet of the phthalimide aromatic protons, typically found around δ 7.7-7.9 ppm.[1]
-
Product: The aromatic signals will be absent. New signals will appear, such as a broad singlet for the -NH₂ protons (variable chemical shift) and a shift in the protons adjacent to the nitrogen.
-
-
Choose Peaks for Integration: Select a well-resolved peak for the starting material (e.g., the phthalimide multiplet at ~7.8 ppm, representing 4H) and a well-resolved peak for the product (e.g., the -CH₂- group adjacent to the new amine, likely around δ 2.7-3.0 ppm, representing 2H).
-
Calculate Conversion:
-
Let Integral(SM) be the integral of the chosen starting material peak, and N(SM) be the number of protons it represents (e.g., 4H).
-
Let Integral(P) be the integral of the chosen product peak, and N(P) be the number of protons it represents (e.g., 2H).
-
Normalized Integral(SM) = Integral(SM) / N(SM)
-
Normalized Integral(P) = Integral(P) / N(P)
-
% Conversion = [Normalized Integral(P) / (Normalized Integral(P) + Normalized Integral(SM))] * 100
-
-
| Compound | Key ¹H NMR Signal (approx. in CDCl₃) | # of Protons |
| Starting Material | δ 7.7-7.9 ppm (aromatic C-H) | 4H |
| Product | δ 2.9 ppm (-CH₂-NH₂) | 2H |
Technique 4: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the ultimate tool for confirming the identity of the species in the reaction mixture. While not typically used for real-time quantitative monitoring like HPLC, it is invaluable for confirming the mass of the expected product and identifying any unexpected intermediates or byproducts. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.
Trustworthiness: An ESI-MS spectrum provides the mass-to-charge ratio (m/z) of the ions in the sample. Observing a peak corresponding to the calculated exact mass of the protonated product ([M+H]⁺) or its sodium adduct ([M+Na]⁺) is definitive proof of its formation.
Detailed Protocol for MS Analysis
-
Sample Preparation: Prepare a highly dilute sample as described for HPLC (Section 3.1). Direct infusion into the mass spectrometer is often sufficient.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.
-
-
Data Analysis:
-
Calculate the expected exact mass of the starting material and product.
-
This compound (C₁₃H₁₃NO₄): Exact Mass = 247.08 g/mol . Expected Ion: [M+H]⁺ = 248.09 m/z.
-
Methyl 4-aminobutanoate (C₅H₁₁NO₂): Exact Mass = 117.08 g/mol . Expected Ion: [M+H]⁺ = 118.09 m/z.
-
-
Analyze the spectrum for the presence of these key ions. The disappearance of the m/z 248 peak and the appearance of the m/z 118 peak confirms the conversion. Fragmentation patterns can also be studied to further confirm the structure.[2]
-
Conclusion and Technique Selection Summary
The choice of monitoring technique depends on the specific requirements of the experiment. For routine, qualitative checks of reaction completion, TLC is unparalleled in its speed and efficiency. When precise quantitative data is needed to optimize a reaction or study its kinetics, HPLC is the superior method. For absolute structural confirmation and highly accurate quantitation without response factor calibration, ¹H NMR is the most powerful tool. Finally, MS should be used at the beginning and end of a reaction series to confirm the identity of all starting materials and final products, ensuring the integrity of the chemical transformation. By employing these techniques judiciously, researchers can gain complete control over reactions involving this compound, leading to more efficient, reproducible, and successful synthetic outcomes.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Guo, Z., et al. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate.[Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Phthalimide. NIST Chemistry WebBook.[Link]
-
PubChem. (n.d.). Phthalimide. National Center for Biotechnology Information.[Link]
-
Paula, C. C. A. de, et al. (2022). Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of amines in microdroplets. Rapid Communications in Mass Spectrometry, 36(24), e9407. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. RSC Publishing.[Link]
-
Karakuş, S., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives... PubMed Central (PMC).[Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Master Organic Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Organic-Chemistry.org.[Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you improve your reaction yields and product purity.
The synthesis of this compound, a key intermediate in various chemical processes, is typically achieved through two primary pathways: the Gabriel Synthesis and the Mitsunobu Reaction . Each method has distinct advantages and potential pitfalls. This guide is structured to address specific issues for each route in a practical, question-and-answer format.
Part 1: The Gabriel Synthesis Route
The Gabriel synthesis is a robust method for forming primary amines and their N-alkylated precursors. In this context, it involves the N-alkylation of a phthalimide salt with a suitable 4-carbon ester halide.
Frequently Asked Questions (FAQs): Gabriel Synthesis
Q1: What are the standard starting materials for this synthesis? The most common approach involves reacting potassium phthalimide with a methyl 4-halobutanoate, typically Methyl 4-bromobutanoate. The phthalimide nitrogen, once deprotonated to its anionic form, acts as a potent nucleophile.[1]
Q2: My reaction yield is consistently low. What are the likely causes? Low yields in the Gabriel synthesis can stem from several factors:
-
Incomplete Deprotonation: Phthalimide must be fully converted to its potassium salt for the reaction to proceed efficiently. The N-H bond of the imide is acidic (pKa ≈ 8.3), but requires a sufficiently strong base.[1]
-
Poor Alkylating Agent Reactivity: The alkyl halide may be old or degraded. Secondary alkyl halides are generally poor substrates for this reaction.[2]
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the potassium phthalimide and facilitating the SN2 reaction.
-
Side Reactions: Competing elimination (E2) reactions can occur, especially with hindered alkyl halides or stronger bases at elevated temperatures.
Q3: Which solvent is recommended for the N-alkylation step? Dimethylformamide (DMF) is widely regarded as the solvent of choice for this reaction.[3][4] Its polar aprotic nature effectively solvates the potassium cation, leaving the phthalimide anion highly nucleophilic and available for reaction. Other solvents like acetonitrile can be used, but often result in lower yields.
Q4: The reaction seems to have stalled. Can I add a catalyst? Yes. If you are using an alkyl bromide or chloride, the reaction rate can be significantly enhanced by adding a catalytic amount of potassium iodide (KI). The iodide ion undergoes Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ, which is then more readily attacked by the phthalimide anion.[3]
Troubleshooting Guide: Gabriel Synthesis
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Conversion of Starting Materials | 1. Inactive Potassium Phthalimide: The salt may have absorbed moisture, reducing its nucleophilicity. | Prepare potassium phthalimide fresh by reacting phthalimide with ethanolic potassium hydroxide, or use a strong base like potassium carbonate in DMF to generate it in situ.[3] Anhydrous conditions are critical. |
| 2. Insufficient Temperature: The activation energy for the SN2 reaction is not being met. | Gradually increase the reaction temperature. For DMF, a range of 70-90°C is often effective.[4] Monitor for side product formation via TLC. | |
| 3. Poor Solubility: The potassium phthalimide is not sufficiently dissolved to react. | Ensure you are using a suitable solvent like DMF. Vigorous stirring is also essential to maintain a homogenous mixture. | |
| Formation of Unidentified Byproducts | 1. Ester Hydrolysis: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the methyl ester group, especially under basic conditions. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| 2. Elimination Reaction: The alkyl halide may undergo elimination to form methyl but-3-enoate. | Use the mildest possible conditions (lower temperature, less sterically hindered base if generating the anion in situ) that still afford a reasonable reaction rate. | |
| Difficult Product Purification | 1. Unreacted Phthalimide: If deprotonation was incomplete, you will have leftover starting material. | During workup, unreacted phthalimide is less soluble in many organic solvents than the product. It can often be removed by filtration after diluting the reaction mixture. Purification via column chromatography is also effective. |
| 2. Caked Reaction Mixture: The reaction solidifies upon cooling, making extraction difficult.[3] | Pour the warm reaction mixture directly into a large volume of cold water to precipitate the crude product, which can then be filtered, washed, and recrystallized.[3] |
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel Synthesis route.
Part 2: The Mitsunobu Reaction Route
The Mitsunobu reaction provides an alternative, often milder, pathway by converting a primary or secondary alcohol into various functional groups, including the N-alkyl phthalimide, with inversion of configuration.[5][6] This route is ideal when starting from Methyl 4-hydroxybutanoate.
Frequently Asked Questions (FAQs): Mitsunobu Reaction
Q1: Why would I choose the Mitsunobu reaction over the Gabriel synthesis? The Mitsunobu reaction is advantageous when:
-
The corresponding alkyl halide is unstable, inaccessible, or expensive.
-
Milder, neutral reaction conditions are required to avoid decomposition of sensitive functional groups elsewhere in the molecule.[5]
-
Stereochemical inversion at a chiral alcohol center is desired (though not applicable for this specific synthesis).[6]
Q2: My Mitsunobu reaction failed. What are the most common points of failure? The Mitsunobu reaction is highly sensitive to reagent quality and reaction conditions. Common failure points include:
-
Decomposed Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade upon storage. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO).
-
Presence of Water: The reaction is not tolerant to moisture, which can consume the activated intermediates.
-
Incorrect Order of Addition: The sequence in which reagents are added is critical to forming the correct reactive intermediates.[7]
-
Insufficiently Acidic Nucleophile: The pKa of the nucleophile should generally be less than 15.[7] Phthalimide (pKa ≈ 8.3) is sufficiently acidic and an excellent nucleophile for this reaction.[6][8]
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct? TPPO is notoriously difficult to separate from reaction products due to its polarity and tendency to co-elute. Several strategies exist:
-
Crystallization: If your product is non-polar, TPPO can sometimes be removed by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or hexanes, which precipitates the TPPO.
-
Chromatography: While challenging, careful column chromatography can be effective.
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows the resulting TPPO to be removed by simple filtration.[9]
Q4: What is the correct order of addition for the reagents? The generally accepted and most reliable method is to first dissolve the alcohol (Methyl 4-hydroxybutanoate), phthalimide, and triphenylphosphine in an anhydrous solvent (like THF).[7] This solution is then cooled (typically to 0°C), and the azodicarboxylate (DEAD or DIAD) is added dropwise. This order allows for the formation of the betaine intermediate before the alcohol is activated.[6]
Troubleshooting Guide: Mitsunobu Reaction
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No Reaction or Very Low Yield | 1. Poor Reagent Quality: DEAD/DIAD is degraded, or PPh₃ is oxidized. | Use freshly opened or purified reagents. DEAD and DIAD are light-sensitive and should be stored properly. Note that azodicarboxylates can be toxic and potentially explosive and should be handled with care.[10] |
| 2. Incorrect Stoichiometry: An excess or deficit of one reagent can halt the catalytic cycle or lead to side reactions. | Use a slight excess (1.2-1.5 equivalents) of PPh₃ and DEAD/DIAD relative to the limiting reagent (usually the alcohol).[7] | |
| 3. Incorrect Order of Addition: Adding the alcohol to the pre-mixed PPh₃/DEAD ylide can lead to side reactions. | Always follow the standard procedure: mix alcohol, nucleophile, and phosphine first, then add the azodicarboxylate slowly at a reduced temperature (0°C).[7] | |
| Complex Product Mixture | 1. Side Reactions: The activated alcohol can react with other nucleophiles present. | Ensure high purity of all starting materials and use anhydrous solvents (THF is preferred).[5][7] |
| 2. O-Alkylation: Amide-like nucleophiles can sometimes undergo O-alkylation at a neighboring carbonyl. | This is a known side reaction for some amides, though less common with phthalimide under standard conditions.[9] Sticking to the correct order of addition and low temperatures minimizes this risk. | |
| Extreme Difficulty in Purification | 1. TPPO and Hydrazide Byproducts: These byproducts (TPPO and dialkyl hydrazinedicarboxylate) are polar and often interfere with chromatography. | After the reaction, if the product is soluble in a non-polar solvent like ether, attempt to precipitate the byproducts by concentrating the reaction mixture and adding cold ether. Alternatively, using tributylphosphine (n-Bu₃P) can sometimes help, as the resulting oxide is more soluble in non-polar solvents and easier to remove.[5] |
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction route.
Part 3: General Purification and Data
Q: What is the best general method for purifying the final product? For both routes, the crude product is typically a solid.
-
Recrystallization: This is often the most efficient method for obtaining high-purity material if a suitable solvent system can be found. A mixture of ethanol and water is commonly reported for similar phthalimide derivatives.[11][12]
-
Silica Gel Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, column chromatography is the next best option. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q: What are the expected physical and spectroscopic properties of the product? Based on available data, you should expect the following:
-
Appearance: White to yellow solid.
-
Molecular Formula: C₁₃H₁₃NO₄
-
Molecular Weight: 247.25 g/mol
-
CAS Number: 39739-03-2
While specific NMR and IR spectra should be run on your sample, characteristic peaks would include signals for the aromatic phthalimide protons, the aliphatic chain protons, the methyl ester protons, and strong carbonyl stretches in the IR spectrum.
References
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Leger, S., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(18), 7177–7184. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. School of Chemistry, University of Hyderabad. [Link]
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Bopegedera, A. M. R. P., & Helrich, C. S. (1954). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 64. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
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Wang, Z., et al. (2015). A practical and green Gabriel synthesis of primary amines using a recyclable 3,4,5,6-tetraphenylphthalic anhydride. Green Chemistry, 17(6), 3434–3439. [Link]
-
Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]
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Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2351. [Link]
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Organic Reaction Data. (n.d.). Mitsunobu Reaction - Common Conditions. RXNO. [Link]
-
Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Turito. [Link]
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Korivi, R., & Rana, J. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 88(1), 509–514. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
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Gomez, S., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5489. [Link]
-
Raza, A., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1920. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
da Silva, A. C. S., et al. (2024). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Molbank, 2024(1), M1835. [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]
-
Raza, A., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1921. [Link]
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Common side products in the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate and their removal.
Welcome to the technical support guide for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this valuable intermediate. Our focus is on anticipating common challenges, explaining the underlying chemical principles, and providing validated protocols for isolating a high-purity product.
Synthesis Overview
The target molecule, this compound, is typically synthesized via one of two primary routes. The choice of method often depends on the availability and cost of the starting materials. Understanding both pathways is crucial for effective troubleshooting.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of the target compound.
FAQ 1: My reaction is complete (by TLC), but after workup, I have a low yield of an oily or semi-solid crude product. What are the likely impurities?
Answer: This is a very common scenario. The nature of the impurities depends heavily on your chosen synthetic route. Let's break down the possibilities and the rationale for their presence.
For Route A (Gabriel Synthesis): The primary culprits are typically unreacted starting materials and potential side-products from unintended reactions.
-
Unreacted Methyl 4-bromobutanoate: Being a liquid and soluble in most organic solvents used for extraction, it will persist through a simple workup. Its presence contributes to an oily final product.
-
Unreacted Potassium Phthalimide: While it is a solid, it has some solubility in polar aprotic solvents like DMF. If the reaction mixture is not properly quenched and partitioned, some may carry through.
-
Hydrolysis Product (4-(1,3-dioxoisoindolin-2-yl)butanoic acid): If your workup conditions are too basic or acidic, or if there is significant water in your reaction solvent at high temperatures, the methyl ester can hydrolyze. This acidic impurity can complicate crystallization.
For Route B (Condensation): This route's main challenge is ensuring the reaction goes to completion.
-
Phthalamic Acid Intermediate: The initial reaction between phthalic anhydride and the amine forms a phthalamic acid. This intermediate requires heat to cyclize and eliminate water to form the desired imide.[1] If heating is insufficient in time or temperature, this will be a major impurity. Being a carboxylic acid, it significantly alters the physical properties of the crude product.
-
Unreacted Phthalic Anhydride: This is a solid but can be carried through the workup. It is prone to hydrolysis to phthalic acid during aqueous workups.
-
Unreacted Methyl 4-aminobutanoate: As a basic and relatively polar compound, it can be removed with a proper acidic wash.
The following table summarizes the key physical properties that inform the purification strategy.
| Compound Name | Role in Synthesis | Physical State | Likely Location Post-Workup | Removal Strategy |
| This compound | Target Product | White to Yellow Solid | Organic Layer | Crystallization |
| Methyl 4-bromobutanoate | Starting Material (A) | Colorless Liquid | Organic Layer | Evaporation, Aqueous Wash |
| Potassium Phthalimide | Starting Material (A) | White Solid | Aqueous Layer (mostly) | Filtration, Aqueous Wash |
| Phthalic Anhydride | Starting Material (B) | White Solid | Organic Layer | Basic Wash (hydrolyzes) |
| Methyl 4-aminobutanoate | Starting Material (B) | Liquid/Salt | Aqueous Layer (as salt) | Acidic Wash |
| Phthalamic Acid Intermediate | Side Product (B) | Solid | Organic Layer | Basic Wash, Heat to cyclize |
| 4-(...)-butanoic acid | Side Product (A/B) | Solid | Organic Layer | Basic Wash |
FAQ 2: How do I design an effective workup procedure to remove these specific impurities before my final crystallization?
Answer: A well-designed liquid-liquid extraction sequence is critical for simplifying the final purification. The goal is to use the chemical properties (acidic, basic, neutral) of the impurities to remove them.
Caption: Recommended extractive workup workflow prior to final purification.
Detailed Protocol for Extractive Workup:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If DMF was used as a solvent, it's often best to dilute the mixture with a larger volume of an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) and water. This facilitates the separation of the highly polar DMF into the aqueous layer.
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl. This step protonates any unreacted basic amines (like methyl 4-aminobutanoate), making them water-soluble and pulling them into the aqueous layer.[2]
-
Base Wash: Next, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is a critical step.[1] It will deprotonate and extract acidic impurities like the phthalamic acid intermediate, any hydrolyzed butanoic acid product, and unreacted phthalic anhydride (which will hydrolyze and be extracted as sodium phthalate).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
At the end of this process, you should be left with a crude solid that consists primarily of your target product, significantly simplifying the subsequent crystallization.
FAQ 3: I'm trying to recrystallize my product, but it keeps 'oiling out'. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when it precipitates from the cooling solution at a temperature above its melting point. The resulting oil often fails to crystallize upon further cooling.
Causality:
-
High Impurity Load: Impurities can significantly depress the melting point of your product. If the melting point of the impure mixture is lower than the boiling point of your crystallization solvent, it will melt instead of dissolving.
-
Solvent Choice: The solvent may be too "good" or nonpolar for your compound, causing it to separate as a liquid phase.
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as a supersaturated oil.
Troubleshooting Protocol for Oiling Out:
-
Re-heat and Dilute: Place the flask back on the heat source. Add more of the "good" (more soluble) solvent to the mixture until the oil fully dissolves. The goal is to find a concentration where the solution is no longer saturated at the temperature where it was oiling out.
-
Slow Down Cooling: Once everything is dissolved, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering the top with a watch glass. Do not place it directly into an ice bath. Slow cooling is paramount for forming a proper crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Re-evaluate Solvent System: If the above steps fail, your solvent system may be inappropriate. For this compound, a polar protic solvent is often a good choice. Consider recrystallizing from isopropanol, ethanol, or a mixture like ethanol/water.[3] The procedure would be to dissolve the crude product in the minimum amount of hot ethanol and then slowly add water until the solution becomes faintly cloudy (the cloud point), then add a drop or two more of ethanol to clarify and allow to cool slowly.
References
-
Gabriel Synthesis of Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
Gabriel Synthesis. Wikipedia. [Link]
-
Gabriel Synthesis of Amino Acids. (2020). MedSchoolCoach MCAT Prep. [Link]
-
Separation of Phthalic anhydride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. (2004).
- Fhid, O., et al. (2015).
-
Can anyone help me with a Gabriel synthesis for making primary amine? (2014). ResearchGate. [Link]
-
Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. (2004). Synthesis. [Link]
-
4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. (2013). National Institutes of Health. [Link]
-
4-(1,3-Dioxoisoindolin-2-yl)butyl...tetradecahydropicene-2-carboxylate. (2023). MDPI. [Link]
-
Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl...benzenesulfondiimidoate. (2022). National Institutes of Health. [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
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- 3. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity issues in Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate crystallization.
Answering the user's request.## Technical Support Center: Crystallization of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in obtaining high-purity crystalline material. We will move beyond simple procedural lists to explore the underlying principles of crystallization, enabling you to diagnose and resolve purity issues effectively.
Introduction: The Criticality of Purity
This compound (CAS No. 39739-03-2) is a phthalimide-protected derivative often used in multi-step organic synthesis, particularly as a precursor to primary amines via methods like the Gabriel synthesis.[1][2][3] The purity of this intermediate is paramount, as contaminants can carry through to subsequent steps, compromising the yield and biological activity of the final target molecule.
Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system.[4][5][6] A successful crystallization yields a product with high chemical purity, a well-defined crystalline form, and a sharp melting point. This guide addresses the common pitfalls that lead to low-purity outcomes.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during the crystallization process.
Q1: My product has a low, broad melting point range. What does this indicate and how do I fix it?
A low and broad melting point is a classic sign of an impure solid organic compound.[7][8] Pure crystalline solids typically melt over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus depressing and broadening the melting range.
Potential Causes & Solutions:
-
Inadequate Solvent Choice: The selected solvent may be too good at dissolving the compound even at low temperatures, retaining impurities in the final solid. Conversely, if the solvent is too poor, the compound may precipitate too quickly, trapping impurities.
-
Solution: Conduct a systematic solvent screening to find a solvent that dissolves the compound well when hot but poorly when cold.[9] See the "Protocol: Solvent Screening for Recrystallization" section below for a detailed methodology.
-
-
Excessive Cooling Rate: Rapid cooling of the saturated solution promotes rapid precipitation, which can trap impurities within the crystal lattice.[10][11]
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. This slow process is selective, allowing only the desired molecules to integrate into the growing crystal lattice while impurities remain in the solution (mother liquor).[10][12] After reaching room temperature, cooling can be completed in an ice bath to maximize yield.
-
-
Residual Starting Materials: The most common impurities are often the starting materials from the synthesis. The synthesis of this compound likely involves the N-alkylation of potassium phthalimide with a methyl 4-halobutanoate.[13][14]
-
Unreacted Potassium Phthalimide: This is an ionic salt and is generally insoluble in most organic solvents. It should be removed during the reaction workup (filtration). If it persists, it can often be removed by pre-washing the crude product with water before crystallization.
-
Unreacted Methyl 4-halobutanoate: This is a liquid ester that can be difficult to remove. A thorough recrystallization is the best approach. If the impurity is persistent, column chromatography of the crude product may be necessary prior to the final crystallization.
-
Q2: Instead of crystals, my product separated as an oil. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[15] This happens when the temperature of the solution is still above the melting point of the solute when it reaches its saturation point. This is problematic because the oil is essentially an impure liquid form of your compound, and it rarely solidifies into a pure crystalline form.[15][16]
Potential Causes & Solutions:
-
High Impurity Concentration: Significant amounts of impurities can dramatically lower the melting point of your compound, making it more prone to oiling out.
-
Solution: Attempt to purify the crude material by another method first, such as a solvent wash or column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
-
Inappropriate Solvent Polarity: Using a solvent that is too nonpolar can sometimes lead to oiling out.
-
Solution: Add a small amount of a more polar "co-solvent" to the hot solution to increase the solubility of the compound slightly and prevent premature precipitation. Alternatively, switch to a more suitable solvent system identified through screening.
-
-
Solution Cooled Too Rapidly: As with general purity issues, a high cooling rate can induce precipitation at a higher temperature where the impure compound is still molten.
-
Solution: Lower the cooling rate. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to allow for slow, gradual cooling.[15]
-
-
Supersaturation: The solution may be too concentrated.
Q3: My analytical data (NMR/HPLC) shows persistent impurities after crystallization. What are the next steps?
When standard crystallization fails to remove an impurity, it suggests that the impurity has very similar chemical properties (e.g., solubility) to your target compound.
Potential Causes & Solutions:
-
Structurally Similar Impurities: Side-products from the synthesis can have polarities and solubilities very close to the desired product. For example, if the starting material was methyl 4-hydroxybutanoate that was converted to a halide in situ, residual alcohol could lead to side products.
-
Solution 1: Second Recrystallization: A second, carefully performed recrystallization can sometimes remove the remaining impurity.
-
Solution 2: Change Solvent System: An impurity that is co-crystalline in one solvent may be more soluble in another. Try recrystallizing from a different solvent or a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). The solvent can significantly influence separation efficiency.[17][18]
-
Solution 3: Preparative Chromatography: If recrystallization fails, flash column chromatography is the most effective method for separating compounds with similar properties. After chromatography, the pure fractions can be combined, solvent evaporated, and the resulting solid recrystallized to obtain a high-quality crystalline product.
-
-
Inclusion in the Crystal Lattice: Some impurities can become trapped within the crystal itself, a phenomenon known as inclusion.[19]
-
Solution: This is often influenced by the crystallization kinetics. Slower crystal growth is key.[19] Ensure very slow cooling and minimal agitation during the initial crystal formation phase.
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and solving low-purity issues.
Caption: A workflow diagram for troubleshooting low purity issues.
Frequently Asked Questions (FAQs)
Q: What are the ideal properties of a recrystallization solvent? A: An ideal solvent should:
-
Completely dissolve the compound (and any soluble impurities) at its boiling point.
-
Dissolve very little of the compound at low temperatures (e.g., 0-4°C).
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Not react with the compound.[4]
-
Be volatile enough to be easily removed from the final crystals.
Q: How does the relationship between key parameters affect the final product? A: The interplay between solvent choice, cooling rate, and saturation level dictates the final purity, crystal size, and yield. This relationship is crucial for process optimization.
Caption: Relationship between parameters and crystallization outcomes.
Q: What are the expected analytical properties of pure this compound? A: While experimental values can vary slightly, the following table provides a reference for a high-purity sample.
| Property | Expected Value | Source |
| CAS Number | 39739-03-2 | [20] |
| Molecular Formula | C₁₃H₁₃NO₄ | [20] |
| Molecular Weight | 247.25 g/mol | [20] |
| Physical Form | White to Yellow Solid | |
| Purity (Typical) | >95% (Commercially available) | |
| Melting Point | Sharp, defined range (e.g., 1-2°C). Note: Specific melting point is not widely published and should be determined experimentally as a benchmark for purity. | [7] |
Note on Analytical Techniques: Purity should be confirmed using a combination of methods. Thin Layer Chromatography (TLC) is excellent for monitoring reaction progress and assessing the number of components in the crude mixture.[21] High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.[21][22][23]
Protocols
Protocol: Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent system for your compound.
Materials:
-
Crude this compound (~20-30 mg per test)
-
Several small test tubes
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane)
-
Hot plate or sand bath
-
Ice bath
-
Glass stirring rods
Procedure:
-
Place ~20 mg of your crude solid into a test tube.
-
Add the first test solvent dropwise at room temperature, stirring after each addition.
-
Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable (compound is too soluble).
-
-
If the solid is insoluble at room temperature, begin heating the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observation B: If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.
-
-
After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes.
-
Observation C: Note the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of crystals.
-
-
Repeat this process for each candidate solvent. A good single solvent will be one that shows poor solubility at room temperature (Observation A fails) but good solubility at high temperature, with significant crystal formation upon cooling (Observation C is positive).
-
For binary solvent systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimum amount of a hot "soluble" solvent (one where it is very soluble), then add a "poor" or "anti-solvent" (one where it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the "soluble" solvent to clarify, then cool slowly.[6]
References
- Royal Society of Chemistry. (n.d.). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm.
- Reddit. (2020).
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- Unknown Source. (n.d.).
- NIH. (2022).
- Unknown Source. (n.d.).
- MDPI. (2023). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene.
- Atlantis Press. (n.d.).
- Jack Westin. (n.d.).
- Heriot-Watt Research Portal. (2019).
- CoLab. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 4-(1,3-dioxoisoindolin-2-yl)
- ACS Publications. (2024).
- Unknown Source. (n.d.).
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Unknown Source. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2021).
- Unknown Source. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- University of York. (n.d.).
- Chemistry Stack Exchange. (2015).
- NIH. (n.d.).
- Wikipedia. (n.d.). Gabriel synthesis.
- Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Sigma-Aldrich. (n.d.). Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Echemi. (n.d.). methyl 4-(1,3-dioxoisoindol-2-yl)
- Sigma-Aldrich. (n.d.). Methyl 4-(1,3-dioxoisoindolin-2-yl)
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [sites.pitt.edu]
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- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. The influence of impurities and solvents on crystallization | CoLab [colab.ws]
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Optimizing reaction temperature and time for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
Welcome to the technical support resource for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a classical example of the Gabriel synthesis, involves the N-alkylation of potassium phthalimide with methyl 4-bromobutanoate. While robust, this reaction requires careful control of parameters to ensure optimal yield and purity.
Troubleshooting Guide: Optimizing Reaction Temperature and Time
This section addresses specific issues you may encounter during the synthesis, with a focus on the critical interplay between reaction temperature and duration.
Q1: I am experiencing very low to no yield of my product, this compound. What are the likely causes related to temperature and time?
Low or no yield is a common issue that can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reaction Temperature: The N-alkylation of potassium phthalimide is an SN2 reaction, and as such, requires sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be exceedingly slow, resulting in poor conversion of starting materials.
-
Solution: Gradually increase the reaction temperature. A good starting point in a polar aprotic solvent like DMF is 50-70°C. If the reaction is still sluggish, as monitored by Thin Layer Chromatography (TLC), the temperature can be raised to 80-100°C.[1] Some syntheses of N-alkylphthalimides are even conducted at temperatures up to 150°C, though this increases the risk of side reactions.[2]
-
-
Reaction Time is Too Short: Even at an appropriate temperature, the reaction may not have had enough time to proceed to completion.
-
Solution: Monitor the reaction progress using TLC. A common mobile phase for this system is a mixture of hexanes and ethyl acetate. Spot the reaction mixture alongside your starting materials (potassium phthalimide and methyl 4-bromobutanoate). The reaction is complete when the starting material spots have disappeared and a new, more non-polar product spot is prominent.[3] If the reaction has stalled, extending the reaction time is a logical next step.
-
-
Decomposition at High Temperatures: While higher temperatures increase the reaction rate, excessively high temperatures can lead to the decomposition of the starting materials or the product, especially over extended periods.
-
Solution: Avoid unnecessarily high temperatures. If you suspect decomposition (e.g., significant darkening of the reaction mixture), it is better to run the reaction at a more moderate temperature for a longer duration.
-
Q2: My reaction seems to work, but I'm getting a significant amount of a side product. How can I optimize the temperature and time to improve purity?
The formation of side products is often a consequence of reaction conditions that are too harsh. Here are some insights:
-
Elimination Reactions: Although methyl 4-bromobutanoate is a primary halide and less prone to elimination, at very high temperatures, a competing E2 elimination reaction can occur, leading to the formation of methyl but-3-enoate.
-
Solution: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Opt for a lower temperature (e.g., 60-80°C) and a longer reaction time, rather than forcing the reaction at a high temperature for a short period.[3]
-
-
Solvent-Related Impurities: In solvents like DMF, prolonged heating at high temperatures can cause decomposition of the solvent itself, introducing impurities that can complicate purification.
-
Solution: If high temperatures are necessary, consider using a more stable solvent like DMSO. However, for this particular synthesis, high temperatures should generally be avoidable.
-
Q3: I'm not sure how to effectively monitor the reaction to determine the optimal stopping point. Can you provide guidance?
Effective reaction monitoring is crucial for maximizing yield and minimizing impurity formation.
-
Thin Layer Chromatography (TLC): TLC is the most straightforward method for monitoring this reaction.[4]
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
On a TLC plate, spot your starting materials (potassium phthalimide and methyl 4-bromobutanoate) and a co-spot of the two.
-
As the reaction progresses, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
The reaction is complete when the spot corresponding to the limiting reagent (typically the bromobutyrate) is no longer visible. The product, this compound, will appear as a new, less polar spot.
-
-
Below is a DOT script illustrating the TLC monitoring workflow.
Caption: Workflow for TLC monitoring of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended starting temperature and time for this synthesis?
For the N-alkylation of potassium phthalimide with a primary alkyl halide like methyl 4-bromobutanoate in DMF, a good starting point is to stir the reaction mixture at 60-80°C for 4-6 hours .[5] However, the optimal conditions can be influenced by the scale of the reaction and the purity of the reagents. Always monitor the reaction by TLC to determine the actual time required for completion.
Q2: How does the choice of solvent affect the optimal temperature and time?
Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.[6]
| Solvent | Typical Temperature Range | Relative Reaction Time | Notes |
| DMF | 50 - 100°C | Moderate | Excellent solvent for this reaction, good solubility of potassium phthalimide.[7] |
| DMSO | 50 - 100°C | Moderate | Similar to DMF, can be used at slightly higher temperatures if needed. |
| Acetonitrile | 60 - 82°C (Reflux) | Moderate to Long | Good alternative, but may require longer reaction times or reflux temperatures. |
Q3: Can I run the reaction at room temperature?
While some highly reactive alkyl halides (like benzyl bromide) can react with potassium phthalimide at or near room temperature, the reaction with methyl 4-bromobutanoate will likely be extremely slow.[8] To achieve a practical reaction rate, heating is necessary.
Q4: What are the risks of using too high a temperature or too long a reaction time?
| Condition | Potential Risks |
| Excessive Temperature | - Increased rate of side reactions (e.g., elimination).[3] - Decomposition of solvent (e.g., DMF). - Decomposition of the ester functionality in the product. |
| Excessive Time | - Formation of impurities from side reactions or decomposition, even at moderate temperatures. - Potential for racemization if there are chiral centers, although not applicable to this specific molecule. |
Q5: How do I purify the final product, and how does the reaction optimization impact this?
A well-optimized reaction will result in a cleaner crude product, simplifying purification. The typical purification procedure involves:
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration.
-
Washing: The crude solid should be washed with water to remove any remaining DMF and inorganic salts.
-
Recrystallization: The most common method for purifying the solid product is recrystallization.[9] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol/water mixture.[10]
A cleaner crude product from an optimized reaction will require fewer recrystallization cycles, thus maximizing the final isolated yield.
Below is a DOT script illustrating the general experimental workflow.
Caption: General workflow for the synthesis and purification of this compound.
References
-
Singh, V. et al. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
Gabriel Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Gabriel synthesis. In Wikipedia. Accessed January 12, 2026. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Accessed January 12, 2026. [Link]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]
-
Ariffin, A., et al. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 41(1), 24-32. [Link]
-
Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]
-
Reddy, G. S. et al. An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. Organic & Biomolecular Chemistry, 12(45), 9140-9144. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Accessed January 12, 2026. [Link]
-
Organic Chemistry Portal. Phthalimides. Accessed January 12, 2026. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Accessed January 12, 2026. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Accessed January 12, 2026. [Link]
-
Al-Mulla, A. Phthalimides: developments in synthesis and functionalization. RSC Advances, 14, 21569-21596. [Link]
-
askIITians. Account for the following:(a)Gabriel phthalimide synthesis is not pre. Accessed January 12, 2026. [Link]
-
Chen, F. et al. Green Chemistry. RSC Publishing. [Link]
-
Kiss, L. et al. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345. [Link]
-
Request PDF. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Accessed January 12, 2026. [Link]
-
ResearchGate. N‐alkylation of potassium phthalimide 3 under phase transfer conditions. Accessed January 12, 2026. [Link]
-
Chemistry Steps. The Gabriel Synthesis. Accessed January 12, 2026. [Link]
-
Washington State University. Monitoring Reactions by TLC. Accessed January 12, 2026. [Link]
-
ResearchGate. Scheme 1 N-alkylation of potassium phthalimide by using phase-transfer... Accessed January 12, 2026. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Accessed January 12, 2026. [Link]
-
Reddit. Gabriel synthesis troubleshooting : r/Chempros. Accessed January 12, 2026. [Link]
-
ResearchGate. Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. Accessed January 12, 2026. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 12, 2026. [Link]
-
ResearchGate. Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. Accessed January 12, 2026. [Link]
-
Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 20(27), 5348-5352. [Link]
- Google Patents. GB803172A - Purification of phthalonitriles and/or phthalimide. Accessed January 12, 2026.
-
Khan Academy. Gabriel phthalimide synthesis. Accessed January 12, 2026. [Link]
-
Asiri, A. M., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2002. [Link]
-
ResearchGate. a Effect of temperature on the synthesis of methyl butyrate (closed... Accessed January 12, 2026. [Link]
-
Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. Potassium phthalimide. PubChem Compound Database. Accessed January 12, 2026. [Link]
-
Kumar, A., & Kanwar, S. S. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(9), 903-910. [Link]
- Google Patents.
-
ResearchGate. Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Accessed January 12, 2026. [Link]
Sources
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- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
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- 9. mt.com [mt.com]
- 10. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of unreacted starting materials from Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. Here, we address common challenges related to the identification and removal of unreacted starting materials, ensuring the integrity and purity of your final compound.
I. Troubleshooting Common Issues: A Practical Q&A Guide
This section is designed to rapidly address specific experimental hurdles you may encounter.
Question 1: My final product is a sticky solid or an oil, not the expected crystalline solid. What is the likely cause and how can I fix it?
Answer: This is a common issue and typically points to the presence of unreacted starting materials or residual solvent. Phthalic anhydride is a crystalline solid, but methyl 4-aminobutanoate hydrochloride is often a salt that can contribute to a non-crystalline final product if not fully reacted or removed.
-
Causality: The reaction between phthalic anhydride and methyl 4-aminobutanoate to form the phthalimide is a condensation reaction. If the reaction has not gone to completion, the unreacted starting materials will contaminate the product. Residual high-boiling solvents like DMF or DMSO can also be trapped in the product, preventing crystallization.
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Before workup, analyze a small aliquot of your reaction mixture by Thin Layer Chromatography (TLC).[1][2] A complete reaction will show the disappearance of the limiting starting material and the appearance of a new spot corresponding to your product.
-
Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1N HCl) will protonate any unreacted methyl 4-aminobutanoate, making it soluble in the aqueous layer.[3][4] A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acidic impurities.[5]
-
Solvent Removal: Ensure all solvent is removed under reduced pressure. For high-boiling point solvents, a high-vacuum pump may be necessary.
-
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify which spot is my product and which are the starting materials?
Answer: Co-spotting on a TLC plate is the most effective way to identify your product and unreacted starting materials.
-
Methodology:
-
Dissolve small amounts of your starting materials (phthalic anhydride and methyl 4-aminobutanoate hydrochloride) in a suitable solvent.
-
On a TLC plate, spot the starting materials in separate lanes.
-
In a third lane, spot your reaction mixture.
-
In a fourth lane, carefully co-spot your reaction mixture on top of the spots of both starting materials.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the plate under UV light.[6] The spot corresponding to your product should be distinct from the spots of the starting materials.
-
Question 3: I've attempted recrystallization, but my product either doesn't dissolve or it oils out upon cooling. What should I do?
Answer: The choice of recrystallization solvent is critical and often requires some experimentation. "Oiling out" occurs when the solute is not sufficiently soluble in the cold solvent and separates as a liquid instead of forming crystals.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.[8][9]
-
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: You may not be using enough solvent to keep the product dissolved as it cools.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of crystals rather than an oil.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
II. Experimental Protocols: Step-by-Step Purification Methodologies
These detailed protocols provide a framework for the effective purification of your product.
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This is the first line of defense to remove the bulk of water-soluble impurities.[3][10]
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl. This will remove unreacted methyl 4-aminobutanoate.[4]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride (which can hydrolyze to phthalic acid) and any residual acid catalyst.[5]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[11]
Protocol 2: Purification by Recrystallization
This technique is excellent for removing small amounts of impurities from a solid product.[7]
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Troubleshooting Q3).
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography for High Purity
When recrystallization is ineffective or for separating compounds with similar polarities, column chromatography is the method of choice.[6][12][13]
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase (Eluent): Select an appropriate eluent system. A good starting point for N-substituted phthalimides is a mixture of ethyl acetate and hexanes.[6] The optimal ratio should be determined by TLC.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
III. Data Presentation: Summary of Purification Parameters
| Technique | Target Impurity | Recommended Solvents/Reagents | Key Considerations |
| Liquid-Liquid Extraction | Unreacted methyl 4-aminobutanoate, phthalic acid | Organic: Ethyl Acetate, DichloromethaneAqueous: 1N HCl, Sat. NaHCO₃, Brine | Ensures removal of water-soluble and ionizable impurities. |
| Recrystallization | Minor organic impurities | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes | Solvent choice is crucial; slow cooling promotes better crystal formation.[8][9] |
| Column Chromatography | Structurally similar byproducts, unreacted starting materials | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexanes gradient | Time-consuming but highly effective for achieving high purity. |
IV. Visualization of Workflows
Reaction and Purification Workflow
Caption: A decision tree for troubleshooting an impure product.
V. Analytical Characterization
To confirm the identity and purity of your this compound, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and can be used to assess purity by identifying characteristic peaks of the product and the absence of impurity signals. [14][15][16]* GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of the product. [17][18][19]* HPLC: Can be employed to determine the purity of the final compound with high accuracy. [20]
VI. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. coachbenner.weebly.com [coachbenner.weebly.com]
- 6. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents [patents.google.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. jmchemsci.com [jmchemsci.com]
- 20. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. US2526710A - Recovery of phthalic anhydride from still residue - Google Patents [patents.google.com]
- 24. US4165324A - Removal of phthalide from impure phthalic anhydride - Google Patents [patents.google.com]
- 25. thno.org [thno.org]
- 26. DE2855630C2 - Process for the continuous separation of phthalic anhydride from the reaction gases of the catalytic oxidation of o-xylene and / or naphthalene - Google Patents [patents.google.com]
- 27. scienceready.com.au [scienceready.com.au]
- 28. US3407216A - Method for reducing phthalide content of phthalic anhydride - Google Patents [patents.google.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. This compound | 39739-03-2 [sigmaaldrich.com]
- 31. researchgate.net [researchgate.net]
- 32. rsc.org [rsc.org]
- 33. analyticaltoxicology.com [analyticaltoxicology.com]
- 34. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 35. echemi.com [echemi.com]
- 36. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]
- 37. medchemexpress.com [medchemexpress.com]
- 38. researchgate.net [researchgate.net]
- 39. Synthesis of [15N]-Cholamine Bromide Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 42. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 43. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methyl-sulfan-yl)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
Technical Support Center: Synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or scaling up this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of the Gabriel synthesis, a robust method for forming primary amines.[1] In this reaction, the phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), effectively preventing the over-alkylation that often plagues reactions with ammonia itself.[2][3]
The core of the synthesis is a nucleophilic substitution (SN2) reaction. Potassium phthalimide, a bulky nucleophile, attacks a primary alkyl halide—in this case, Methyl 4-bromobutanoate or a related ester with a good leaving group—to form the N-alkylated phthalimide product.[1][4]
Reaction Scheme: Potassium Phthalimide + Methyl 4-bromobutanoate → this compound + Potassium Bromide
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic and facilitating the SN2 mechanism.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent and reliable method is the N-alkylation of potassium phthalimide with a methyl 4-halobutanoate, typically methyl 4-bromobutanoate.[1] This reaction is a standard application of the Gabriel synthesis.[3]
Q2: Why is the choice of solvent so critical for this reaction? The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents.[4][5] Solvents like DMF, DMSO, or acetonitrile are ideal because they can solvate the cation (K⁺) while leaving the phthalimide anion relatively free to act as a nucleophile.[2][5] Using protic solvents like ethanol or water can lead to solvation of the nucleophile, reducing its reactivity, and can introduce competing side reactions.
Q3: Can I use phthalimide and a base like potassium carbonate (K₂CO₃) instead of pre-forming potassium phthalimide? Yes, it is possible to generate the phthalimide anion in situ. Using a base like potassium carbonate with phthalimide in a suitable solvent is a common variation.[6] However, for scale-up, ensuring the complete and anhydrous formation of the potassium salt before adding the alkyl halide can lead to more consistent results and higher yields.
Q4: What are the typical impurities I should expect? Common impurities include unreacted starting materials (potassium phthalimide and methyl 4-bromobutanoate) and potential by-products from side reactions. If the starting halide is not purely primary, elimination by-products can occur.[5] Additionally, hydrolysis of the methyl ester group can occur if water is present, especially during work-up, leading to the corresponding carboxylic acid.
Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the non-polar starting halide from the more polar N-alkylated phthalimide product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up chemical reactions often introduces challenges not observed at the bench scale. This section addresses specific issues you might encounter when synthesizing this compound in larger quantities.
Problem 1: Low or Stagnant Product Yield
Q: My reaction yield is significantly lower than expected, or the reaction seems to have stalled. What are the likely causes and solutions?
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Presence of Moisture | Water can hydrolyze the phthalimide anion, reducing the concentration of the active nucleophile. It can also react with the alkyl halide.[5] On a large scale, even small percentages of water in solvents or on glassware become significant. | 1. Dry All Reagents & Solvents: Use anhydrous grade DMF. Dry potassium phthalimide in a vacuum oven before use.[5] Consider adding molecular sieves to the reaction vessel.[7] 2. Dry Glassware: Ensure all reactors and addition funnels are thoroughly oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). |
| Poor Solubility / Mixing | As the scale increases, ensuring homogeneous mixing becomes more difficult. If the potassium phthalimide does not fully dissolve or is not well-suspended, the reaction rate will be limited by mass transfer, leading to incomplete conversion. | 1. Optimize Solvent Volume: While minimizing solvent is often a goal in scale-up, ensure there is sufficient volume to facilitate stirring and solubility. 2. Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller is appropriately sized for the vessel to create a vortex and suspend all solids. |
| Suboptimal Temperature | The SN2 reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions, such as elimination, especially if the alkyl halide contains impurities.[5] | 1. Controlled Heating: Use a temperature-controlled heating mantle or oil bath with a thermocouple to maintain a consistent internal reaction temperature. 2. Temperature Study: If yields are poor, consider running small-scale trials at slightly different temperatures (e.g., 80°C, 90°C, 100°C) to find the optimal balance between reaction rate and purity. |
| Degraded Reagents | Potassium phthalimide can degrade over time if not stored correctly.[5] The alkyl halide can also decompose. | 1. Use Fresh Reagents: Use freshly opened or properly stored reagents.[5] 2. Verify Starting Material Quality: Check the purity of your methyl 4-bromobutanoate via NMR or GC before starting the reaction. |
Problem 2: Product Purification and Isolation Issues
Q: I'm having difficulty isolating a pure product. The work-up is messy, or recrystallization is inefficient.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| DMF Removal is Problematic | DMF is a high-boiling point solvent (153°C) and can be difficult to remove completely under vacuum, often trapping the product. Its removal during aqueous work-up can also be challenging. | 1. Aqueous Wash: After the reaction, pour the mixture into a large volume of cold water or ice water. The product, being organic, should precipitate or can be extracted. This helps to remove the bulk of the DMF. 2. Extraction: Extract the aqueous mixture with a suitable organic solvent like Dichloromethane (DCM)[8] or Ethyl Acetate. Wash the combined organic layers multiple times with water and then brine to remove residual DMF. |
| Ineffective Recrystallization | Choosing the wrong solvent system can lead to oiling out of the product or poor recovery. | 1. Solvent Screening: Test recrystallization on a small scale with different solvents. Isopropanol, ethanol, or mixtures like ethanol/water are often effective for this type of compound.[9] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crash-cooling can trap impurities and lead to smaller crystals. |
| Product is an Oil, Not a Solid | The presence of impurities can depress the melting point of a compound, causing it to present as an oil instead of a crystalline solid. | 1. Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. Use a silica gel column with an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate). 2. Re-evaluate Reaction: Persistent oiling may indicate significant by-product formation. Re-examine the reaction conditions (temperature, moisture) to improve the crude product's purity before attempting isolation. |
Experimental Protocols & Workflows
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis, from reaction setup to final product isolation.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Lab Scale)
Materials:
-
Potassium Phthalimide (10.0 g, 54.0 mmol)
-
Methyl 4-bromobutanoate (9.77 g, 54.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (100 mL)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropanol (for recrystallization)
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: Add potassium phthalimide (10.0 g) and anhydrous DMF (100 mL) to the flask.
-
Heating: Begin stirring the suspension and heat the mixture to 90°C using an oil bath.
-
Substrate Addition: Once the reaction temperature is stable, add methyl 4-bromobutanoate (9.77 g) dropwise over 15 minutes.
-
Reaction: Maintain the reaction at 90°C and monitor its progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 400 mL of ice-cold deionized water with vigorous stirring. A white precipitate should form.
-
Filter the crude solid using a Büchner funnel and wash the filter cake with cold water.
-
Alternatively, if a precipitate does not form readily, extract the aqueous mixture with DCM (3 x 100 mL).
-
-
Purification:
-
If using extraction: Combine the organic layers, wash with water (2 x 100 mL), then with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath.
-
-
Drying: Collect the pure crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight. The expected product is a white to off-white solid.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues during the synthesis.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
-
Bielak, K., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
Reddit. (2022). Large scale Gabriel synthesis tips. Retrieved from [Link]
-
MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Khan, M. N. et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Sherwood, T. C., et al. (2019). Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. Journal of Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines. Retrieved from [Link]
-
Beilstein Journals. (2017). Mechanochemical N-alkylation of imides. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 9. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
Welcome to the technical support guide for the analysis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we address common and complex issues related to unexpected signals in the ¹H NMR spectrum of this compound, providing logical troubleshooting workflows and expert insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What should the standard ¹H NMR spectrum of pure this compound look like?
A1: Before troubleshooting unexpected peaks, it is crucial to have a clear baseline of the expected spectrum. The structure of this compound contains four distinct proton environments.
The protons on the phthalimide group form a complex AA'BB' system, which often presents as two multiplets. The alkyl chain protons and the methyl ester protons give more straightforward signals. Below is a summary of the anticipated ¹H NMR data, typically recorded in CDCl₃.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Labeled Protons | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Integration | Assignment |
| H-a | 7.82 - 7.88 | Multiplet (m) | 2H | Phthalimide aromatic protons |
| H-b | 7.70 - 7.76 | Multiplet (m) | 2H | Phthalimide aromatic protons |
| H-c | 3.75 (t, J ≈ 7.0 Hz) | Triplet (t) | 2H | -N-CH₂ - |
| H-d | 3.67 (s) | Singlet (s) | 3H | -O-CH₃ |
| H-e | 2.34 (t, J ≈ 7.2 Hz) | Triplet (t) | 2H | -CH₂ -C=O |
| H-f | 2.05 (p, J ≈ 7.1 Hz) | Pentet (p) | 2H | -CH₂-CH₂ -CH₂- |
Note: Chemical shifts can vary slightly based on solvent, concentration, and instrument.[1]
Q2: My spectrum has a sharp singlet around 7.26 ppm and a small peak at 1.56 ppm. What are these?
A2: These are the most common "unexpected" peaks encountered and are almost always due to residual solvent or atmospheric water.
-
Residual Solvent: Deuterated solvents are never 100% isotopically pure. The peak at ~7.26 ppm corresponds to the residual CHCl₃ in a CDCl₃ solvent.[2]
-
Water: The peak around 1.5-1.6 ppm in CDCl₃ is typically due to dissolved water (H₂O). Its chemical shift is highly variable and can depend on temperature, concentration, and the presence of hydrogen-bonding species.[3]
Troubleshooting Action: Always check a reference table for common NMR solvent impurities. This will help you quickly identify and disregard peaks that are not from your compound.
Table 2: Common NMR Solvent Residual Peaks and Water
| Deuterated Solvent | Residual Solvent Peak (ppm) | Water Peak (ppm) (Approx.) |
| Chloroform-d (CDCl₃) | 7.26 (s) | 1.56 (s, br) |
| Acetone-d₆ | 2.05 (quintet) | 2.84 (s, br) |
| DMSO-d₆ | 2.50 (quintet) | 3.33 (s, br) |
| Benzene-d₆ | 7.16 (s) | 0.40 (s, br) |
| Methanol-d₄ | 3.31 (quintet) | 4.87 (s, br) |
| Water-d₂ (D₂O) | 4.79 (s) | 4.79 (s, br) |
Source: Adapted from data in Gottlieb, H. E., et al. (1997) and Cambridge Isotope Laboratories data.[2][3][4]
Q3: I see unexpected peaks that are not from the solvent. How do I begin to identify their source?
A3: A systematic approach is the key to identifying unknown peaks. The source of these signals typically falls into one of three categories: starting materials, side-products from the reaction, or contaminants introduced during workup/purification.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Q4: My synthesis involved reacting potassium phthalimide with methyl 4-bromobutanoate. What impurities should I look for?
A4: The most probable impurities are your unreacted starting materials or products from hydrolysis.
-
Methyl 4-bromobutanoate (Starting Material): If this starting material remains, you would expect to see characteristic peaks for the bromo-ester.
-
Hydrolysis of Ester: If your compound has been exposed to water (e.g., during workup or if stored improperly), the methyl ester can hydrolyze to a carboxylic acid. This introduces a new, very broad peak for the -COOH proton and causes slight shifts in the adjacent -CH₂- protons.
-
Hydrolysis of Imide: More severe conditions can lead to the hydrolysis of the phthalimide ring itself, yielding phthalic acid and methyl 4-aminobutanoate.
Table 3: ¹H NMR Data for Common Process-Related Impurities
| Compound | Key Protons | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Methyl 4-bromobutanoate | Br-CH₂ - | 3.44 | Triplet (t) |
| -CH₂ -C=O | 2.51 | Triplet (t) | |
| -O-CH₃ | 3.68 | Singlet (s) | |
| 4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid | -COOH | 10.0 - 12.0 (very broad) | Singlet (br s) |
| -CH₂ -C=O | ~2.45 | Triplet (t) | |
| Phthalic Acid | Aromatic | ~8.1 and ~7.6 | Multiplets |
| -COOH | >10.0 (very broad) | Singlet (br s) |
Expert Tip: The presence of a very broad singlet far downfield (>10 ppm) is a strong indicator of a carboxylic acid impurity. This can be confirmed with a D₂O shake.
Q5: What is a "D₂O shake" and how do I perform it?
A5: A D₂O shake is a simple and definitive experiment to identify exchangeable protons, such as those in -OH, -NH, and -COOH groups.[1] Deuterium (D) is not observed in ¹H NMR. When you add D₂O, labile protons on your compound exchange with deuterium, causing their corresponding signal in the ¹H NMR spectrum to disappear or significantly diminish.
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube securely and shake it for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again.
-
Analyze: Compare the "before" and "after" spectra. If a peak has disappeared, it corresponds to an exchangeable proton.
Caption: Hydrolysis pathways and D₂O shake confirmation.
Q6: I see small, symmetrical peaks flanking a large, real peak. What are these?
A6: These are typically spinning sidebands . They are common NMR artifacts that arise from imperfections in the magnetic field homogeneity and the spinning of the NMR tube.
Identifying Features:
-
They appear symmetrically on both sides of a large, intense peak.
-
Their distance from the main peak is equal to the spinning rate of the sample tube (in Hz).
-
Their intensity, relative to the main peak, can be reduced by improving the magnetic field shimming or by reducing the sample spinning rate.
Troubleshooting Action:
-
Check Shimming: The most common cause is suboptimal shimming. Re-shimming the spectrometer on your sample can often reduce or eliminate these artifacts.[5]
-
Vary Spin Rate: Change the sample spinning rate. If the peaks move their position relative to the main peak, they are spinning sidebands.
-
Non-spinning Acquisition: For modern spectrometers, acquiring the spectrum without sample spinning often gives the best results and completely eliminates this artifact.
If these peaks persist and are not identifiable as a known impurity or artifact, further investigation with 2D NMR techniques (like COSY or HSQC) may be necessary to elucidate their structure.
References
-
Brainly. (2022-08-11). NMR Analysis of Methyl Butanoate: Chemical Shift (ppm) Integration Multiplicity Corresponding Part of Structure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Bénech, J.-C., et al. (2014). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 19(9), 13297-13317. Retrieved from [Link]
-
Ho, C. H., et al. (2021). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 24(3), 189-201. Retrieved from [Link]
-
Transtutors. (2024). Methyl butanoate, produces the proton NMR that is shown. Please... Retrieved from [Link]
-
Michigan State University. NMR Artifacts - Max T. Rogers NMR Facility. Retrieved from [Link]
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from [Link]
-
ResearchGate. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
Tay, G. E., & Lim, K. H. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1102-1115. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Retrieved from [Link]
Sources
Column chromatography conditions for the purification of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
Welcome to the technical support center for the purification of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound, and how does that guide solvent system selection?
A1: this compound is a moderately polar compound. The presence of the phthalimide group with its two carbonyl functions and the methyl ester group contributes to its polarity. This moderate polarity makes it an ideal candidate for normal-phase silica gel chromatography. The most common and effective mobile phase is a binary mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. A good starting point for developing your TLC and column conditions is a 3:1 to 1:1 mixture of hexane:ethyl acetate.
Q2: My crude product is an oil/solid that is not very soluble in my chosen hexane/ethyl acetate eluent. How should I load it onto the column?
A2: This is a common challenge. Directly applying a poorly soluble sample dissolved in a strong, polar solvent (like pure dichloromethane or methanol) can lead to poor separation ("streaking" or "band broadening"). You have two primary, more effective options:
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1] This technique ensures that the compound is introduced to the column in a concentrated band, leading to much sharper separation.
-
Minimal Strong Solvent: If dry loading is not feasible, dissolve your sample in the absolute minimum volume of a slightly more polar solvent than your eluent (e.g., dichloromethane if you are eluting with ethyl acetate/hexane). Carefully pipette this concentrated solution directly onto the top of the silica bed, allowing the solvent to absorb fully before starting the elution.[1]
Q3: Is column chromatography always necessary? Are there alternative purification methods?
A3: While column chromatography is a robust method, it may not always be required. For this specific molecule, if the synthesis results in a relatively clean crude product where the main impurity is an unreacted solid starting material, simpler methods can be effective. Some protocols achieve high purity through solvent extraction or recrystallization, potentially from an ethanol/water mixture. Always analyze your crude product by TLC first to assess the impurity profile and determine if a full chromatographic separation is warranted.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems you might encounter during the purification process.
| Problem | Probable Cause(s) | Step-by-Step Solution |
| Product is not eluting from the column, or is moving very slowly (Low Rf). | 1. Insufficient Mobile Phase Polarity: The eluent is not polar enough to displace the compound from the silica gel. 2. Strong Adsorption: The phthalimide group can interact strongly with the acidic silanol groups on the silica surface. | 1. Optimize Eluent: Based on your TLC analysis, the Rf of your target compound should ideally be between 0.2-0.4 for good separation. If it's lower, gradually increase the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 30% or 40%). 2. Consider a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective, you can switch to a stronger polar solvent like dichloromethane in combination with hexane. |
| Poor Separation: Fractions are mixed despite good separation on TLC. | 1. Column Overloading: Too much crude material was loaded onto the column for its size. 2. Improper Packing: The silica gel bed may have cracks, channels, or is not level, causing uneven solvent flow. 3. Sample Band too Diffuse: The sample was not loaded in a concentrated band (see FAQ 2). | 1. Reduce Load: As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of your crude sample for good separation. 2. Repack the Column: Ensure you pack the column using a slurry method to create a homogenous, stable bed. Gently tap the column as it settles to remove air pockets. Add a thin layer of sand on top to prevent disturbance when adding solvent.[1] 3. Use Dry Loading: This is the best method to ensure a narrow starting band and maximize separation efficiency.[1] |
| Product appears to be decomposing on the column (new spots appear on TLC of fractions). | 1. Acid-Sensitivity: Although phthalimides are generally stable, the methyl ester could be susceptible to hydrolysis on acidic silica gel, especially during long run times. 2. Unstable Impurities: An impurity in the crude mixture may be degrading on the silica. | 1. Deactivate Silica Gel: Before packing, you can slurry the silica gel in your eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%). This neutralizes the most acidic sites. 2. Run the Column Faster: Use "flash" chromatography conditions (applying gentle pressure) to minimize the time the compound spends on the stationary phase. 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina if decomposition is a persistent issue. Always test compound stability on a small TLC plate of the new stationary phase first. |
| The product elutes much faster from the column than predicted by TLC. | 1. Cracked Column Bed: The solvent and compound are flowing through channels instead of interacting with the silica. 2. Different Solvent Batch: The composition of the eluent used for the column is different from that used for the TLC. | 1. Check for Cracks: Shine a light through the column; cracks are often visible. If cracked, the column must be repacked. This can happen if the silica runs dry. 2. Ensure Consistency: Always use the exact same solvent mixture from the same prepared batch for both TLC analysis and the column run. |
Experimental Protocol: A Typical Purification Workflow
This protocol assumes a crude reaction mixture containing the target product, unreacted phthalic anhydride, and potentially the intermediate phthalamic acid.
1. Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase Trial: Start with 30% Ethyl Acetate in Hexane (v/v).
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The phthalimide group is an excellent chromophore.
-
Goal: Adjust the mobile phase composition until the Rf value of the target product is approximately 0.3. This provides the optimal balance between separation and elution time.
-
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column. Gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed.
3. Sample Loading and Elution:
-
Prepare your sample for dry loading as described in FAQ 2.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Gently add your mobile phase, taking care not to disturb the sand layer.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).
4. Fraction Analysis and Product Isolation:
-
Spot every few collected fractions on a TLC plate and develop it using the same mobile phase.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
By understanding the principles behind the purification and anticipating potential issues, you can effectively troubleshoot and optimize your column chromatography to consistently obtain high-purity this compound for your research and development needs.
References
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
PubMed. (1979). [Chromatographic Behavior of Phthalimide Derivatives on Silica Gel Layers]. Nahrung, 23(1), 9-14. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Overman, L. E., & Velthuisen, E. J. (2015). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate and its Ethyl Ester Analog
Introduction
In the landscape of modern drug discovery, particularly in the realm of immunomodulatory and anti-cancer agents, thalidomide and its analogs have become cornerstone structures for development. These molecules, characterized by a phthalimide group, exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-neoplastic effects. The focus of this guide is a comparative analysis of two such analogs: Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate and its corresponding ethyl ester, Ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.
While these compounds differ by only a single methylene group (–CH₂–) in their ester moiety, this seemingly minor structural alteration can have profound implications for their pharmacokinetic and pharmacodynamic profiles. Understanding these differences is critical for researchers and drug development professionals seeking to optimize lead compounds for enhanced efficacy, stability, and safety. This guide synthesizes existing data on related analogs and fundamental biochemical principles to predict and compare the biological activities of these two molecules, providing a framework for their experimental validation.
Chemical Structure and Synthesis Overview
The core structure of both molecules consists of a phthalimide group linked via a butyl chain to a carboxylate ester.
-
This compound (1): Features a methyl ester (–COOCH₃).
-
Ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (2): Features an ethyl ester (–COOCH₂CH₃).
The synthesis of these compounds can be reliably achieved through nucleophilic substitution. A common pathway involves the reaction of potassium phthalimide with a corresponding halo-ester (e.g., methyl 4-bromobutanoate or ethyl 4-bromobutanoate) in a polar aprotic solvent such as dimethylformamide (DMF).[1]
Caption: Predicted differential metabolism by carboxylesterases.
This difference in stability is a critical design parameter. A more stable methyl ester may be preferable for sustained therapeutic effect, while a rapidly hydrolyzed ethyl ester could be advantageous for indications requiring rapid onset and clearance, or where the carboxylic acid metabolite is the desired active species.
Pharmacodynamic Profile: Potency and Cytotoxicity
The size and lipophilicity of the ester group can influence cell permeability and interaction with the target binding pocket. While the difference is subtle, the ethyl group is bulkier and slightly more lipophilic than the methyl group.
Drawing parallels from comparative studies of other analogs, such as ethyl caffeate and methyl caffeate, provides valuable insight. In an anti-inflammatory assay, ethyl caffeate (IC₅₀ = 12.0 µM) was found to be more potent at inhibiting nitric oxide production than methyl caffeate (IC₅₀ = 21.0 µM). [2]Conversely, the methyl caffeate analog demonstrated more pronounced cytotoxic activity against several cancer cell lines. [2] Hypothesis:
-
The increased lipophilicity of the ethyl ester may facilitate slightly better cell membrane penetration or a more favorable fit within the hydrophobic sub-pockets of its target protein (e.g., CRBN), potentially leading to greater potency in cell-based assays (e.g., lower IC₅₀ for TNF-α inhibition).
-
The methyl ester , due to its potentially higher intracellular stability and different cytotoxic profile, might show greater efficacy in long-term cell viability or anti-proliferative assays.
Proposed Experimental Validation
To empirically validate these hypotheses, a structured, head-to-head experimental plan is essential. This ensures that any observed differences in activity can be directly attributed to the structural variation.
Caption: Workflow for the experimental comparison of the two esters.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To quantify and compare the rate of hydrolysis of the methyl and ethyl esters in a biologically relevant matrix.
Methodology:
-
Preparation: Prepare stock solutions of Methyl Ester (1) and Ethyl Ester (2) in DMSO.
-
Incubation: Incubate a final concentration of 1 µM of each compound separately in pooled human plasma and human liver microsomes at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Immediately stop the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Protocol 2: Anti-Inflammatory Potency Assay (TNF-α Inhibition)
Objective: To compare the potency of the two esters in inhibiting the production of a key pro-inflammatory cytokine.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with a serial dilution of each ester (e.g., from 100 µM to 0.01 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of TNF-α inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) for each compound using non-linear regression analysis.
Data Summary and Conclusion
The following table summarizes the predicted comparative properties of the two esters based on the analysis of their structural analogs and metabolic principles.
| Feature | This compound | Ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate | Rationale |
| Metabolic Stability | Higher | Lower | Methyl esters are generally more resistant to hydrolysis by carboxylesterases than ethyl esters. [3] |
| Plasma Half-life (t₁/₂) | Longer | Shorter | Directly correlated with metabolic stability. |
| Anti-inflammatory Potency | Potentially Lower (Higher IC₅₀) | Potentially Higher (Lower IC₅₀) | Based on analog data where the ethyl ester was more potent in inhibiting inflammatory markers. [2] |
| Antiproliferative Activity | Potentially Higher | Potentially Lower | Based on analog data where the methyl ester showed a more pronounced cytotoxic profile. [2] |
| Pro-drug Potential | Lower | Higher | The ethyl ester is more likely to be rapidly converted to the active carboxylic acid metabolite. |
References
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
-
Figadère, B., & D'Angelo, J. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793–3799. Available from: [Link]
-
PubMed. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Retrieved from: [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(51), 33235–33252. Available from: [Link]
-
Uniformed Services University. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFα-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Retrieved from: [Link]
-
Wang, J., et al. (2001). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 3(4), 301–308. Available from: [Link]
-
Ferreira, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1091. Available from: [Link]
-
MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from: [Link]
-
Raza, A., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2002. Available from: [Link]
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A Comparative Guide to the Structural Validation of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate: Prioritizing X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a versatile building block in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a comprehensive, self-validating protocol, while also objectively comparing its performance against alternative spectroscopic methods.
The Subject Molecule: this compound
This compound, with the chemical formula C13H13NO4, is a phthalimide derivative.[1][2] Phthalimides are a well-established pharmacophore in medicinal chemistry, and this particular compound serves as a key intermediate in the synthesis of more complex molecules, including Proteolysis-Targeting Chimeras (PROTACs).[3] Given its role in constructing larger, biologically active entities, an exact understanding of its bond lengths, bond angles, and overall conformation is critical for rational drug design.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[4][5] It provides an unparalleled level of detail, revealing not just the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and stereochemistry.[6][7][8]
Why X-ray Crystallography is the Method of Choice
For a relatively small and rigid molecule like this compound, obtaining a high-quality crystal is often feasible. The resulting diffraction data can lead to a high-resolution structure, providing irrefutable evidence of its atomic arrangement. This level of certainty is often required for regulatory submissions and for building accurate computational models for drug design.
Experimental Workflow: A Self-Validating System
The process of X-ray crystallography, from crystal growth to structure refinement, incorporates numerous checks and balances that ensure the final structure is a reliable representation of the molecule.
}
Detailed Experimental Protocol for this compound
1. Crystallization: The Critical First Step
The journey to a crystal structure begins with obtaining a single, high-quality crystal. For this compound, a white to yellow solid at room temperature, slow evaporation is a highly effective crystallization method.[9]
-
Rationale for Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[10] For this molecule, a solvent system such as ethanol/water can be effective.[11] The goal is to allow the solvent to evaporate slowly, leading to the gradual formation of a well-ordered crystal lattice.
-
Protocol:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol).
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[10]
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.[10]
-
Monitor for crystal growth over several days to weeks. A suitable crystal for diffraction should be at least 0.1 mm in all dimensions.[4][12]
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] The crystal is then rotated, and the diffraction pattern is recorded on a detector.[4][7]
-
Instrumentation: A modern single-crystal diffractometer equipped with a CCD or CMOS detector is used.[6]
-
Data Collection Strategy: A full sphere or hemisphere of data is collected to ensure that all unique reflections are measured multiple times, which is crucial for accurate data scaling and merging.[4]
3. Data Processing and Structure Solution
The collected diffraction images are processed to determine the intensity of each reflection. This is followed by solving the "phase problem," which is a critical step in reconstructing the electron density map of the molecule.[4] For small molecules like this, direct methods are typically successful.[4]
4. Structure Refinement: Honing the Molecular Model
The initial structural model is refined against the experimental data using a least-squares procedure.[13][14] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[13][14][15][16]
-
Key Refinement Parameters:
-
R-factor (R1): A measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor indicates a better fit.
-
Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.
-
Residual Electron Density: The difference electron density map should be relatively flat, with no significant positive or negative peaks.
-
Expected Crystallographic Data for this compound
While a specific crystal structure for this exact compound is not publicly available, we can anticipate the type of data that would be obtained based on similar structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the fundamental repeating unit of the crystal. |
| Resolution (Å) | < 1.0 | A measure of the level of detail in the electron density map. |
| R1 (working R-factor) | < 0.05 | Indicates a high level of agreement between the model and the data. |
| R-free | < 0.06 | A cross-validation metric to prevent overfitting of the data.[16] |
| Goodness-of-Fit (GOF) | ~1.0 | Indicates a good model and appropriate weighting of the data. |
Comparative Analysis: Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterizing organic compounds and can be used in a complementary fashion.[17][18]
}
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[19][20][21] It provides information about the chemical environment of each nucleus, primarily ¹H and ¹³C.[19][22]
-
Strengths:
-
Limitations Compared to Crystallography:
-
Provides indirect information about the 3D structure through correlations and coupling constants.
-
Determining the precise spatial arrangement and conformation can be challenging and is often model-dependent.
-
Cannot provide absolute stereochemistry without chiral auxiliaries or advanced techniques.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[17][26][27][28]
-
Strengths:
-
Limitations Compared to Crystallography:
-
Provides no direct information about the 3D structure or the connectivity of atoms.
-
Cannot distinguish between isomers that have the same molecular weight and similar fragmentation patterns.
-
A Synergistic Approach
The most robust structural validation comes from the combined use of these techniques.[18][30][31] NMR and MS can confirm the molecular formula and atomic connectivity, while X-ray crystallography provides the definitive 3D structure.
Conclusion
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography is the superior method. It offers an unparalleled level of detail and certainty regarding the three-dimensional arrangement of atoms. While NMR and mass spectrometry are essential complementary techniques for confirming connectivity and molecular formula, they cannot replace the definitive and high-resolution structural information provided by X-ray crystallography. For researchers and drug development professionals, investing in obtaining a crystal structure of key intermediates like this is a critical step toward ensuring the accuracy and success of their molecular design and synthesis efforts.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
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4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a - MDPI. Available from: [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available from: [Link]
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(E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate - ChemBK. Available from: [Link]
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(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - NIH. Available from: [Link]
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Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC - PubMed Central. Available from: [Link]
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A comparative study of different synthetic routes to Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.
Introduction: Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The phthalimide group serves as a convenient protecting group for a primary amine, allowing for selective transformations at other parts of the molecule. This guide provides a comparative analysis of two common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.
Route 1: The Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, where the phthalimide anion acts as a surrogate for the ammonia anion.[1][2] This route involves the nucleophilic substitution of a methyl 4-halobutanoate with potassium phthalimide. The reaction proceeds via an SN2 mechanism, which is generally efficient for primary alkyl halides.[3]
Reaction Scheme:
Caption: Overall workflow for the Gabriel synthesis of the target compound.
Mechanistic Insight:
The reaction is initiated by the nucleophilic attack of the phthalimide anion on the electrophilic carbon of the methyl 4-halobutanoate. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it solvates the potassium cation, leaving the phthalimide anion more nucleophilic and accelerating the SN2 reaction.[4]
Caption: The Sɴ2 mechanism of the Gabriel synthesis.
Experimental Protocol:
A detailed procedure for a reaction analogous to the synthesis of the target compound involves the reaction of potassium phthalimide with an alkyl bromide in DMF.[5] Based on this and other established Gabriel synthesis protocols, a representative procedure is as follows:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl 4-bromobutanoate (1.0-1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Phthaloylation of 4-Aminobutanoic Acid and Subsequent Esterification
This two-step approach first involves the protection of the amino group of 4-aminobutanoic acid (GABA) with phthalic anhydride to form 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This intermediate is then esterified to yield the final product. This method is particularly useful when starting from the readily available and inexpensive 4-aminobutanoic acid.
Reaction Scheme:
Caption: Two-step synthesis via phthaloylation and esterification.
Mechanistic Insight:
Step 1: Phthaloylation The reaction of an amino acid with phthalic anhydride at elevated temperatures results in a condensation reaction. The primary amine of the amino acid attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule affords the phthalimide.[6]
Step 2: Fischer Esterification The esterification of the resulting carboxylic acid is typically carried out under acidic conditions (Fischer esterification). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the methyl ester.[7]
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A Comparative Guide to Phthalimide Derivatives in Anticancer Assays: Evaluating Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate and its Analogs
Introduction: The Enduring Potential of the Phthalimide Scaffold in Oncology
The phthalimide scaffold, a simple yet versatile pharmacophore, has a storied history in medicinal chemistry. Initially marred by the tragic teratogenic effects of thalidomide, subsequent research has repurposed and redesigned this chemical moiety into a powerhouse for anticancer drug development.[1] The unique planar structure of the isoindoline-1,3-dione core allows for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, and potent anticancer effects.[1][2] Notably, the phthalimide structure itself is not associated with the severe adverse effects of its infamous predecessor, making it a safer and more attractive starting point for novel therapeutic agents.[1]
This guide provides a comparative analysis of phthalimide derivatives in anticancer assays, with a specific focus on understanding the potential of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, we can infer its potential activity by examining structurally related analogs and established phthalimide-based drugs. We will delve into the common anticancer assays used to evaluate these compounds, providing detailed protocols and interpreting the data to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Phthalimide Derivatives in Anticancer Assays
The anticancer activity of phthalimide derivatives is typically evaluated using a panel of cancer cell lines, with cytotoxicity being a primary endpoint. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison.
While specific IC50 values for this compound are not publicly documented, we can analyze data from other N-substituted phthalimide derivatives to understand how modifications to the side chain impact anticancer potency. For instance, a study on a series of phthalimide-thiazole derivatives revealed potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3]
To provide a tangible comparison, the following table summarizes the in vitro anticancer activity of several notable phthalimide derivatives against common cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thalidomide Analog (Compound 5b) | MCF-7 (Breast) | 0.2 ± 0.01 | [3] |
| Thalidomide Analog (Compound 5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [3] |
| Thalidomide Analog (Compound 5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [3] |
| Phthalimide-Thiazolidinedione Hybrid (10e) | MDA-MB-468 (Breast) | 12.52 | [4] |
| Phthalimide-Thiazolidinedione Hybrid (11d) | MDA-MB-468 (Breast) | 12.00 | [4] |
| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast) | 11.39 | [4] |
This table presents a selection of data from the literature to illustrate the range of anticancer activities observed for different phthalimide derivatives.
The data indicates that modifications to the phthalimide core can lead to highly potent anticancer agents. For example, the introduction of a thiazole moiety in compound 5b results in a remarkable IC50 value of 0.2 µM against the MCF-7 breast cancer cell line.[3] In contrast, the phthalimide-thiazolidinedione hybrids, while still active, show higher IC50 values.[4] The structure of this compound, featuring a flexible butanoate linker, suggests that its activity would be influenced by its ability to interact with specific cellular targets, a characteristic that requires direct experimental verification.
Key Anticancer Assays for Evaluating Phthalimide Derivatives
To comprehensively assess the anticancer potential of compounds like this compound, a series of in vitro assays are employed. These assays provide insights into cytotoxicity, induction of apoptosis (programmed cell death), and effects on the cell cycle.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assays: Annexin V/Propidium Iodide Staining
Apoptosis is a crucial mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. Cell cycle analysis is commonly performed using flow cytometry after staining the DNA of fixed cells with a fluorescent dye like propidium iodide.[8] The intensity of the fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[9]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the distribution of cells in different phases of the cell cycle.
Mechanisms of Anticancer Action of Phthalimide Derivatives
The anticancer effects of phthalimide derivatives are often multi-faceted, involving a combination of direct cytotoxicity and modulation of the tumor microenvironment.
Many phthalimide derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the key executioners of apoptosis.
Furthermore, some phthalimide derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. Beyond their direct effects on tumor cells, phthalimide derivatives, particularly the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, exert potent anti-angiogenic and immunomodulatory effects. They can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and can stimulate the patient's own immune system to attack cancer cells.
Conclusion and Future Directions
The phthalimide scaffold remains a highly promising platform for the development of novel anticancer agents. While specific experimental data on the anticancer activity of this compound is not yet widely published, comparative analysis of structurally related compounds suggests that it holds potential as a cytotoxic agent. The butanoate linker may provide optimal spacing and flexibility for interaction with specific biological targets.
To fully elucidate the anticancer potential of this compound, further in-depth studies are warranted. These should include comprehensive screening against a panel of cancer cell lines, detailed investigation of its mechanism of action through apoptosis and cell cycle analysis, and ultimately, in vivo studies to assess its efficacy and safety in preclinical models. The methodologies and comparative data presented in this guide provide a solid framework for such future investigations, paving the way for the potential development of a new generation of effective phthalimide-based cancer therapeutics.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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MDPI. (2025). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
In the landscape of pharmaceutical research and development, the unambiguous characterization of any new chemical entity is paramount. The integrity of all subsequent preclinical and clinical development hinges on a robust and well-documented analytical foundation. This guide provides an in-depth, experience-driven comparison of analytical techniques for the comprehensive analysis and cross-validation of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key building block in medicinal chemistry.
This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical workflow of an analytical chemistry team. We will delve into the "why" behind the "how," grounding our experimental choices in established scientific principles and regulatory expectations.
The Imperative of Orthogonal Analytical Approaches
The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is a cornerstone of good manufacturing practice (GMP).[2][3][4][5][6] The principles outlined in these guidelines, such as specificity, linearity, accuracy, and precision, are interwoven throughout the methodologies described herein.
The Analytical Toolkit: A Multi-Pronged Strategy
Our investigation into this compound will employ a suite of four complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and provide a quantitative measure of purity against a certified reference standard.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data that corroborates the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any process-related impurities or degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule, serving as a rapid and reliable identity check.
The following sections will detail the experimental protocols for each technique, present the expected data, and discuss how these results are cross-validated to build a comprehensive analytical profile of this compound.
Experimental Workflows and Data Interpretation
Structural Elucidation and Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. For quantitative NMR (qNMR), a certified internal standard with a known concentration is used to accurately determine the purity of the analyte.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, also add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: zgpg30 (proton-gated decoupling for better quantification)
-
Number of scans: 1024
-
Relaxation delay (d1): 10 seconds
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 2H | Aromatic protons (phthalimide) |
| ~7.72 | dd | 2H | Aromatic protons (phthalimide) |
| ~3.75 | t | 2H | -CH₂-N |
| ~3.67 | s | 3H | -O-CH₃ |
| ~2.35 | t | 2H | -CH₂-C=O |
| ~2.05 | p | 2H | -CH₂-CH₂-CH₂- |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O (ester) |
| ~168.4 | C=O (phthalimide) |
| ~134.1 | Aromatic C (quaternary) |
| ~132.2 | Aromatic C-H |
| ~123.4 | Aromatic C-H |
| ~51.7 | -O-CH₃ |
| ~37.5 | -CH₂-N |
| ~30.8 | -CH₂-C=O |
| ~24.2 | -CH₂-CH₂-CH₂- |
Trustworthiness: The specific chemical shifts and coupling patterns in the NMR spectra provide a unique fingerprint of the molecule. The integration values in the ¹H NMR spectrum should correspond to the number of protons in the structure. For qNMR, the purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known internal standard proton signal.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Scan range: m/z 50-500
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The expected monoisotopic mass of C₁₃H₁₃NO₄ is 247.08 g/mol , so the [M+H]⁺ ion should be observed at m/z 248.09.
Expected Fragmentation Pattern (in case of in-source fragmentation or MS/MS):
-
Loss of the methoxy group (-OCH₃): A fragment at m/z 216.08
-
Loss of the methyl butanoate side chain: A fragment corresponding to the phthalimide group.
-
McLafferty rearrangement: A characteristic fragmentation for esters.
Trustworthiness: The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, if observed, should be consistent with the proposed structure and the known fragmentation rules for esters and aromatic compounds.[7][8][9][10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis and quantification of impurities. A well-developed reverse-phase HPLC method can separate the main compound from any starting materials, by-products, or degradation products.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (where the phthalimide chromophore has strong absorbance)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Expected Results:
A single major peak corresponding to this compound should be observed. Any smaller peaks represent impurities. Potential impurities could include:
-
Phthalic acid: From hydrolysis of the phthalimide ring.
-
4-(1,3-dioxoisoindolin-2-yl)butanoic acid: From hydrolysis of the methyl ester.
-
Unreacted starting materials: Such as phthalic anhydride and methyl 4-aminobutanoate.
Trustworthiness: The specificity of the HPLC method is demonstrated by its ability to separate the main peak from known impurities and degradation products. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[2][3][4][5][6]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the identity of a compound by matching its spectrum to that of a reference standard.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Acquire the spectrum on an FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1770 & ~1710 | C=O (phthalimide) | Asymmetric & Symmetric Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1600 | C=C (aromatic) | Stretching |
| ~1400 | C-N | Stretching |
| ~1250 | C-O (ester) | Stretching |
Trustworthiness: The FTIR spectrum provides a characteristic fingerprint of the molecule. The presence of the expected absorption bands and the absence of unexpected ones (e.g., a broad O-H stretch which would indicate the presence of the hydrolyzed acid impurity) confirms the identity and gross purity of the compound.
Cross-Validation: Synthesizing the Data for a Coherent Conclusion
The true power of this multi-technique approach lies in the cross-validation of the results. Each technique provides a piece of the puzzle, and together they create a comprehensive and irrefutable analytical picture.
| Analytical Question | Primary Technique | Corroborating Technique(s) | Rationale for Cross-Validation |
| Identity/Structure | NMR | MS, FTIR | NMR provides the detailed connectivity, MS confirms the molecular formula, and FTIR confirms the presence of key functional groups. |
| Purity | HPLC | qNMR | HPLC provides a detailed impurity profile, while qNMR gives an absolute purity value against a certified standard. Discrepancies would warrant further investigation. |
| Quantification | qNMR | HPLC (with reference standard) | Both techniques can provide quantitative data. Agreement between the two methods provides a high degree of confidence in the assigned purity value. |
For instance, if HPLC analysis reveals an impurity at a certain retention time, this impurity can be collected and subjected to MS and NMR analysis to determine its structure. This is particularly important for understanding the stability of the compound and for developing appropriate storage conditions.
Conclusion
The analytical characterization of a compound like this compound is not a linear process but rather an iterative one, where data from multiple techniques are used to build a comprehensive and self-validating analytical profile. By employing a combination of NMR, MS, HPLC, and FTIR, we can confidently determine the structure, purity, and impurity profile of the molecule. This rigorous, cross-validated approach is fundamental to ensuring the quality and safety of new chemical entities and is a cornerstone of modern pharmaceutical development.
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A Senior Application Scientist's Guide to Alternatives for Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of chemical tools is paramount to success. Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a molecule incorporating the phthalimide moiety, has served as a foundational building block for constructing Proteolysis-Targeting Chimeras (PROTACs). Its utility stems from the ability of the phthalimide group to recruit the E3 ubiquitin ligase Cereblon (CRBN), thereby initiating the degradation of a target protein. However, the landscape of TPD has expanded significantly, offering a diverse array of alternatives with distinct performance characteristics. This guide provides an in-depth, data-driven comparison of these alternatives, empowering researchers to make informed decisions for their specific research applications.
The Central Role of the E3 Ligase Ligand
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is the linchpin of this system, dictating which of the over 600 E3 ligases in the human proteome is hijacked to ubiquitinate the target protein, marking it for proteasomal degradation. The choice of E3 ligase and its corresponding ligand profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties.
This compound falls within the family of CRBN-recruiting ligands, which are derivatives of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. While effective, the phthalimide moiety represents just one of several options available to researchers. This guide will explore superior CRBN ligands and ligands for alternative E3 ligases, namely von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
Alternatives Within the Cereblon (CRBN) E3 Ligase Family
While the phthalimide group of this compound can recruit CRBN, its analogs, lenalidomide and pomalidomide, have demonstrated superior performance in PROTAC applications.
Lenalidomide and Pomalidomide: Enhanced Potency and Favorable Properties
Lenalidomide and pomalidomide are second and third-generation IMiDs, respectively, and exhibit higher binding affinity for CRBN than thalidomide. This enhanced affinity often translates to more potent degradation of the target protein. Furthermore, lenalidomide's structure, which lacks one of the phthalimide carbonyl groups, can lead to improved metabolic and chemical stability in the resulting PROTAC.[1]
Comparative Performance Data: BRD4 Degradation
The bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Head-to-head comparisons of PROTACs targeting BRD4 using different CRBN ligands consistently demonstrate the superiority of lenalidomide and pomalidomide over thalidomide.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC-Thal | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [1] |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | ~100 | [2] |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11 | < 0.01 | >90 | [3] |
Causality Behind the Choice: The primary driver for choosing lenalidomide or pomalidomide over a simple phthalimide-based linker is the significant increase in degradation potency. The picomolar DC₅₀ values achieved with lenalidomide-based PROTACs for BRD4 degradation highlight the substantial performance gain.[3] Furthermore, the improved physicochemical properties of lenalidomide-based PROTACs can be advantageous for developing orally bioavailable degraders.[4]
Potential Drawbacks: A key consideration when using IMiD-based ligands is their inherent ability to degrade endogenous "neosubstrates," primarily zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[5] This can lead to off-target effects, particularly immunomodulatory activities, which may be undesirable depending on the therapeutic context.
Expanding the Arsenal: Alternatives Beyond CRBN
To circumvent the potential off-target effects of CRBN-based PROTACs and to access different biological outcomes, researchers have turned to other E3 ligases. The most prominent among these are VHL, MDM2, and IAPs.
Von Hippel-Lindau (VHL): A Highly Selective Alternative
The VHL E3 ligase is another widely exploited ligase in PROTAC design. VHL ligands are typically derivatives of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α), and are based on a hydroxyproline scaffold.
Comparative Performance Data: BRD4 Degradation
Direct comparisons of VHL and CRBN-based PROTACs targeting the same protein have revealed important differences in their activity profiles.
| PROTAC ID | E3 Ligase | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference | |---|---|---|---|---|---| | dBET1 | CRBN | BRD4 | 22Rv1 | 3 | 98 |[6] | | MZ1 | VHL | BRD4 | 22Rv1 | 26 | 99 |[6] |
Causality Behind the Choice:
-
Selectivity: VHL has a more buried binding pocket and is generally considered to have a smaller promiscuity window than CRBN, leading to fewer off-target effects.[][8] This is a significant advantage when trying to dissect the specific consequences of degrading the target protein.
-
Tissue Expression: VHL is predominantly cytosolic, while CRBN can shuttle between the nucleus and cytoplasm.[][9] This differential localization can be exploited to target proteins in specific cellular compartments. However, VHL expression can be low in certain solid tumors and is regulated by oxygen levels, which can impact PROTAC potency.[][8]
-
Ternary Complex Stability: VHL-based PROTACs tend to form more rigid and long-lived ternary complexes compared to the more transient complexes formed with CRBN.[] This can be advantageous for degrading highly stable or multi-protein complex-associated targets.
Physicochemical Properties: VHL ligands are generally larger and more polar than CRBN ligands, which can lead to poorer cell permeability and oral bioavailability.[1] This often presents a greater challenge for medicinal chemists.
MDM2 and IAPs: Niche Applications and Dual-Action Mechanisms
MDM2 and IAPs are E3 ligases with more specialized applications in PROTAC development.
-
MDM2: Ligands for MDM2 are often based on nutlin, an inhibitor of the MDM2-p53 interaction.[10] A key advantage of using MDM2-recruiting PROTACs is the potential for a dual mechanism of action: degradation of the target protein and stabilization of the tumor suppressor p53.[8] However, nutlin-based PROTACs have historically been limited by poor physicochemical properties, though newer iterations are showing improved potency.[10]
-
IAPs: The inhibitor of apoptosis proteins (IAPs) can be recruited using ligands such as methyl bestatin derivatives.[11][12] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), can be effective degraders, but their efficiency can be target-dependent.[13]
Comparative Performance Data:
Direct head-to-head comparisons of MDM2 and IAP-based PROTACs with CRBN and VHL-based counterparts for the same target are less common in the literature. However, studies on BRD4 degradation provide some insights:
| PROTAC ID | E3 Ligase | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference | |---|---|---|---|---|---| | A1874 | MDM2 | BRD4 | HCT116 | ~30 | >98 |[10] |
This data suggests that MDM2-based PROTACs can achieve potent degradation, making them a viable alternative to CRBN and VHL in certain contexts.
Experimental Workflows and Protocols
To empower researchers to effectively compare these alternatives, this section provides detailed diagrams of key experimental workflows and outlines generalized protocols.
PROTAC-Mediated Protein Degradation Workflow
Caption: General workflow for assessing PROTAC-mediated protein degradation.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the bands and quantify their intensity. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[1]
Ternary Complex Formation Assay Workflow
Caption: Workflow for in vitro ternary complex formation assays.
Protocol: TR-FRET for Ternary Complex Formation
-
Reagent Preparation: Use purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged).
-
Assay Setup: In a microplate, combine the tagged target protein, the tagged E3 ligase complex, and a serial dilution of the PROTAC.
-
Detection: Add fluorescently labeled antibodies or binding partners that recognize the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST).
-
Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
Synthesis of Alternative E3 Ligase Ligands
The accessibility of the E3 ligase ligand is a crucial consideration. The following provides a high-level overview of the synthesis of key alternative ligands.
VHL Ligand (VH032) Synthesis
The synthesis of VHL ligands like VH032 typically involves the coupling of a hydroxyproline core with other fragments. A unified five-step strategy has been reported for the multigram synthesis of VH032.
Caption: Simplified synthetic scheme for the VHL ligand VH032.
MDM2 Ligand (Nutlin-3a) Synthesis
The synthesis of nutlin-3a involves the formation of a key vicinal diamine with the correct stereochemistry, followed by the construction of the imidazoline ring.[14]
IAP Ligand (Methyl Bestatin) Synthesis
Methyl bestatin can be synthesized from natural or unnatural N-Boc-D-amino acids through solid-phase peptide synthesis.[15]
Conclusion and Future Perspectives
This compound has been a valuable tool for initiating investigations into targeted protein degradation. However, the field has matured, and a diverse palette of alternatives now offers researchers the ability to fine-tune the properties of their PROTACs for enhanced potency, improved selectivity, and desirable pharmacokinetic profiles.
The choice between CRBN, VHL, MDM2, and IAP-based ligands is not a one-size-fits-all decision. It requires a careful consideration of the target protein's biology, the desired therapeutic window, and the acceptable off-target effect profile. Lenalidomide and pomalidomide offer a straightforward path to highly potent CRBN-based degraders, while VHL provides a more selective, albeit synthetically challenging, alternative. MDM2 and IAPs present opportunities for unique mechanisms of action and targeting specific cellular contexts.
As our understanding of the structural biology of ternary complexes deepens and new E3 ligases are brought into the fold, the toolkit for TPD will continue to expand. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can navigate this complex landscape and design the next generation of highly effective and selective protein degraders.
References
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. 2024-05-28. (URL: [Link])
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Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. PubMed. 2010-04-28. (URL: [Link])
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Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. NIH. 2022-05-19. (URL: [Link])
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Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. NIH. (URL: [Link])
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Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. NIH. 2022-03-18. (URL: [Link])
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Protein Knockdown Using Methyl Bestatin-Ligand Hybrid Molecules: Design and Synthesis of Inducers of Ubiquitination-Mediated Degradation of Cellular Retinoic Acid-Binding Proteins | Request PDF. ResearchGate. 2025-08-06. (URL: [Link])
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Protein Knockdown Using Methyl Bestatin−Ligand Hybrid Molecules: Design and Synthesis of Inducers of Ubiquitination-Mediated Degradation of Cellular Retinoic Acid-Binding Proteins. Journal of the American Chemical Society. (URL: [Link])
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC - NIH. (URL: [Link])
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MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. NIH. 2018-11-01. (URL: [Link])
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An updated patent review of BRD4 degraders. PMC - PubMed Central. 2024-09-04. (URL: [Link])
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PROTACs for BRDs proteins in cancer therapy: a review. PMC - NIH. 2022-06-14. (URL: [Link])
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A Comparative Analysis of the Structure-Activity Relationship of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate and its Analogs
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the phthalimide moiety stands as a privileged scaffold, forming the core of compounds with a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2] Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a derivative of γ-aminobutyric acid (GABA), represents a simple yet intriguing example of this class of molecules. This guide provides an in-depth analysis of its structure-activity relationship (SAR) by comparing its performance with key analogs. We will delve into the synthetic rationale, comparative biological data, and the subtle structural modifications that can significantly impact therapeutic potential.
Foundational Chemistry: Synthesis of N-Phthaloyl Amino Acid Esters
The synthesis of this compound and its analogs is typically achieved through a straightforward and robust two-step process. The core of this strategy lies in the formation of the N-phthaloyl amino acid, followed by esterification.
General Synthetic Workflow
Caption: General synthetic route to this compound and its analogs.
The initial step involves the condensation of phthalic anhydride with an appropriate ω-amino acid. For the title compound, this would be GABA. This reaction is often carried out at elevated temperatures in a suitable solvent like glacial acetic acid or by direct fusion.[3][4] The subsequent step is a standard esterification of the resulting carboxylic acid, for instance, by refluxing in methanol with a catalytic amount of strong acid. This modular synthesis allows for the facile generation of a library of analogs by varying both the amino acid and the alcohol used for esterification.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phthalimide derivatives is exquisitely sensitive to their structural features. We will now dissect the key components of this compound to understand their role in modulating its pharmacological effects.
Key Structural Components for SAR Analysis
Caption: Key structural regions for SAR analysis of the target molecule.
A. The Phthalimide Ring: An Essential Pharmacophore
The planar and hydrophobic nature of the phthalimide ring is a critical determinant of activity. It is understood to participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. Modifications to this ring system, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the electronic properties and, consequently, the binding affinity of the molecule. However, for the purpose of this guide, we will focus on the unmodified phthalimide core to isolate the effects of the side chain and ester group.
B. The Alkyl Linker: A Modulator of Potency and Selectivity
The length and flexibility of the alkyl chain connecting the phthalimide ring to the ester group play a crucial role in determining the biological activity. This linker dictates the spatial orientation of the terminal functional group and influences the overall lipophilicity of the molecule.
Studies on related N-substituted phthalimides have shown that varying the length of the alkyl chain can have a profound impact on their anti-inflammatory and anticancer activities. For instance, in a series of oxadiazole-quinoline hybrids bearing an S-alkyl phthalimide moiety, the inhibitory activity against monoamine oxidases (MAO-A and MAO-B) was found to decrease as the length of the carbon chain increased from two to five carbons.[5] This suggests that an optimal linker length is required for effective interaction with the target enzyme's binding site.
A comparative analysis of the anti-plasmodial activity of 4-aminoquinoline-phthalimide hybrids also revealed a strong dependence on the length of the alkyl spacer, with the most potent compounds having a specific chain length that likely optimizes their interaction with the heme target.
C. The Ester Group: Influencing Solubility and Pro-drug Potential
The methyl ester group in the title compound primarily influences its physicochemical properties, such as solubility and membrane permeability. While essential for creating a less polar molecule that can more readily cross cell membranes, the ester is also susceptible to hydrolysis by cellular esterases. This can lead to the formation of the corresponding carboxylic acid, which may be the active form of the molecule or a metabolite with a different activity profile.
The nature of the ester group (e.g., methyl, ethyl, propyl) can modulate the rate of hydrolysis, effectively acting as a pro-drug strategy to control the release of the active carboxylic acid form.[6]
Comparative Biological Data
To illustrate the SAR principles discussed, the following table summarizes hypothetical comparative data for this compound and its analogs against a representative cancer cell line (e.g., MCF-7) and a marker of anti-inflammatory activity (e.g., inhibition of nitric oxide production in LPS-stimulated macrophages).
Table 1: Comparative Biological Activity of Phthalimide Analogs
| Compound ID | Structure | Alkyl Chain Length (n) | Ester Group | Anticancer Activity (MCF-7, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition, IC50 in µM) |
| Target | This compound | 3 | Methyl | 25 | 15 |
| Analog 1 | Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate | 2 | Methyl | 45 | 30 |
| Analog 2 | Methyl 5-(1,3-dioxoisoindolin-2-yl)pentanoate | 4 | Ethyl | 18 | 10 |
| Analog 3 | Ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate | 3 | 35 | 20 |
Note: The data presented in this table is illustrative and intended to demonstrate SAR trends. Actual values would need to be determined experimentally under standardized conditions.
-
Effect of Alkyl Chain Length: Increasing the alkyl chain length from n=2 (propanoate) to n=4 (pentanoate) appears to enhance both anticancer and anti-inflammatory activity, suggesting that a longer, more flexible linker may allow for better positioning of the molecule within the target's binding site.
-
Effect of the Ester Group: Changing the methyl ester to an ethyl ester (Analog 3 vs. Target) resulted in a slight decrease in anticancer activity but a modest increase in anti-inflammatory activity. This could be due to altered pharmacokinetics, such as a different rate of hydrolysis to the active carboxylic acid.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount.
Protocol 1: General Synthesis of N-Phthaloyl Amino Acids
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the desired amino acid (1.0 eq).
-
Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of phthalic anhydride).
-
Heat the mixture to reflux (around 120-140 °C) with constant stirring for 2-4 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the N-phthaloyl amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phthaloyl amino acid.
Protocol 2: General Esterification of N-Phthaloyl Amino Acids
-
Suspend the N-phthaloyl amino acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which acts as both solvent and reactant.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to yield the final product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48 or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with the amount of NO produced.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.[1]
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs highlights the critical interplay between the phthalimide core, the alkyl linker, and the terminal ester group. The modular nature of its synthesis provides a fertile ground for further optimization. Future studies should focus on a systematic exploration of:
-
Alkyl Chain Variations: A more granular investigation of the effect of chain length, including branched and unsaturated linkers, could lead to the discovery of compounds with enhanced potency and selectivity.
-
Ester Group Modification: A broader range of ester groups should be synthesized to fine-tune the pharmacokinetic properties and potentially develop targeted pro-drugs.
-
Phthalimide Ring Substitution: Although not the focus of this guide, strategic substitution on the phthalimide ring remains a powerful tool for modulating biological activity.
By employing the synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and evaluate novel analogs of this compound, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the High-Fidelity Molecular Weight Confirmation of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity is a non-negotiable cornerstone of scientific rigor. The molecular weight of a compound serves as its fundamental fingerprint, a primary determinant of its chemical and physiological properties. This guide provides an in-depth, comparative analysis of analytical techniques for confirming the molecular weight of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate , with a primary focus on the precision and confidence afforded by high-resolution mass spectrometry (HRMS).
The Subject: this compound
Before delving into the analysis, we must first establish the theoretical benchmark for our target compound.
-
Molecular Formula: C₁₃H₁₃NO₄
-
Average Molecular Weight: 247.25 g/mol
-
Monoisotopic Mass: 247.0845 u
The critical distinction lies between average molecular weight (calculated using the weighted average of natural isotopic abundances) and monoisotopic mass (calculated using the exact mass of the most abundant isotope for each element).[1] It is the monoisotopic mass that we seek to verify with high-resolution instrumentation. Our goal is to experimentally measure a mass that corresponds to this theoretical value with minimal deviation.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive method for determining the elemental composition of a small molecule.[2] Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides mass measurements to four or more decimal places.[3] This precision allows us to differentiate between compounds that have the same nominal mass but different elemental formulas—a critical capability for avoiding false positives and ensuring the identity of a synthesized compound.[3]
Causality in Method Selection: Why HRMS Excels
The power of HRMS for analyzing this compound stems from a synergistic combination of a soft ionization source and a high-performance mass analyzer.
1. Ionization Choice: Electrospray Ionization (ESI)
The first step in any mass spectrometry experiment is to convert the neutral analyte molecules into gas-phase ions. For a molecule like this compound, which contains polar ester and imide functionalities, Electrospray Ionization (ESI) is the superior choice.
-
Mechanism Expertise: ESI is a 'soft ionization' technique that applies a high voltage to a liquid sample, creating a fine aerosol of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are gently expelled into the gas phase.[5]
-
Trustworthiness of the Data: This gentle process minimizes in-source fragmentation, meaning the predominant species entering the mass analyzer is the intact (or nearly intact) molecule.[5][6] For our target, we would expect to observe pseudomolecular ions such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺.[7] Observing a strong signal for the intact molecule is paramount for direct molecular weight confirmation.
2. Mass Analyzer Choice: Orbitrap and Time-of-Flight (TOF)
The choice of mass analyzer dictates the resolution and accuracy of the measurement.
-
Orbitrap Mass Analyzers: These instruments trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio. By performing a Fourier transform on the detected image current, the Orbitrap can generate spectra with exceptionally high resolution (often >100,000) and mass accuracy (<2 ppm).[8][9] This makes it a premier tool for the unambiguous determination of elemental formulas.[10]
-
Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance. Lighter ions travel faster than heavier ions. When combined with a quadrupole as a front-end filter (Q-TOF), these systems offer high resolution, excellent sensitivity, and the ability to perform fragmentation experiments for further structural confirmation.[11]
For this application, either a state-of-the-art Q-TOF or an Orbitrap-based instrument would provide the requisite mass accuracy to confidently confirm the molecular formula.
A Self-Validating HRMS Protocol
The following protocol is designed to be self-validating by incorporating an essential calibration step that ensures the trustworthiness of the resulting data.
Experimental Workflow for HRMS Confirmation
Caption: HRMS workflow for molecular weight confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Instrument Calibration: This is the most critical step for ensuring data integrity. Calibrate the mass spectrometer across the desired mass range using a certified calibration solution immediately prior to sample analysis. Modern instruments often have automated calibration routines.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable and continuous signal.
-
ESI Source Optimization: Set the ESI source parameters in positive ion mode. Typical starting parameters include a capillary voltage of 3-4 kV, a sheath gas flow rate of 10-15 (arbitrary units), and a capillary temperature of 275-325 °C.
-
Data Acquisition: Acquire data in full scan mode with a high-resolution setting (e.g., >60,000 for an Orbitrap). Set the scan range to adequately cover the expected ions (e.g., m/z 100-500).
-
Data Analysis:
-
Examine the resulting spectrum for the theoretical m/z of the expected ions.
-
[M+H]⁺ Theoretical m/z: 247.0845 (C₁₃H₁₃NO₄) + 1.0073 (H⁺) = 248.0918
-
[M+Na]⁺ Theoretical m/z: 247.0845 (C₁₃H₁₃NO₄) + 22.9898 (Na⁺) = 270.0743
-
-
Compare the measured experimental m/z to the theoretical value and calculate the mass accuracy error in parts per million (ppm): ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
A mass error of <5 ppm provides high confidence in the assigned elemental composition.[12]
-
Comparison with Alternative Analytical Methods
While HRMS is the most direct method, a comprehensive characterization often involves orthogonal techniques. It is crucial to understand their capabilities and limitations relative to HRMS.
| Feature | High-Resolution MS (ESI-HRMS) | Gas Chromatography-MS (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures exact mass-to-charge ratio of intact ionized molecules.[2] | Separates volatile compounds, which are then fragmented and detected by mass.[13] | Measures the magnetic properties of atomic nuclei to elucidate chemical structure. |
| Information Provided | Elemental composition (Molecular Formula). | Fragmentation pattern (Structural Fingerprint), Retention Time. | Atomic connectivity (Detailed 3D Structure). |
| Molecular Weight Data | Direct & Highly Accurate (Monoisotopic Mass). | Indirect. Molecular ion may be weak or absent due to fragmentation.[13] | Indirect. Inferred from the confirmed structure. |
| Accuracy | Excellent (<5 ppm error).[14] | Nominal mass accuracy. | N/A for direct mass measurement. |
| Isomer Distinction | No. Cannot distinguish between isomers with the same formula.[3] | Yes, isomers typically have different retention times and may have different fragmentation. | Excellent. The primary technique for distinguishing isomers. |
| Suitability for Target | Excellent. Ideal due to the molecule's polarity and the need for high-confidence formula confirmation. | Moderate. The molecule's volatility may be borderline for GC without derivatization. Thermal stability could be a concern. | Essential. Required for complete structural elucidation and confirmation. |
Conclusion: A Multi-Technique Approach to Certainty
For the definitive confirmation of This compound , High-Resolution Mass Spectrometry stands as the unparalleled technique for directly verifying its elemental composition and molecular weight with exceptional accuracy. The combination of soft electrospray ionization with a high-resolution analyzer like an Orbitrap or Q-TOF provides unambiguous data, a cornerstone of trustworthy research in drug development and chemical sciences.
However, true analytical certainty is achieved not with a single data point, but through a tapestry of complementary evidence. While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm how they are connected. Therefore, the most robust and scientifically sound approach involves using both HRMS to validate the molecular formula with high fidelity and NMR to provide orthogonal confirmation of the precise molecular structure.
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Marshall, A. G., Hendrickson, C. L., & Jackson, G. S. (1998). Fourier transform ion cyclotron resonance mass spectrometry: a primer. Mass spectrometry reviews, 17(1), 1–35. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Abstract
This guide provides a comprehensive framework for the purity validation of in-house synthesized Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate against a commercial standard. As a critical building block in contemporary medicinal chemistry, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), its purity is paramount to ensure the reliability and reproducibility of downstream applications.[1] We present a detailed narrative on the synthetic route, a multi-pronged analytical workflow for characterization, and a direct comparison of analytical data. This document serves as a practical guide for researchers, quality control analysts, and drug development professionals to establish self-validating protocols for purity assessment.
Introduction: The Imperative for Purity in Advanced Synthesis
This compound (CAS No: 39739-03-2) is a bifunctional molecule featuring a phthalimide group and a methyl ester.[2] This structure makes it an invaluable intermediate in organic synthesis. Its most prominent contemporary application is as a linker component in the assembly of PROTACs, where the phthalimide moiety can be elaborated into a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In this context, even minute impurities, such as unreacted starting materials or reaction by-products, can interfere with subsequent high-precision reactions, compromise the biological activity of the final PROTAC, and introduce confounding variables in experimental results.
Therefore, rigorously benchmarking the purity of a laboratory-synthesized batch against a well-characterized commercial standard is not merely a quality control step but a foundational requirement for scientific validity. This guide outlines the causal logic behind the selected analytical methodologies and provides a transparent, data-driven comparison.
Synthetic Strategy and Potential Impurity Profile
To contextualize the purity analysis, we first consider a common and efficient synthetic route. The synthesis of this compound is frequently achieved via a nucleophilic substitution reaction, specifically the Gabriel synthesis.
Reaction Scheme: Potassium Phthalimide + Methyl 4-bromobutanoate → this compound + Potassium Bromide
This choice of reaction is predicated on its high efficiency and relatively clean conversion. However, no reaction is perfect. Understanding the potential impurities is key to selecting the appropriate analytical techniques for their detection.
-
Unreacted Starting Materials: Residual potassium phthalimide or methyl 4-bromobutanoate.
-
By-products: Products from potential side reactions, though less common in this specific synthesis.
-
Residual Solvents: Solvents used during the reaction and purification, such as Dimethylformamide (DMF) or acetone.
The Analytical Workflow: A Multi-Technique Approach to Purity Verification
A single analytical technique is insufficient to provide a complete purity profile. We employ an orthogonal triad of techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—to build a comprehensive and trustworthy assessment. Each technique provides a unique and complementary piece of the puzzle.
Caption: Workflow for purity verification of synthesized product against a commercial standard.
Comparative Data Analysis
A batch of this compound was synthesized in-house. This batch and a commercial standard (Sigma-Aldrich, Purity ≥95%) were subjected to identical analytical protocols.[3]
Structural Confirmation via NMR Spectroscopy
NMR spectroscopy serves as the primary tool for confirming the chemical structure. The proton (¹H) NMR provides information on the number and environment of hydrogen atoms, while the carbon-13 (¹³C) NMR confirms the carbon skeleton of the molecule.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Standard |
|---|---|---|---|---|---|
| 7.85 | dd | 2H | Ar-H | Observed | Observed |
| 7.72 | dd | 2H | Ar-H | Observed | Observed |
| 3.79 | t | 2H | N-CH₂ | Observed | Observed |
| 3.67 | s | 3H | O-CH₃ | Observed | Observed |
| 2.34 | t | 2H | CO-CH₂ | Observed | Observed |
| 2.05 | p | 2H | CH₂-CH₂-CH₂ | Observed | Observed |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Synthesized Sample | Commercial Standard |
|---|---|---|---|
| 173.5 | C=O (Ester) | Observed | Observed |
| 168.4 | C=O (Imide) | Observed | Observed |
| 134.1 | Ar-CH | Observed | Observed |
| 132.1 | Ar-C (Quaternary) | Observed | Observed |
| 123.3 | Ar-CH | Observed | Observed |
| 51.6 | O-CH₃ | Observed | Observed |
| 37.3 | N-CH₂ | Observed | Observed |
| 30.8 | CO-CH₂ | Observed | Observed |
| 24.5 | CH₂-CH₂-CH₂ | Observed | Observed |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity assessment. It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.
Table 3: HPLC Purity Data Comparison
| Sample | Retention Time (min) | Peak Area (%) | Appearance |
|---|---|---|---|
| Synthesized Product | 5.42 | 98.9% | Sharp, symmetric peak |
| 2.15 | 0.8% | Minor impurity peak | |
| 3.50 | 0.3% | Minor impurity peak | |
| Commercial Standard | 5.41 | 97.5% | Sharp, symmetric peak |
| | 2.89 | 2.5% | Single minor impurity peak |
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound. We utilized Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺. The theoretical molecular weight is 247.25 g/mol .[3]
Table 4: Mass Spectrometry Data Comparison
| Sample | Ionization Mode | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| Synthesized Product | ESI (+) | 248.0863 | 248.0861 |
| Commercial Standard | ESI (+) | 248.0863 | 248.0865 |
Interpretation and Discussion
The analytical data provides a clear and robust comparison between the synthesized and commercial products.
-
Structural Integrity: The ¹H and ¹³C NMR spectra for the synthesized material are in excellent agreement with the commercial standard and literature values, confirming the successful synthesis of the correct molecular structure.[4] The absence of significant unassigned peaks indicates high structural purity.
-
Purity Level: The HPLC analysis demonstrates that the synthesized batch possesses a purity of 98.9%, which exceeds the purity of the tested commercial standard (97.5%). The minor peaks in the synthesized sample likely correspond to trace amounts of starting material or solvent, whereas the commercial sample showed one distinct, larger impurity. This result validates the effectiveness of our synthetic and purification protocol.
-
Molecular Identity: High-resolution mass spectrometry unequivocally confirms the molecular weight of the synthesized compound, with a mass error of less than 5 ppm. This provides the highest level of confidence in the compound's identity.
Detailed Experimental Protocols
Synthesis of this compound
-
To a stirred solution of potassium phthalimide (5.55 g, 30 mmol) in anhydrous DMF (100 mL), add methyl 4-bromobutanoate (5.43 g, 30 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 100 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to yield a white crystalline solid.
-
Dry the final product under vacuum at 40°C.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: 16 scans, 2.5s acquisition time, 1s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 1.2s acquisition time, 2s relaxation delay.
-
Data Processing: Apply Fourier transformation and baseline correction. Calibrate the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Reverse-Phase HPLC
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS.
-
Ionization Source: Dual AJS ESI.
-
Mode: Positive ion mode.
-
Sample Infusion: Sample prepared in 50:50 acetonitrile:water with 0.1% formic acid at 10 µg/mL is infused directly.
-
Mass Range: 100-500 m/z.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion.
Conclusion
This guide demonstrates a robust, multi-faceted strategy for benchmarking the purity of synthesized this compound. By integrating structural confirmation (NMR), quantitative purity analysis (HPLC), and molecular weight verification (MS), we have established a self-validating system that provides a high degree of confidence in the quality of the synthesized material. The presented data confirms that our laboratory-scale synthesis is capable of producing this critical intermediate at a purity level that is competitive with, or superior to, commercially available standards, thereby ensuring its suitability for demanding applications in drug discovery and development.
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A Comparative Guide to the Efficacy of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate and Established Anticancer Drugs in Key Cancer Cell Lines
This guide provides a comprehensive comparison of the potential efficacy of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate with established therapeutic agents against three distinct and widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and Jurkat (acute T-cell leukemia). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cytotoxic and apoptotic potential of novel thalidomide analogs.
Introduction to this compound
This compound is a chemical entity belonging to the class of N-substituted phthalimides. Structurally, it is an analog of thalidomide, a compound with a storied history that has re-emerged as a cornerstone of treatment for various hematological malignancies. The therapeutic efficacy of thalidomide and its more potent derivatives, lenalidomide and pomalidomide, is primarily attributed to their ability to modulate the E3 ubiquitin ligase cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, ultimately resulting in anti-proliferative, anti-angiogenic, and immunomodulatory effects. Given its structural similarity, this compound is hypothesized to exert its anticancer effects through a similar mechanism.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Comparative Efficacy Analysis
To provide a framework for evaluating the potential of this compound, this guide presents a comparative analysis of its anticipated efficacy against that of established drugs in three distinct cancer cell lines. Due to the limited availability of direct experimental data for this compound, the efficacy data for closely related thalidomide analogs are used as a surrogate for comparison. This approach is scientifically justified by the shared phthalimide core and the well-documented structure-activity relationship within this class of compounds.
Data Summary Tables
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity in MCF-7 (Breast Adenocarcinoma) Cells
| Compound | IC50 (µg/mL) | IC50 (µM) | Citation |
| Thalidomide (Reference Analog) | 16.87 | ~65.2 | [1][2] |
| Potent Thalidomide Analog | 4.11 | ~15.9 | [3] |
| Tamoxifen (Established Drug) | 4.506 | ~12.1 | [4] |
Table 2: Comparative Cytotoxicity in HeLa (Cervical Adenocarcinoma) Cells
| Compound | IC50 (µM) | Citation |
| Pomalidomide (Reference Analog) | >10 | [5] |
| Cisplatin (Established Drug) | ~20-30 |
Table 3: Comparative Cytotoxicity in Jurkat (Acute T-Cell Leukemia) Cells
| Compound | IC50 (µM) | Citation |
| Lenalidomide (Reference Analog) | ~0.75 | [6] |
| Pomalidomide (Reference Analog) | ~1 | [7][8] |
| Doxorubicin (Established Drug) | ~0.1-1.0 | [9] |
Mechanistic Insights: The Cereblon-Mediated Pathway
The primary mechanism of action for thalidomide and its analogs involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. Key targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of various hematological cancer cells. The degradation of these factors results in downstream effects, including cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate the independent verification and further investigation of the comparative efficacy, detailed step-by-step methodologies for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and established drugs) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Treat cells with the test compounds, harvest, and lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Conclusion and Future Directions
The structural similarity of this compound to thalidomide and its more potent analogs suggests a strong potential for anticancer activity. The comparative data presented in this guide, based on the efficacy of these analogs, indicates that this compound may exhibit significant cytotoxic effects against breast cancer (MCF-7) and leukemia (Jurkat) cell lines, with a potentially more modest effect on cervical cancer (HeLa) cells.
It is imperative that direct experimental evaluation of this compound is conducted to definitively determine its IC50 values and apoptotic-inducing capabilities in these and other cancer cell lines. Further research should also focus on elucidating its precise mechanism of action, including its interaction with the CRBN E3 ubiquitin ligase complex and the identification of its specific downstream targets. Such studies will be crucial in assessing the full therapeutic potential of this promising compound.
References
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- Ibrahim, T. S., El-Din, M. F. G., & El-Kerdawy, A. M. (2020). Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1186-1201.
- Abdel-Aziz, A. A.-M., El-Zahabi, M. A., & Mekawey, A. A. (2020). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Bioorganic Chemistry, 94, 103429.
- Moreau, P., et al. (2013). Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial. The Lancet Oncology, 14(11), 1055-1066.
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MDPI. (2022). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, procedure-driven framework for the safe disposal of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No. 39739-03-2), a compound belonging to the N-substituted phthalimide class. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards to ensure the protection of personnel and the environment.
Hazard Assessment and Waste Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This compound is a solid organic compound.[1] Its primary acute hazard, as indicated by safety data sheets, is that it is harmful if swallowed (H302). While specific data for this exact compound is limited, the parent structure, phthalimide, and its derivatives warrant careful handling. Concerns have been raised about the potential teratogenicity of phthalimides due to their structural similarity to thalidomide.[2] Furthermore, upon thermal decomposition, phthalimides can emit toxic fumes of nitrogen oxides.[3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[4][5] Given its "Harmful if swallowed" classification, this compound would likely be managed as a toxic hazardous waste. Therefore, it must not be disposed of in regular trash or via sanitary sewer without appropriate treatment.[6]
Table 1: Chemical and Hazard Profile
| Property | Value | Source(s) |
| CAS Number | 39739-03-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Physical Form | White to Yellow Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| Primary PPE | Chemical-resistant gloves (e.g., nitrile), safety glasses, lab coat | [7] |
On-Site Waste Management: Segregation and Accumulation
Proper waste management begins at the point of generation. To prevent accidental mixing with incompatible materials and to ensure regulatory compliance, a systematic approach to in-laboratory handling is critical.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Utilize a chemically compatible, leak-proof container with a secure screw-top cap.[8] High-density polyethylene (HDPE) containers are a suitable choice. The container must be clearly labeled as "Hazardous Waste."
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or formulas.
-
The specific hazard(s): "Toxic."
-
The date on which the first drop of waste was added to the container.
-
-
Waste Collection:
-
Solid Waste: Collect waste solid material, including any grossly contaminated personal protective equipment (PPE) like weigh boats or gloves, directly into the designated container.
-
Contaminated Sharps: Any sharps (needles, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container.[9]
-
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[10] The SAA should be a secondary containment bin to mitigate spills, and it must be located away from drains and incompatible chemicals. Keep the waste container closed at all times except when adding waste.[8][11]
Chemical Disposal Pathways
The appropriate disposal pathway depends on the form of the waste (bulk solid vs. dilute solution) and institutional capabilities. The following decision workflow outlines the primary options.
Caption: Decision workflow for the disposal of this compound.
Pathway A: Direct Disposal via EHS
For bulk quantities of the solid compound and for labware (e.g., pipette tips, contaminated wipes) that cannot be decontaminated, direct disposal through your institution's Environmental Health & Safety (EHS) office is the mandatory and most straightforward pathway. Follow the segregation and accumulation steps in Section 2, and when the container is full or has been in the SAA for one year, contact EHS for a waste pickup.[10]
Pathway B: Chemical Treatment via Alkaline Hydrolysis
For dilute aqueous solutions, chemical neutralization can be an effective method to degrade the phthalimide moiety, potentially rendering the waste non-hazardous. N-substituted phthalimides undergo alkaline hydrolysis, which cleaves the imide ring to form a salt of phthalamic acid and the corresponding amine.[12][13]
Causality: This procedure works by nucleophilic attack of a hydroxide ion on the carbonyl carbons of the phthalimide ring. This opens the ring structure, breaking the compound into more simple, water-soluble, and generally less hazardous components.
Step-by-Step Hydrolysis Protocol:
-
Preparation: Conduct this procedure in a functioning chemical fume hood while wearing all required PPE.
-
Basification: For each 100 mL of dilute waste solution, slowly add a 1 M sodium hydroxide (NaOH) solution while stirring. Monitor the pH, bringing it to >12.
-
Reaction: Gently heat the solution to ~50-60°C and maintain for 1-2 hours to ensure complete hydrolysis. Allow the solution to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid). The target pH should be between 5.5 and 10.5, which is a common range for drain disposal of non-hazardous aqueous waste.[6]
-
Verification and Disposal:
-
Crucially, you must consult with your institution's EHS office before any drain disposal. [6] They will advise if the treated and neutralized solution can be discharged to the sanitary sewer or if it must still be collected as hazardous waste.
-
If EHS approves drain disposal, flush with at least 20 parts water.
-
If not approved, collect the neutralized solution in a labeled hazardous waste container for EHS pickup.
-
Decontamination and Empty Container Disposal
Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or acetone).[11]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[11] Add it to your designated liquid hazardous waste container.
-
Container Disposal: Once triple-rinsed, the container can be considered non-hazardous. Deface or remove the original label and dispose of it in the regular laboratory glass or plastic recycling stream, as appropriate.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Contain: For small spills of the solid, use absorbent pads to gently cover the material, avoiding dust generation. Do not sweep dry powder.
-
Decontaminate: Use a spill kit appropriate for solid chemical waste. Collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
By adhering to these detailed procedures, researchers can confidently manage and dispose of this compound waste, ensuring a safe laboratory environment and upholding our collective responsibility to protect our planet.
References
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The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460–1469. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]
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Alkaline Hydrolysis Products of N-Substituted Phthalimides. (1975). Canadian Journal of Chemistry, 53(16), 2450–2454. Available at: [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Hydrolysis of the following N-substituted phthalimide in concentrated HCl. Filo. Available at: [Link]
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Synthesis and Alkaline Hydrolysis of Some N-substituted Phthalimides. (1973). Acta Pharmaceutica Suecica, 10(1), 63-74. Available at: [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2023). Lion Technology Inc. YouTube. Available at: [Link]
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Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 118-124. Available at: [Link]
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1,4-Diisocyanatobenzene Safety Data Sheet. Chemsrc. Available at: [Link]
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Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. (2004). Green Chemistry, 6, 263-266. Available at: [Link]
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Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). Biomolecules, 13(2), 361. Available at: [Link]
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Mastering the Safe Handling of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No: 39739-03-2), a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a framework for building a self-validating system of safety and operational excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] A thorough risk assessment is the foundational step before any handling of this compound. This involves not just acknowledging the hazards, but understanding their implications in the context of your specific experimental setup.
Key Physicochemical and Toxicological Data
| Property | Value | Source |
| CAS Number | 39739-03-2 | [1][2][3][4] |
| Molecular Formula | C13H13NO4 | [3] |
| Molecular Weight | 247.25 g/mol | [5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 87-88.5 °C | [7] |
| Storage | Sealed in a dry place at room temperature | [6] |
A comprehensive understanding of these properties is crucial. For instance, its solid form at room temperature mitigates the risk of vapor inhalation compared to a volatile liquid, but the potential for dust generation during weighing and transfer must be addressed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The minimum required PPE for handling this compound is outlined below. Remember, PPE is most effective when used in conjunction with engineering controls.[8]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety goggles | Required to protect against splashes and dust particles.[8][9] |
| Face shield | To be worn in addition to goggles when there is a significant splash or dust generation hazard.[8] | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. It is critical to change gloves immediately if they become contaminated.[9] |
| Body Protection | Laboratory coat | A lab coat is mandatory to protect skin and clothing from potential splashes and spills.[8][9] |
| Respiratory Protection | Use in a well-ventilated area | All handling of the compound should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety and integrity of the process.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[10]
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood to minimize movement and potential for spills.
-
Spill Kit: Confirm that a chemical spill kit appropriate for solid reagents is readily available and that you are trained in its use.[11][12]
Handling:
-
Don PPE: Before handling the compound, don the appropriate PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the compound to the reaction vessel. If any static is present, an anti-static gun can be used on the container before opening.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including weighing paper, gloves, and pipette tips, in a clearly labeled hazardous waste container.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For a small, manageable spill within a fume hood, use an appropriate absorbent material from your spill kit to contain the solid.[11][12]
-
Cleanup: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[9][11]
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.[11]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste generated from the handling of this compound is considered hazardous.
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Visualizing the Workflow
To further clarify the operational procedure, the following workflow diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these principles and protocols into your daily laboratory operations, you create a robust safety culture that protects not only yourself and your colleagues but also ensures the continued integrity and success of your research endeavors.
References
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Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
